Product packaging for Sodium 2-oxopentanoate(Cat. No.:CAS No. 13022-83-8)

Sodium 2-oxopentanoate

Cat. No.: B084938
CAS No.: 13022-83-8
M. Wt: 138.1 g/mol
InChI Key: PPAYYZDRYXSSMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 2-oxopentanoate is a useful research compound. Its molecular formula is C5H7NaO3 and its molecular weight is 138.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NaO3 B084938 Sodium 2-oxopentanoate CAS No. 13022-83-8

Properties

IUPAC Name

sodium;2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-3-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAYYZDRYXSSMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-02-9 (Parent)
Record name Sodium 2-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80156418
Record name Sodium 2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13022-83-8
Record name Sodium 2-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium 2-oxopentanoate. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of its metabolic significance.

Core Physicochemical Data

This compound (CAS No. 13022-83-8) is the sodium salt of 2-oxopentanoic acid, a five-carbon alpha-keto acid. As a sodium salt of a carboxylic acid, it is expected to be a white crystalline solid at room temperature.[1] Many sodium salts are highly water-soluble, and this trend is anticipated for this compound, particularly given its relatively short carbon chain which limits hydrophobic character.[2][3]

The thermal decomposition of sodium carboxylates typically occurs at high temperatures, often preceding melting.[4][5] Therefore, a distinct boiling point for this compound is not expected under normal atmospheric conditions.

PropertyValueSource(s)
Molecular Formula C₅H₇NaO₃[6]
Molecular Weight 138.10 g/mol [6]
Appearance White crystalline solid (expected)[1]
Melting Point Decomposes at high temperature[4][5]
Boiling Point Not applicable (decomposes)[4][5]
Solubility Soluble in water[2][3]
pKa (of 2-oxopentanoic acid) The pKa of the corresponding acid, 2-oxopentanoic acid, is complex due to the equilibrium between the keto and hydrated forms in aqueous solution.

Metabolic Significance: Branched-Chain Amino Acid Catabolism

This compound is a key intermediate in the metabolic breakdown of branched-chain amino acids (BCAAs), specifically isoleucine.[7][8] The catabolism of BCAAs primarily occurs in extra-hepatic tissues like muscle.[7] The initial step is a transamination reaction, followed by oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8][9]

BCAA_Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism cluster_leucine Leucine Catabolism Isoleucine Isoleucine aKetoMethylvalerate alpha-Keto-beta-methylvalerate Isoleucine->aKetoMethylvalerate Branched-chain aminotransferase (BCAT) AcetylCoA Acetyl-CoA aKetoMethylvalerate->AcetylCoA Branched-chain alpha-keto acid dehydrogenase (BCKDH) complex PropionylCoA Propionyl-CoA aKetoMethylvalerate->PropionylCoA BCKDH complex Valine Valine aKetoisovalerate alpha-Ketoisovalerate Valine->aKetoisovalerate BCAT SuccinylCoA_Val Succinyl-CoA aKetoisovalerate->SuccinylCoA_Val BCKDH complex & subsequent steps Leucine Leucine aKetoisocaproate alpha-Ketoisocaproate Leucine->aKetoisocaproate BCAT Acetoacetate Acetoacetate aKetoisocaproate->Acetoacetate BCKDH complex & subsequent steps AcetylCoA_Leu Acetyl-CoA aKetoisocaproate->AcetylCoA_Leu BCKDH complex & subsequent steps Physicochemical_Workflow cluster_synthesis Sample Preparation cluster_initial_char Initial Characterization cluster_quant_prop Quantitative Properties cluster_structural Structural Elucidation Synthesis Synthesis and Purification of This compound Appearance Visual Inspection (Appearance, Physical State) Synthesis->Appearance MeltingPoint Melting Point/Decomposition Temperature Determination Synthesis->MeltingPoint pKa pKa Determination (of parent acid) Synthesis->pKa NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MassSpec Mass Spectrometry Synthesis->MassSpec Solubility Qualitative Solubility Tests Appearance->Solubility QuantSolubility Quantitative Solubility Measurement Solubility->QuantSolubility

References

Synthesis and Purification of 2-Oxopentanoic Acid Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 2-oxopentanoic acid sodium salt, a valuable intermediate in the pharmaceutical and chemical industries. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and reaction mechanisms.

Overview

2-Oxopentanoic acid, also known as α-ketovaleric acid, and its corresponding sodium salt are important building blocks in organic synthesis.[1][2] The sodium salt, with the chemical formula C₅H₇NaO₃, is often preferred due to its increased stability and solubility in aqueous media, making it easier to handle in various applications.[1] This guide will focus on a common and reliable synthetic route: the Claisen condensation of ethyl propionate and diethyl oxalate to yield ethyl 2-oxopentanoate, followed by saponification to the desired sodium salt.

Chemical Properties:

PropertyValue
Chemical Formula (Acid) C₅H₈O₃[3]
Molar Mass (Acid) 116.11 g/mol [3]
CAS Number (Acid) 1821-02-9[3]
Chemical Formula (Sodium Salt) C₅H₇NaO₃[2]
Molar Mass (Sodium Salt) 138.09 g/mol
CAS Number (Sodium Salt) 13022-83-8[2]
Appearance White to off-white solid
Solubility Soluble in water[1]

Synthesis Pathway

The synthesis of 2-oxopentanoic acid sodium salt can be efficiently achieved through a two-step process. The first step involves a Claisen condensation reaction between ethyl propionate and diethyl oxalate to form the intermediate, ethyl 2-oxopentanoate. The subsequent step is the saponification of this ester to yield the final sodium salt.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Saponification cluster_2 Purification Ethyl_Propionate Ethyl Propionate Reaction_1 Condensation Ethyl_Propionate->Reaction_1 Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction_1 Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Reaction_1 Catalyst Ethyl_2_Oxopentanoate Ethyl 2-Oxopentanoate Reaction_1->Ethyl_2_Oxopentanoate Reaction_2 Hydrolysis Ethyl_2_Oxopentanoate->Reaction_2 Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Reaction_2 2_Oxopentanoic_Acid_Sodium_Salt 2-Oxopentanoic Acid Sodium Salt Reaction_2->2_Oxopentanoic_Acid_Sodium_Salt Purification_Step Extraction & Crystallization 2_Oxopentanoic_Acid_Sodium_Salt->Purification_Step Final_Product Purified Sodium Salt Purification_Step->Final_Product

Caption: Overall workflow for the synthesis and purification of 2-oxopentanoic acid sodium salt.
Step 1: Synthesis of Ethyl 2-Oxopentanoate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[4] In this synthesis, the enolate of ethyl propionate attacks the electrophilic carbonyl of diethyl oxalate.

Reaction Mechanism:

Claisen_Condensation cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_elimination Elimination EP Ethyl Propionate Enolate Enolate Ion EP->Enolate Deprotonation Base Sodium Ethoxide Base->EP DEO Diethyl Oxalate Enolate->DEO Attack Tetrahedral Tetrahedral Intermediate DEO->Tetrahedral Product_Ester Ethyl 2-Oxopentanoate Tetrahedral->Product_Ester Collapse Leaving_Group Ethoxide Tetrahedral->Leaving_Group

Caption: Mechanism of the Claisen condensation of ethyl propionate and diethyl oxalate.

Experimental Protocol (Adapted from a similar procedure[5]):

  • Preparation: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.

  • Base Preparation: In the flask, dissolve sodium metal (1.0 g atom) in absolute ethanol (3 moles).

  • Reaction Mixture: Cool the resulting sodium ethoxide solution in an ice-water bath. A mixture of ethyl propionate (3 moles) and diethyl oxalate (3 moles) is added slowly through the dropping funnel, ensuring the temperature is maintained.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to come to room temperature. The reaction mixture is then heated on a water bath to distill off the ether and ethanol.

  • Workup: The residue is cooled and treated with a cold 33% acetic acid solution to neutralize the mixture. The product is then extracted with diethyl ether. The organic layers are combined, washed with a sodium bicarbonate solution and then with water, and finally dried over anhydrous sodium sulfate.

  • Purification of Intermediate: The solvent is removed by distillation, and the crude ethyl 2-oxopentanoate is purified by vacuum distillation.

Quantitative Data (Estimated):

ParameterValue
Reactant Ratio (Propionate:Oxalate:Base) 1 : 1 : 1
Reaction Temperature 0°C to reflux
Reaction Time 2-3 hours for addition, then heating
Expected Yield of Ester 60-70%[5]
Step 2: Saponification of Ethyl 2-Oxopentanoate

Saponification is the base-promoted hydrolysis of an ester, which yields a carboxylate salt and an alcohol.[1] In this step, ethyl 2-oxopentanoate is treated with sodium hydroxide to produce 2-oxopentanoic acid sodium salt and ethanol.

Reaction Mechanism:

Saponification cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_deprotonation Deprotonation Ester Ethyl 2-Oxopentanoate Tetrahedral_Sapon Tetrahedral Intermediate Ester->Tetrahedral_Sapon Hydroxide Hydroxide Ion Hydroxide->Ester Carboxylic_Acid 2-Oxopentanoic Acid Tetrahedral_Sapon->Carboxylic_Acid Collapse Tetrahedral_Sapon->Carboxylic_Acid Ethoxide Ethoxide Ion Tetrahedral_Sapon->Ethoxide Sodium_Salt Sodium 2-Oxopentanoate Carboxylic_Acid->Sodium_Salt Carboxylic_Acid->Sodium_Salt Ethanol Ethanol Ethoxide->Ethanol

Caption: Mechanism of the saponification of ethyl 2-oxopentanoate.

Experimental Protocol:

  • Reaction Setup: Ethyl 2-oxopentanoate is dissolved in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolation: The methanol is removed under reduced pressure. The remaining aqueous solution contains the sodium salt of 2-oxopentanoic acid.

Quantitative Data (Estimated):

ParameterValue
Reactant Ratio (Ester:NaOH) 1 : 1.1 (slight excess of base)
Reaction Temperature Room Temperature
Reaction Time 5 hours[1]
Expected Yield >95% (quantitative)

Purification of 2-Oxopentanoic Acid Sodium Salt

The crude sodium salt in the aqueous solution can be purified to remove any unreacted starting materials and byproducts.

Experimental Protocol:

  • Extraction (Optional Acidification and Re-formation of Salt): To remove any non-acidic organic impurities, the aqueous solution can be washed with an immiscible organic solvent like diethyl ether. For higher purity, the aqueous solution can be acidified with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate to form the free 2-oxopentanoic acid, which is less soluble in water and can be extracted into an organic solvent (e.g., ethyl acetate).[1] The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting free acid can then be carefully neutralized with one equivalent of sodium hydroxide or sodium ethoxide in a suitable solvent (e.g., ethanol) to reform the pure sodium salt.

  • Crystallization: The purified sodium salt can be isolated by crystallization. The aqueous solution from the saponification step can be concentrated under reduced pressure. The addition of a miscible organic solvent in which the salt is less soluble (e.g., ethanol or acetone) can induce crystallization. The resulting solid is collected by filtration, washed with a small amount of the cold crystallization solvent, and dried under vacuum.

Quantitative Data (Estimated):

ParameterValue
Purification Method Extraction and Crystallization
Expected Purity >98%
Overall Yield (from Ethyl Propionate) 50-65%

Conclusion

The synthesis of 2-oxopentanoic acid sodium salt via the Claisen condensation of ethyl propionate and diethyl oxalate, followed by saponification, is a robust and effective method. The procedures outlined in this guide provide a detailed framework for the preparation and purification of this important chemical intermediate. Careful control of reaction conditions and purification steps is crucial for obtaining a high yield and purity of the final product.

References

Sodium 2-oxopentanoate structure and chemical formula.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sodium 2-Oxopentanoate

This guide provides a comprehensive overview of this compound, including its chemical structure, properties, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development.

This compound, also known as sodium 2-ketovalerate, is the sodium salt of 2-oxopentanoic acid.[1] It is an intermediate in the metabolism of amino acids.[2]

Chemical Structure

The chemical structure of this compound is characterized by a five-carbon chain with a ketone group at the second carbon and a carboxylate group at the first carbon, which is ionically bonded to a sodium ion.

pathway Simplified Metabolic Role of 2-Oxopentanoic Acid BCAA Branched-Chain Amino Acids (e.g., Valine) AK Alpha-Keto Acids BCAA->AK Transamination OPA 2-Oxopentanoic Acid AK->OPA Catabolism Metabolism Further Metabolism (e.g., Krebs Cycle) OPA->Metabolism workflow Experimental Workflow for Enzymatic Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_quenching Quenching and Neutralization cluster_analysis Analysis Prep Prepare 1 mL reaction mixture: - 100 mM K-phosphate buffer (pH 7.5) - 50 mM D-amino acid - 20 mM α-ketoglutarate - 0.05 mM PLP AddEnzyme Add purified D-AAT Prep->AddEnzyme Incubate Incubate at 30°C for 1 min AddEnzyme->Incubate Stop Add 1 mL 20% Trichloroacetic Acid Incubate->Stop Ice Incubate on ice for 1 min Stop->Ice Neutralize Add 0.5 mL 4 M NaOH Ice->Neutralize UPLC Analyze by UPLC Neutralize->UPLC

References

An In-depth Technical Guide on Sodium 2-oxopentanoate in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-oxopentanoate, also known as sodium α-ketopentanoate or sodium 2-oxovalerate, is a pivotal intermediate in the catabolism of branched-chain amino acids (BCAAs). While not as extensively studied as other alpha-keto acids, its role in metabolic regulation and potential as a biomarker is of growing interest. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of its metabolic context to serve as a valuable resource for researchers in biochemistry and drug development.

Discovery and History

The formal discovery of individual alpha-keto acids is intertwined with the broader elucidation of amino acid metabolism. While a singular "discovery" paper for 2-oxopentanoate is not readily identifiable in historical literature, its existence as an intermediate was implicitly understood with the mapping of the catabolic pathways of branched-chain amino acids.

Early investigations into amino acid metabolism in the mid-20th century laid the groundwork for understanding the role of alpha-keto acids. A significant contribution to this field was made by Alton Meister, whose work in the 1950s included the enzymatic preparation and characterization of various alpha-keto acids, demonstrating their formation from amino acids[1]. The understanding of 2-oxopentanoate's specific role emerged from detailed studies of the metabolic fate of isoleucine.

The catabolism of BCAAs—leucine, isoleucine, and valine—was established to be a multi-step process involving transamination followed by oxidative decarboxylation. It is in the catabolism of isoleucine that 3-methyl-2-oxopentanoate is a key intermediate, and the broader family of 2-oxoacids, including 2-oxopentanoate, were recognized as central players in these pathways[2][3]. The enzymes responsible for these transformations, namely branched-chain amino acid aminotransferase (BCAT) and the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, were subsequently isolated and characterized, solidifying the role of 2-oxopentanoate and its derivatives in intermediary metabolism[4][5].

Biochemical Significance and Metabolic Pathways

This compound is primarily involved in the catabolism of branched-chain amino acids[6][7]. The initial step in the breakdown of leucine, isoleucine, and valine is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs), which exist in both cytosolic and mitochondrial isoforms[3][6]. This reaction transfers the amino group from the BCAA to α-ketoglutarate, forming glutamate and the corresponding branched-chain alpha-keto acid (BCKA)[6].

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex[3][4]. This multi-enzyme complex converts the BCKAs into their respective acyl-CoA derivatives, which then enter downstream metabolic pathways[2][3].

The metabolic pathway for the catabolism of branched-chain amino acids is depicted below:

BCAA_Catabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Leucine_cyto Leucine KIC_cyto α-Ketoisocaproate Leucine_cyto->KIC_cyto BCAT1 alpha_KG_cyto α-Ketoglutarate Leucine_mito Leucine Leucine_cyto->Leucine_mito Transport Isoleucine_cyto Isoleucine KMV_cyto α-Keto-β-methylvalerate (3-methyl-2-oxopentanoate) Isoleucine_cyto->KMV_cyto BCAT1 Isoleucine_mito Isoleucine Isoleucine_cyto->Isoleucine_mito Transport Valine_cyto Valine KIV_cyto α-Ketoisovalerate Valine_cyto->KIV_cyto BCAT1 Valine_mito Valine Valine_cyto->Valine_mito Transport KIC_cyto->Leucine_cyto KIC_mito α-Ketoisocaproate KIC_cyto->KIC_mito Transport KMV_cyto->Isoleucine_cyto KMV_mito α-Keto-β-methylvalerate (3-methyl-2-oxopentanoate) KMV_cyto->KMV_mito Transport KIV_cyto->Valine_cyto KIV_mito α-Ketoisovalerate KIV_cyto->KIV_mito Transport Glutamate_cyto Glutamate alpha_KG_cyto->Glutamate_cyto Leucine_mito->KIC_mito BCAT2 alpha_KG_mito α-Ketoglutarate Isoleucine_mito->KMV_mito BCAT2 Valine_mito->KIV_mito BCAT2 KIC_mito->Leucine_mito Isovaleryl_CoA Isovaleryl-CoA KIC_mito->Isovaleryl_CoA BCKDH KMV_mito->Isoleucine_mito Methylbutyryl_CoA α-Methylbutyryl-CoA KMV_mito->Methylbutyryl_CoA BCKDH KIV_mito->Valine_mito Isobutyryl_CoA Isobutyryl-CoA KIV_mito->Isobutyryl_CoA BCKDH Glutamate_mito Glutamate alpha_KG_mito->Glutamate_mito Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Methylbutyryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Methylbutyryl_CoA->Succinyl_CoA Isobutyryl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Diagram 1: Branched-Chain Amino Acid Catabolism.
Signaling Roles

While direct signaling roles for 2-oxopentanoate are not well-established, the broader context of BCAA metabolism suggests potential involvement in major signaling pathways. BCAAs, particularly leucine, are known activators of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation[8][9][10][11]. The mTOR pathway integrates signals from growth factors, amino acids, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy[8][10][11][12].

Conversely, the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, is generally activated under conditions of low energy (high AMP:ATP ratio) and acts to promote catabolic processes while inhibiting anabolic pathways[13][14][15]. There is evidence of crosstalk between BCAA metabolism and AMPK signaling, although the specific effects of 2-oxopentanoate on AMPK are not yet clear.

The potential for 2-oxopentanoate to influence these pathways may be indirect, through its role as a substrate for the BCKDH complex and its impact on the overall flux of BCAA catabolism. Further research is needed to elucidate any direct signaling functions of 2-oxopentanoate.

Quantitative Data

Quantitative data for 2-oxopentanoate is not as abundant as for other key metabolites. The following tables summarize the available information.

Enzyme Kinetic Parameters
Enzyme Substrate/Inhibitor Parameter Value Organism/Tissue
Branched-chain α-keto acid dehydrogenase kinaseα-Ketovalerate (2-oxopentanoate)I40 (mM)0.5Rabbit Liver

Note: I40 is the concentration of an inhibitor required to produce 40% inhibition.

Cellular Concentrations
Metabolite Class Concentration Range (pmol/1 x 10^6 cells) Cell Line
Total α-keto acids1.55 - 316K562

Note: This is a general range for total intracellular alpha-keto acids and not specific to 2-oxopentanoate.[16][17]

Experimental Protocols

Enzymatic Synthesis of 2-Oxopentanoate

This protocol is adapted from methodologies for the enzymatic preparation of alpha-keto acids[1][18].

Materials:

  • D-amino acid aminotransferase (D-AAT)

  • D-Norvaline

  • α-Ketoglutarate

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Trichloroacetic acid (TCA), 20% solution

  • Sodium hydroxide (NaOH), 4 M solution

Procedure:

  • Prepare a standard reaction mixture (1 mL) containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 50 mM D-Norvaline

    • 20 mM α-ketoglutarate

    • 0.05 mM PLP

    • Purified D-AAT (concentration to be optimized)

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 1 minute for initial rate studies, or longer for preparative synthesis).

  • Stop the reaction by adding 1 mL of 20% TCA.

  • Incubate the mixture on ice for 1 minute to precipitate the protein.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and neutralize by adding 0.5 mL of 4 M NaOH.

  • The resulting solution contains 2-oxopentanoate, which can be purified by chromatography.

Purification of 2-Oxopentanoate by Chromatography

This is a general protocol for the purification of α-keto acids and may require optimization for 2-oxopentanoate[19][20].

Materials:

  • Anion exchange chromatography column

  • Appropriate buffers for the chosen resin (e.g., formic acid or acetic acid gradients)

  • Lyophilizer

Procedure:

  • Equilibrate the anion exchange column with the starting buffer.

  • Load the neutralized reaction mixture from the synthesis step onto the column.

  • Wash the column with the starting buffer to remove unbound impurities.

  • Elute the bound 2-oxopentanoate using a gradient of increasing salt concentration or decreasing pH.

  • Collect fractions and analyze for the presence of 2-oxopentanoate using a suitable analytical method (e.g., HPLC with UV detection after derivatization).

  • Pool the fractions containing pure 2-oxopentanoate.

  • Lyophilize the pooled fractions to obtain the purified sodium salt of 2-oxopentanoate.

Quantification of 2-Oxopentanoate in Biological Samples by GC-MS

This protocol is a representative method for the analysis of organic acids in urine and can be adapted for plasma or cell extracts[21][22][23][24].

Materials:

  • Urine, plasma, or cell extract sample

  • Internal standard (e.g., a stable isotope-labeled version of 2-oxopentanoate or a structurally similar alpha-keto acid not present in the sample)

  • Diethyl ether and ethyl acetate

  • Hydroxylamine hydrochloride in pyridine (for oximation)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add a known amount of the internal standard to a defined volume of the sample.

    • Acidify the sample with HCl.

    • Extract the organic acids with a mixture of diethyl ether and ethyl acetate.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Derivatization:

    • Oximation: Add the hydroxylamine hydrochloride solution to the dried extract and incubate to convert the keto group to an oxime.

    • Silylation: Add BSTFA with 1% TMCS and incubate to derivatize the carboxylic acid and hydroxyl groups to their trimethylsilyl esters.

  • GC-MS Analysis:

    • Inject the derivatized sample onto the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the analytes.

    • Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect and quantify the derivatized 2-oxopentanoate and internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known 2-oxopentanoate concentrations.

    • Determine the concentration of 2-oxopentanoate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a key, albeit understudied, metabolite in the intricate network of branched-chain amino acid catabolism. Its central position in these pathways suggests a potential for regulatory influence on cellular metabolism and signaling. While a detailed historical account of its discovery is not prominent in the literature, its biochemical role has been clarified through the broader investigation of amino acid metabolism. This technical guide has synthesized the available information on its history, biochemical function, and analytical methodologies. The provided protocols and data serve as a foundation for further research into the specific roles of this compound in health and disease, with potential applications in biomarker discovery and therapeutic development. Further investigation is warranted to fully elucidate its quantitative aspects and direct signaling functions.

References

Natural occurrence of 2-oxopentanoate in biological systems.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxopentanoate, also known as α-ketopentanoate or 2-oxovalerate, is a 2-oxo monocarboxylic acid that serves as a key intermediate in the metabolism of several amino acids.[1][2][3] Its presence has been detected in various biological systems, including humans and plants, and in biofluids such as blood and urine.[1] This technical guide provides an in-depth overview of the natural occurrence of 2-oxopentanoate, its metabolic pathways, and the experimental methodologies used for its study. Dysregulation of its metabolism is implicated in certain metabolic disorders, highlighting its importance in cellular biochemistry and potential relevance to human health.[1]

Biosynthesis and Metabolic Pathways

2-Oxopentanoate is primarily generated from the catabolism of essential amino acids, particularly threonine and methionine. It also plays a role in the metabolism of branched-chain amino acids.[1][4]

Major Biosynthetic Routes
  • Threonine Degradation: One of the primary pathways for threonine catabolism involves its deamination by threonine deaminase (also known as threonine dehydratase) to produce 2-oxobutanoate, which can be further metabolized.[4][5] However, other pathways for threonine degradation exist that can lead to intermediates that are precursors for 2-oxopentanoate. A key pathway involves the action of L-threonine 3-dehydrogenase, which converts threonine to 2-amino-3-oxobutyrate. This intermediate is then cleaved by 2-amino-3-oxobutyrate-CoA ligase into acetyl-CoA and glycine.[6]

  • Methionine Catabolism: The catabolism of methionine is another significant source of 2-oxopentanoate precursors. Methionine is first converted to S-adenosylmethionine (SAM), a primary methyl group donor in numerous biological reactions.[7][8] Subsequent reactions lead to the formation of homocysteine, which is then converted to cystathionine and ultimately to 2-oxobutanoate.[4][9]

Degradation and Downstream Metabolism

Once formed, 2-oxopentanoate is catabolized by the branched-chain α-keto acid dehydrogenase complex (BCKDC).[1][10] This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of 2-oxopentanoate to form propionyl-CoA.[4] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (TCA cycle) for energy production.[4] Therefore, the metabolism of 2-oxopentanoate is an anaplerotic process that replenishes TCA cycle intermediates.

The accumulation of 2-oxopentanoate and other α-keto acids can be indicative of metabolic disorders, particularly those affecting the BCKDC, such as Maple Syrup Urine Disease (MSUD).[1]

Signaling Pathways and Metabolic Relationships

The metabolic pathways of 2-oxopentanoate biosynthesis and degradation are depicted in the following diagrams.

Threonine Threonine TwoAminoThreeOxobutyrate 2-Amino-3-oxobutyrate Threonine->TwoAminoThreeOxobutyrate L-threonine 3-dehydrogenase TwoOxobutanoate 2-Oxobutanoate Threonine->TwoOxobutanoate Threonine deaminase Glycine Glycine TwoAminoThreeOxobutyrate->Glycine 2-amino-3-oxobutyrate -CoA ligase AcetylCoA Acetyl-CoA TwoAminoThreeOxobutyrate->AcetylCoA 2-amino-3-oxobutyrate -CoA ligase TCA TCA Cycle AcetylCoA->TCA TwoOxopentanoate 2-Oxopentanoate TwoOxobutanoate->TwoOxopentanoate Further Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Homocysteine Homocysteine SAM->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->TwoOxobutanoate

Biosynthesis of 2-Oxopentanoate Precursors.

TwoOxopentanoate 2-Oxopentanoate PropionylCoA Propionyl-CoA TwoOxopentanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase TCA TCA Cycle SuccinylCoA->TCA

Degradation Pathway of 2-Oxopentanoate.

Quantitative Data

The concentration of 2-oxopentanoate in biological fluids is typically low and can vary depending on the physiological and pathological state. While specific concentration ranges are not extensively documented in all tissues, the following table summarizes available information.

Biological MatrixOrganismConcentration RangeMethod of Detection
UrineHuman< 50 ng/mL (detection limit)GC-MS
PlasmaHuman< 50 ng/mL (detection limit)GC-MS
Fermentation SupernatantMicrobial0.06 - 100 µg/mL (calibration range)UPLC/ESI-MS-MS

Note: The values presented are based on reported detection limits and calibration ranges from various studies and may not represent physiological concentrations.[11][12]

Experimental Protocols

The detection and quantification of 2-oxopentanoate in biological samples require sensitive and specific analytical methods due to its low abundance and potential for interference from other organic acids.

Sample Preparation
  • Extraction from Aqueous Samples (e.g., Plasma, Urine, Culture Media):

    • Acidify the sample with a strong acid (e.g., HCl) to protonate the carboxylic acid group.

    • Perform liquid-liquid extraction with an organic solvent such as a 2:1 (v/v) mixture of dichloromethane and acetonitrile.[13]

    • Alternatively, for some LC-MS applications, a simple protein precipitation with a solvent like acetonitrile followed by centrifugation may be sufficient.

  • Extraction from Tissues:

    • Homogenize the tissue sample in a suitable buffer or solvent.

    • Perform a solvent extraction, often with ethanol followed by a less polar solvent mixture like chloroform/methanol, to isolate both polar and nonpolar metabolites.[14]

    • Centrifuge to remove cellular debris and collect the supernatant for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2-oxopentanoate, derivatization is necessary to increase its volatility and thermal stability.

Derivatization: A common method involves derivatization with o-phenylenediamine in an acidic medium to form quinoxalinol derivatives.[12] These derivatives are then silylated (e.g., with BSTFA) to form O-trimethylsilyl-quinoxalinols, which are amenable to GC-MS analysis.[12]

GC-MS Parameters (General Example):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

  • Oven Temperature Program: An initial hold at a low temperature (e.g., 50°C for 2 min), followed by a ramp to a higher temperature (e.g., 250°C at 20°C/min).[15]

  • Injection Mode: Splitless or split injection depending on the concentration of the analyte.

  • MS Detection: Chemical ionization (CI) is often used for enhanced sensitivity and specificity, monitoring the protonated molecular ions of the derivatized 2-ketoacids.[12]

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction BiologicalSample->Extraction Derivatization Derivatization (e.g., with o-phenylenediamine and silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition (Chemical Ionization) GCMS->Data Quantification Quantification Data->Quantification

GC-MS Workflow for 2-Oxopentanoate Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile compounds like 2-oxopentanoate, often without the need for derivatization.

Chromatographic Separation:

  • Column: Reversed-phase chromatography can be challenging due to the high polarity of organic acids.[16][17] Mixed-mode columns (e.g., C18 with anion exchange) or ion-exclusion columns are often more effective.[16][17]

  • Mobile Phase: A gradient elution with an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used to detect the deprotonated molecule [M-H]⁻.[13]

  • Analysis Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. This involves monitoring a specific precursor ion to product ion transition for 2-oxopentanoate.

UPLC/ESI-MS-MS Method (General Example):

  • Analysis Time: Rapid methods can be developed with analysis times of less than 3 minutes per sample.[11]

  • Internal Standards: The use of isotopically labeled internal standards is crucial for accurate quantification.[11]

  • Calibration: Calibration curves are typically linear over a wide concentration range (e.g., 0.06 - 100 µg/mL).[11]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample Extraction Extraction/ Protein Precipitation BiologicalSample->Extraction LCMS LC-MS/MS System (UPLC) Extraction->LCMS Data Data Acquisition (ESI-, MRM) LCMS->Data Quantification Quantification Data->Quantification

LC-MS/MS Workflow for 2-Oxopentanoate Analysis.

Conclusion

2-Oxopentanoate is a metabolically significant α-keto acid that lies at the intersection of several amino acid catabolic pathways. Its role in cellular energy metabolism, coupled with its potential as a biomarker for certain metabolic disorders, makes it a molecule of interest for researchers in biochemistry, drug development, and clinical diagnostics. The analytical methodologies outlined in this guide provide a framework for the accurate and sensitive quantification of 2-oxopentanoate in various biological matrices, which is essential for further elucidating its physiological and pathological roles. Continued research into the regulation of 2-oxopentanoate metabolism may uncover novel therapeutic targets for metabolic diseases.

References

Sodium 2-oxopentanoate synonyms and alternative names.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 2-oxopentanoate, including its chemical properties, synthesis, analytical methods, and biological significance. The information is intended to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

Chemical Identity and Synonyms

This compound is the sodium salt of 2-oxopentanoic acid. It is a key intermediate in various metabolic pathways. A comprehensive list of its synonyms and alternative names is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

Name TypeName
IUPAC Name sodium;2-oxopentanoate
Synonyms Sodium 2-ketopentanoate
Sodium 2-oxovalerate
2-Oxopentanoic acid sodium salt
2-Oxovaleric acid sodium salt
Sodium alpha-ketovalerate
2-Ketovaleric acid, sodium salt
CAS Number 13022-83-8[1]
PubChem CID 23663652
EINECS Number 235-883-3[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its corresponding acid, 2-oxopentanoic acid, is presented in Table 2. This data is crucial for its handling, formulation, and analysis.

Table 2: Physicochemical Properties

PropertyValueCompound
Molecular Formula C5H7NaO3This compound
Molecular Weight 138.09 g/mol This compound
Appearance White to off-white solidThis compound
Solubility Soluble in waterThis compound
Molecular Formula C5H8O32-Oxopentanoic acid
Molecular Weight 116.11 g/mol [2]2-Oxopentanoic acid
Melting Point 7-9 °C[3]2-Oxopentanoic acid
Boiling Point 88-90 °C at 12 mmHg[3]2-Oxopentanoic acid
Density 1.110 g/mL at 20 °C[3]2-Oxopentanoic acid
LogP 0.44[3]2-Oxopentanoic acid

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the key spectral features of its corresponding acid, 2-oxopentanoic acid.

Table 3: Spectroscopic Data for 2-Oxopentanoic Acid

TechniqueKey Features
¹H NMR Spectral data available.[2]
¹³C NMR Spectral data available.
Mass Spectrometry (MS) Molecular Ion Peak: m/z = 116.0473 (Calculated for C5H8O3)[2]
Infrared (IR) Spectroscopy Characteristic peaks for C=O (ketone and carboxylic acid) and O-H (carboxylic acid) groups.

Experimental Protocols

Synthesis of 2-Oxopentanoic Acid (Enzymatic Method)

An enzymatic synthesis of 2-oxopentanoic acid can be achieved using a D-amino acid aminotransferase. The following protocol is based on a published method[4]:

Materials:

  • Recombinant Lactobacillus salivarius UCC118 D-amino acid aminotransferase (D-AAT)

  • D-amino acid (e.g., D-Alanine)

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • 100 mM Potassium phosphate buffer (pH 7.5)

  • 20% Trichloroacetic acid (TCA)

  • 4 M NaOH

Procedure:

  • Prepare a standard reaction mixture (1 mL) containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 50 mM D-amino acid

    • 20 mM α-ketoglutarate

    • 0.05 mM PLP

    • Purified D-AAT enzyme

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 1 minute for initial rate determination).

  • Stop the reaction by adding 1 mL of 20% TCA.

  • Incubate the mixture on ice for 1 minute.

  • Neutralize the mixture by adding 0.5 mL of 4 M NaOH.

  • The product, 2-oxopentanoic acid, can be quantified using UPLC analysis.

Preparation of this compound

This compound can be prepared by neutralizing 2-oxopentanoic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate.

Materials:

  • 2-Oxopentanoic acid

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Anhydrous ethanol or other suitable organic solvent

  • pH indicator or pH meter

Procedure:

  • Dissolve 2-oxopentanoic acid in a suitable solvent like anhydrous ethanol.

  • Slowly add a solution of sodium hydroxide or sodium bicarbonate in the same solvent while stirring.

  • Monitor the pH of the solution. The addition of the base should continue until a neutral pH (approximately 7.0) is reached.

  • The resulting this compound salt can be isolated by evaporation of the solvent under reduced pressure.

  • The solid product can be further purified by recrystallization from an appropriate solvent system.

Quantitative Analysis

High-performance liquid chromatography (HPLC) is a common method for the quantitative analysis of 2-oxopentanoic acid in biological samples.

Instrumentation and Conditions:

  • Analytical Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the oxo-acid (typically around 210 nm).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 2-oxopentanoic acid. For complex biological matrices, sample preparation steps such as protein precipitation and solid-phase extraction may be necessary to remove interfering substances.

Biological Significance and Metabolic Pathways

This compound, as the conjugate base of 2-oxopentanoic acid, is a human metabolite involved in amino acid metabolism[2]. It is a key intermediate in the catabolism of several amino acids.

Role in Amino Acid Metabolism

2-Oxopentanoic acid is an intermediate in the metabolic pathways of several amino acids. The diagram below illustrates a simplified overview of its position in these pathways.

amino_acid_metabolism Amino Acids Amino Acids Transamination Transamination Amino Acids->Transamination 2-Oxopentanoate 2-Oxopentanoate Transamination->2-Oxopentanoate Further Metabolism Further Metabolism 2-Oxopentanoate->Further Metabolism

Caption: Role of 2-Oxopentanoate in Amino Acid Metabolism.

This compound is a crucial participant in the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The initial step in the breakdown of these amino acids is a transamination reaction, which converts the amino acid into its corresponding α-keto acid.

Enzymatic Reactions

Several enzymes are known to act on 2-oxocarboxylic acids, including 2-oxopentanoate. For instance, ω-transaminases can utilize 2-oxopentanoic acid as a substrate for the production of unnatural amino acids. The following diagram depicts a generalized enzymatic reaction involving 2-oxopentanoate.

enzymatic_reaction sub 2-Oxopentanoate enzyme Transaminase sub->enzyme prod Amino Acid Product enzyme->prod keto_prod Keto Acid Byproduct enzyme->keto_prod donor Amino Donor donor->enzyme

Caption: General Enzymatic Transamination of 2-Oxopentanoate.

Conclusion

This compound is a valuable compound for researchers in the life sciences. Its role as a metabolite in key amino acid pathways makes it an important subject for studies in metabolic disorders and drug development. This guide provides a foundational understanding of its chemistry, synthesis, analysis, and biological context, serving as a resource for further investigation and application. The provided protocols and data tables are intended to facilitate experimental design and interpretation.

References

The Enzymatic Conversion of Amino Acids to Keto Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, key enzymatic players, and experimental methodologies involved in the conversion of amino acids to their corresponding α-keto acids. This fundamental biochemical process is central to amino acid catabolism, nitrogen metabolism, and the synthesis of various metabolic intermediates. Understanding these pathways and the enzymes that govern them is critical for research in metabolic diseases, drug development, and biotechnology.

Core Mechanisms of Amino Acid to Keto Acid Conversion

The transformation of an amino acid to an α-keto acid primarily occurs through two main enzymatic pathways: transamination and oxidative deamination . These processes effectively remove the α-amino group from the amino acid backbone.

Transamination: The Transfer of an Amino Group

Transamination is a reversible reaction involving the transfer of an amino group from an amino acid to an α-keto acid, typically α-ketoglutarate.[1] This reaction is catalyzed by a class of enzymes known as aminotransferases or transaminases , which are found in the cytoplasm and mitochondria of cells.[2] This process results in the formation of a new amino acid (often glutamate) and a new α-keto acid (the carbon skeleton of the original amino acid).[1]

A crucial coenzyme in this process is pyridoxal phosphate (PLP) , the active form of vitamin B6.[2][3] The aldehyde group of PLP forms a Schiff base linkage with the amino group of the amino acid substrate, facilitating the transfer.[4] The mechanism involves the conversion of PLP to pyridoxamine phosphate (PMP) as it accepts the amino group, which is then transferred to the acceptor α-keto acid.[4]

Oxidative Deamination: The Removal of an Amino Group

Oxidative deamination is the direct removal of an amino group from an amino acid to form the corresponding keto acid and ammonia.[5] This process is primarily catalyzed by two main classes of enzymes:

  • Glutamate Dehydrogenase (GDH): This mitochondrial enzyme specifically catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, using NAD+ or NADP+ as a cofactor.[5][6] This reaction is a key link between amino acid metabolism and the citric acid cycle.[6]

  • Amino Acid Oxidases: These flavoenzymes, containing either flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN), catalyze the oxidative deamination of L- or D-amino acids.[7][8][9] The reaction consumes oxygen and produces an α-keto acid, ammonia, and hydrogen peroxide.[8] L-amino acid oxidases (LAAOs) are found in various organisms, including snake venom and bacteria, while D-amino acid oxidases (DAAOs) are involved in the metabolism of D-amino acids.[8][9]

Key Enzymes and Their Characteristics

A variety of enzymes are responsible for the conversion of amino acids to keto acids, each with specific substrate preferences and kinetic properties.

Aminotransferases (Transaminases)

These PLP-dependent enzymes are central to nitrogen metabolism. Two of the most clinically significant aminotransferases are:

  • Alanine Aminotransferase (ALT): Primarily found in the liver, ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate.[10]

  • Aspartate Aminotransferase (AST): Found in various tissues including the liver, heart, and skeletal muscle, AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate.[11]

The substrate specificity of aminotransferases is crucial for their biological role. For instance, the active site of aspartate aminotransferase contains a conserved arginine residue (Arg-292) that forms a salt bridge with the carboxylate group of its preferred substrates, aspartate and glutamate.[12]

Glutamate Dehydrogenase (GDH)

GDH is a hexameric enzyme located in the mitochondria that plays a pivotal role in both amino acid catabolism and anabolism.[6] It is unique in its ability to utilize both NAD+ and NADP+ as coenzymes.[13] The activity of GDH is allosterically regulated by various metabolites, allowing for the fine-tuning of amino acid breakdown in response to the cell's energy status.[14]

L-Amino Acid Oxidases (LAAOs)

LAAOs are FAD-dependent enzymes that catalyze the stereospecific oxidative deamination of L-amino acids.[8] They exhibit broad substrate specificity, with a preference for hydrophobic and aromatic amino acids.[8][15] The reaction mechanism involves the reduction of FAD by the amino acid to form an imino acid intermediate, which is then hydrolyzed to the corresponding α-keto acid and ammonia. The reduced FAD is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide.[8]

D-Amino Acid Oxidases (DAAOs)

DAAOs are FAD-containing flavoenzymes that catalyze the oxidative deamination of D-amino acids.[9] While L-amino acids are the primary building blocks of proteins, D-amino acids play important roles in various biological processes, particularly in the nervous system. DAAOs show broad substrate specificity for neutral and hydrophobic D-amino acids.[16]

Quantitative Data on Enzyme Kinetics and Substrate Specificity

The efficiency and substrate preference of these enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (K_m_) and the maximum reaction velocity (V_max_).[17]

EnzymeSubstrateK_m_ (mM)V_max_ or k_cat_Source
Human Alanine Aminotransferase (ALT) L-Alanine10.120.48 mM/min[18]
L-Glutamate3.220.22 mM/min[18]
α-Ketoglutarate0.18-[19]
Bovine Glutamate Dehydrogenase (GDH) Glutamate (pH 8.0)3-[20]
NAD+ (pH 8.0)0.01-[20]
α-Ketoglutarate (pH 6.0)30-[20]
L-Amino Acid Oxidase (P. luteoviolacea) L-Leucine0.03 ± 0.013.3 ± 0.1 s⁻¹[21]
L-Methionine0.05 ± 0.015.2 ± 0.2 s⁻¹[21]
L-Glutamine0.11 ± 0.0110 ± 1 s⁻¹[21]
L-Phenylalanine0.03 ± 0.011.1 ± 0.1 s⁻¹[21]
L-Tryptophan0.02 ± 0.010.8 ± 0.1 s⁻¹[21]
L-Tyrosine0.03 ± 0.011.0 ± 0.1 s⁻¹[21]
Human D-Amino Acid Oxidase (hDAAO) D-Cysteine0.211.9 s⁻¹[16]
D-Alanine1.81.3 s⁻¹[16]
D-Proline0.531.5 s⁻¹[16]
D-Serine1.60.07 s⁻¹[16]
D-Tyrosine0.122.5 s⁻¹[16]
D-Phenylalanine0.241.9 s⁻¹[16]
D-Tryptophan0.211.9 s⁻¹[16]

Table 1: Kinetic Parameters of Key Enzymes in Amino Acid to Keto Acid Conversion. This table summarizes the Michaelis-Menten constant (K_m_) and maximum reaction rate (V_max_ or k_cat_) for various enzymes with their respective substrates.

EnzymePreferred SubstratesLess Preferred/Non-SubstratesSource
Human Aspartate Aminotransferase (GOT1) L-Aspartate, L-Glutamate, α-Ketoglutarate, OxaloacetateL-Asparagine, L-Alanine, Cationic amino acids (L-arginine, L-lysine, L-ornithine)[12][22]
Human Alanine Aminotransferase (GPT) L-Glutamate, L-AlanineL-Glutamine, L-Aspartate[22]
L-Amino Acid Oxidase (from snake venom) Hydrophobic (L-Met, L-Leu, L-Ile) and Aromatic (L-Phe, L-Trp) L-amino acids-[8]
D-Amino Acid Oxidase (general) Neutral and hydrophobic D-amino acids (e.g., D-Proline, D-Alanine, D-Phenylalanine)Acidic D-amino acids (D-Aspartate, D-Glutamate)[1][2]

Table 2: Substrate Specificity of Key Enzymes. This table outlines the preferred and less favored substrates for the major enzymes involved in the conversion of amino acids to keto acids.

Experimental Protocols

Accurate measurement of enzyme activity and quantification of substrates and products are essential for studying these metabolic pathways.

Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)

This assay measures ALT activity by detecting the production of pyruvate in a coupled enzymatic reaction.

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. The pyruvate is then used in a reaction that generates a colored product, which can be measured spectrophotometrically.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • ALT Assay Buffer

  • Pyruvate Standard

  • ALT Enzyme Mix

  • ALT Substrate

  • Samples (serum, plasma, tissue homogenates, or cell lysates)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of pyruvate standards by diluting the stock solution in ALT Assay Buffer to known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

    • Add 20 µL of each standard to separate wells of the 96-well plate.

  • Sample Preparation:

    • Add 1-20 µL of your sample to the wells.

    • Adjust the final volume in each well to 20 µL with ALT Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master reaction mix containing ALT Assay Buffer, a colorimetric probe, ALT Enzyme Mix, and ALT Substrate according to the kit manufacturer's instructions.

  • Measurement:

    • Add 100 µL of the master reaction mix to each well containing standards and samples.

    • Mix well.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 570 nm at multiple time points (e.g., every 5 minutes) to ensure the readings are within the linear range of the standard curve.

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve of absorbance versus pyruvate concentration.

    • Determine the concentration of pyruvate produced in the samples from the standard curve.

    • Calculate the ALT activity based on the amount of pyruvate generated per unit of time.

Glutamate Dehydrogenase (GDH) Activity Assay (Colorimetric)

This assay determines GDH activity by measuring the production of NADH in a coupled enzymatic reaction.

Principle: GDH catalyzes the oxidative deamination of glutamate, producing α-ketoglutarate and reducing NAD+ to NADH. The NADH then reacts with a probe to generate a colorimetric product, measured at 450 nm.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • GDH Assay Buffer

  • Glutamate Solution

  • GDH Developer

  • NADH Standard

  • Samples (serum, tissue homogenates, or cell lysates)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of NADH standards by diluting the stock solution in GDH Assay Buffer to known concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold GDH Assay Buffer.

    • Centrifuge to remove insoluble material.

    • Add 5-50 µL of the sample supernatant to the wells.

    • Adjust the final volume in each well to 50 µL with GDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master reaction mix containing GDH Assay Buffer, Glutamate Solution, and GDH Developer according to the kit manufacturer's instructions.

  • Measurement:

    • Add 100 µL of the master reaction mix to each well.

    • Incubate at 37°C and measure the absorbance at 450 nm in a kinetic mode (e.g., every 3-5 minutes).

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve of absorbance versus NADH concentration.

    • Determine the rate of NADH production in the samples from the linear portion of the kinetic curve and the standard curve.

    • Calculate the GDH activity.

L-Amino Acid Oxidase (LAAO) Activity Assay (Spectrophotometric)

This assay measures LAAO activity through a coupled reaction with horseradish peroxidase (HRP).

Principle: LAAO catalyzes the oxidative deamination of an L-amino acid, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by HRP to oxidize a chromogenic substrate (e.g., o-dianisidine or o-phenylenediamine), resulting in a colored product that can be measured spectrophotometrically.

Materials:

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.8)

  • L-amino acid substrate (e.g., L-leucine)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., o-phenylenediamine - OPD)

  • 2 M HCl (to stop the reaction)

  • Enzyme solution (sample containing LAAO)

Procedure:

  • Reagent Preparation:

    • Prepare a substrate solution containing the L-amino acid, OPD, and HRP in Tris-HCl buffer.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of the enzyme solution to each well.

    • Add 90 µL of the substrate solution to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction:

    • Add 50 µL of 2 M HCl to each well to stop the reaction.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the chromogenic substrate used (e.g., 492 nm for OPD).

  • Calculation:

    • A standard curve can be generated using known concentrations of H₂O₂ to quantify the amount produced by the LAAO activity.

Quantitative Analysis of Amino Acids and Keto Acids by HPLC-MS/MS

This method provides high sensitivity and specificity for the simultaneous quantification of multiple amino acids and keto acids in biological samples.

Principle: The analytes in the sample are separated based on their physicochemical properties using high-performance liquid chromatography (HPLC). The separated molecules are then ionized and detected by a tandem mass spectrometer (MS/MS), which provides both mass and structural information for precise identification and quantification.

General Workflow:

  • Sample Preparation:

    • Deproteinize biological samples (e.g., plasma, serum, tissue homogenates) using a solvent like methanol.[23]

    • Centrifuge to remove precipitated proteins.

    • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).

    • For keto acids, derivatization may be necessary to improve their chromatographic retention and ionization efficiency.[24]

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 for reversed-phase or HILIC for hydrophilic interaction chromatography).

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used to separate the analytes.[25]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique for these polar molecules.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification, where specific precursor-to-product ion transitions for each analyte are monitored.

  • Data Analysis:

    • The peak areas of the analytes are integrated.

    • Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of the amino acids and keto acids.

Visualizing the Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in these biochemical pathways and experimental procedures. The following diagrams are generated using the Graphviz (DOT language).

Transamination_Pathway cluster_transamination Transamination Amino_Acid_1 Amino Acid 1 (e.g., Alanine) Aminotransferase Aminotransferase (e.g., ALT) Amino_Acid_1->Aminotransferase Keto_Acid_2 α-Keto Acid 2 (α-Ketoglutarate) Keto_Acid_2->Aminotransferase Keto_Acid_1 α-Keto Acid 1 (Pyruvate) Amino_Acid_2 Amino Acid 2 (Glutamate) Aminotransferase->Keto_Acid_1 Aminotransferase->Amino_Acid_2 PLP PLP PLP->Aminotransferase PMP PMP

Caption: General overview of the transamination reaction.

Oxidative_Deamination_Pathways cluster_gdh Glutamate Dehydrogenase Pathway cluster_laao L-Amino Acid Oxidase Pathway Glutamate Glutamate GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH Alpha_Ketoglutarate α-Ketoglutarate GDH->Alpha_Ketoglutarate NADH NAD(P)H + H+ GDH->NADH Ammonia_GDH NH₃ GDH->Ammonia_GDH NAD NAD(P)+ NAD->GDH L_Amino_Acid L-Amino Acid LAAO L-Amino Acid Oxidase (LAAO) L_Amino_Acid->LAAO Alpha_Keto_Acid α-Keto Acid LAAO->Alpha_Keto_Acid H2O2 H₂O₂ LAAO->H2O2 Ammonia_LAAO NH₃ LAAO->Ammonia_LAAO O2 O₂ O2->LAAO FAD FAD FAD->LAAO FADH2 FADH₂

Caption: Overview of oxidative deamination pathways.

Experimental_Workflow_ALT_Assay Start Start: ALT Activity Assay Prepare_Standards Prepare Pyruvate Standards Start->Prepare_Standards Prepare_Samples Prepare Samples (Serum, Lysates, etc.) Start->Prepare_Samples Pipette_Plate Pipette Standards and Samples into 96-well Plate Prepare_Standards->Pipette_Plate Prepare_Samples->Pipette_Plate Prepare_Reaction_Mix Prepare Master Reaction Mix Add_Reaction_Mix Add Reaction Mix to Wells Pipette_Plate->Add_Reaction_Mix Prepare_Reaction_Mix->Add_Reaction_Mix Incubate Incubate at 37°C Add_Reaction_Mix->Incubate Measure_Absorbance Measure Absorbance at 570 nm (Kinetic Readings) Incubate->Measure_Absorbance Analyze_Data Analyze Data: - Generate Standard Curve - Calculate Pyruvate Production - Determine ALT Activity Measure_Absorbance->Analyze_Data End End: Report ALT Activity Analyze_Data->End

Caption: Experimental workflow for a colorimetric ALT assay.

HPLC_MS_Workflow Sample_Prep 1. Sample Preparation (Deproteinization, Derivatization) HPLC 2. HPLC Separation Sample_Prep->HPLC Ionization 3. Ionization (ESI) HPLC->Ionization MS_Detection 4. MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for amino and keto acid analysis by HPLC-MS/MS.

References

The Function of Sodium 2-Oxopentanoate in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of the role of sodium 2-oxopentanoate, also known as sodium α-ketovalerate, in cellular respiration. While not a direct intermediate of the citric acid cycle, this compound serves as a key substrate derived from the catabolism of branched-chain amino acids, feeding into mitochondrial energy production pathways. This document details its metabolic conversion, the enzymatic machinery involved, and its ultimate contribution to the acetyl-CoA pool. Furthermore, we present detailed experimental protocols for elucidating the impact of this compound on mitochondrial function, including the measurement of oxygen consumption and ATP production rates. Hypothetical quantitative data is presented to illustrate expected experimental outcomes. This guide is intended to serve as a comprehensive resource for researchers investigating branched-chain amino acid metabolism and its implications for cellular bioenergetics and drug development.

Introduction

This compound is an alpha-keto acid that plays a significant role as an intermediate in the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[1] Its metabolism is intrinsically linked to cellular respiration, providing a carbon source for the generation of acetyl-CoA, a primary fuel for the citric acid cycle (TCA cycle).[1] Understanding the metabolic fate of this compound is crucial for researchers in various fields, including metabolic disorders, nutrition, and pharmacology.

The accumulation of branched-chain alpha-keto acids is associated with metabolic diseases such as Maple Syrup Urine Disease (MSUD), where the primary catabolic enzyme complex is deficient.[2] In such conditions, elevated levels of these keto acids can be toxic and may interfere with mitochondrial function by inhibiting key enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[2] Therefore, elucidating the precise role of this compound in cellular bioenergetics is of significant interest.

This technical guide will provide a detailed overview of the metabolic pathway of this compound, focusing on its conversion to a substrate for the TCA cycle. We will also present a comprehensive experimental protocol for quantifying its effects on mitochondrial respiration and provide illustrative data and visualizations to aid in the design and interpretation of such studies.

Metabolic Pathway of this compound

This compound is primarily derived from the transamination of the amino acid L-isoleucine. The subsequent and critical step in its catabolism is an irreversible oxidative decarboxylation reaction. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) , a large, multi-enzyme complex located in the inner mitochondrial membrane.[3][4]

The BCKDH complex is a member of the α-ketoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes that are central to the TCA cycle.[4] The BCKDH complex consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3).[2]

The overall reaction catalyzed by the BCKDH complex is:

2-oxopentanoate + CoA + NAD⁺ → α-methylbutyryl-CoA + CO₂ + NADH + H⁺

The product of this reaction, α-methylbutyryl-CoA, then undergoes further enzymatic reactions, including β-oxidation, to ultimately yield acetyl-CoA and propionyl-CoA. The acetyl-CoA directly enters the citric acid cycle by condensing with oxaloacetate to form citrate.[5][6] The propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate, through a series of carboxylation and isomerization reactions. The NADH produced during the BCKDH-catalyzed reaction also contributes to the electron transport chain, leading to ATP synthesis.

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, with phosphorylation by a specific kinase leading to inactivation and dephosphorylation by a phosphatase causing activation.[1] This regulation allows for the control of BCAA catabolism in response to physiological conditions such as exercise and nutritional status.[1]

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix L-Isoleucine L-Isoleucine Sodium_2_Oxopentanoate This compound L-Isoleucine->Sodium_2_Oxopentanoate Transamination BCKDH_Complex Branched-chain α-keto acid dehydrogenase complex (BCKDH) Sodium_2_Oxopentanoate->BCKDH_Complex Substrate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA BCKDH_Complex->alpha_Methylbutyryl_CoA Oxidative Decarboxylation beta_Oxidation β-Oxidation alpha_Methylbutyryl_CoA->beta_Oxidation Acetyl_CoA Acetyl-CoA beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

Figure 1. Metabolic fate of this compound.

Experimental Protocols for Assessing the Impact of this compound on Mitochondrial Respiration

To quantify the effect of this compound on cellular respiration, a detailed experimental protocol using a Seahorse XFe96 Analyzer is provided below. This method allows for the real-time measurement of oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials and Reagents
  • Cells or Isolated Mitochondria: The choice of experimental system will depend on the research question. For this protocol, we will describe the use of isolated mitochondria from a relevant tissue source (e.g., liver, skeletal muscle).

  • Mitochondrial Isolation Buffer: (e.g., 70 mM sucrose, 210 mM mannitol, 5 mM HEPES, 1 mM EGTA, and 0.5% (w/v) fatty acid-free BSA, pH 7.2)[7]

  • Mitochondrial Assay Solution (MAS): (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.4% (w/v) fatty acid-free BSA, pH 7.2, supplemented with substrates)[8]

  • This compound: High-purity stock solution.

  • Substrates and Inhibitors:

    • Malate

    • ADP

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone; a protonophore uncoupler)

    • Antimycin A (Complex III inhibitor)

    • Rotenone (Complex I inhibitor)

  • Seahorse XFe96 Analyzer and consumables: (Calibrant, sensor cartridge, cell culture microplates)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Calibrate_Sensor Hydrate and Calibrate Seahorse Sensor Cartridge Run_Assay Run Seahorse XF Assay with Sequential Injections of Inhibitors Calibrate_Sensor->Run_Assay Isolate_Mitochondria Isolate Mitochondria from Tissue Quantify_Mitochondria Quantify Mitochondrial Protein (e.g., BCA assay) Isolate_Mitochondria->Quantify_Mitochondria Seed_Mitochondria Seed Mitochondria onto Seahorse XF Plate Quantify_Mitochondria->Seed_Mitochondria Prepare_Reagents Prepare Substrate and Inhibitor Solutions Add_Assay_Medium Add Assay Medium with Substrates (including This compound) Prepare_Reagents->Add_Assay_Medium Centrifuge_Plate Centrifuge Plate to Adhere Mitochondria Seed_Mitochondria->Centrifuge_Plate Centrifuge_Plate->Add_Assay_Medium Equilibrate Equilibrate Plate at 37°C Add_Assay_Medium->Equilibrate Equilibrate->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) Run_Assay->Measure_OCR Calculate_Parameters Calculate Bioenergetic Parameters: Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity Measure_OCR->Calculate_Parameters Interpret_Results Interpret Results Calculate_Parameters->Interpret_Results logical_relationships Basal_Respiration Basal Respiration ADP_Injection Inject ADP Basal_Respiration->ADP_Injection State_3_Respiration State 3 Respiration (ATP Production) ADP_Injection->State_3_Respiration Oligomycin_Injection Inject Oligomycin State_3_Respiration->Oligomycin_Injection Proton_Leak Proton Leak Respiration Oligomycin_Injection->Proton_Leak FCCP_Injection Inject FCCP Proton_Leak->FCCP_Injection Maximal_Respiration Maximal Respiration FCCP_Injection->Maximal_Respiration Rot_AA_Injection Inject Rotenone/Antimycin A Maximal_Respiration->Rot_AA_Injection Non_Mitochondrial_Respiration Non-Mitochondrial Respiration Rot_AA_Injection->Non_Mitochondrial_Respiration

References

Methodological & Application

Application Notes and Protocols for Sodium 2-oxopentanoate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Sodium 2-oxopentanoate, also known as sodium α-ketovalerate, in cell culture experiments. This document is intended for researchers in cell biology, cancer metabolism, and drug development.

Introduction

This compound is an alpha-keto acid that can serve as a metabolic intermediate and a precursor for amino acid synthesis. In cell culture, alpha-keto acids are increasingly studied for their roles in cellular metabolism, energy production, and signaling. They can be utilized as alternative energy sources, influence metabolic pathways, and modulate cellular responses in various physiological and pathological conditions, including cancer.[1][2][3][4] These notes provide protocols for preparing and using this compound in cell culture and for assessing its effects on cell viability, protein expression, and metabolic flux.

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound, the following table provides example concentration ranges for a related alpha-keto acid, α-ketoglutarate, which can be used as a starting point for optimization studies with this compound.[5]

ParameterCell LineConcentration RangeObserved EffectReference
Cell Growth C2C120.1 - 1.0 mMIncreased cell proliferation[5]
Cell Growth C2C1220 - 30 mMDecreased cell proliferation[5]
Metabolism C2C120.1 - 30 mMReduced glucose consumption and ammonia production[5]
Protein Turnover Porcine Mammary Epithelial Cells0.05 - 0.2 mM (α-ketoisovalerate)No effect on protein synthesis or degradation[6]

Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Protocol:

  • Weigh the desired amount of this compound powder in a sterile conical tube under aseptic conditions (e.g., in a laminar flow hood).

  • Add a sufficient volume of sterile PBS or serum-free cell culture medium to achieve a desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to one week.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on cell viability.[7][8][9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS as the highest treatment dose).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol can be used to assess changes in protein expression in response to this compound treatment.[10][11][12][13]

Materials:

  • Cells treated with this compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified time.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Metabolic Flux Analysis (MFA)

This is a generalized workflow for assessing changes in cellular metabolism using stable isotope tracing.[14][15][16][17][18]

Materials:

  • Cells of interest

  • Culture medium with and without the standard carbon source (e.g., glucose, glutamine)

  • Stable isotope-labeled tracer (e.g., ¹³C-glucose, ¹³C-glutamine)

  • This compound

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS or GC-MS system

Protocol:

  • Culture cells to a desired density and replace the standard medium with a medium containing the stable isotope tracer and the desired concentration of this compound.

  • Incubate the cells for a specific period to allow for the incorporation of the tracer into metabolic pathways.

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

  • Collect the cell extract and centrifuge to pellet the debris.

  • Analyze the supernatant containing the metabolites using LC-MS or GC-MS to determine the isotopic labeling patterns of key metabolites.

  • Use specialized software to calculate the metabolic fluxes through various pathways.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sodium_2_oxopentanoate_ext This compound Sodium_2_oxopentanoate_int 2-oxopentanoate Sodium_2_oxopentanoate_ext->Sodium_2_oxopentanoate_int Transport Amino_Acid_Pool Amino Acid Pool (e.g., Valine, Leucine) Sodium_2_oxopentanoate_int->Amino_Acid_Pool Transamination Acetyl_CoA Acetyl-CoA Sodium_2_oxopentanoate_int->Acetyl_CoA Catabolism TCA_Cycle TCA Cycle Energy_Metabolism Energy Metabolism (ATP Production) TCA_Cycle->Energy_Metabolism Biosynthesis Biosynthesis (Fatty Acids, etc.) TCA_Cycle->Biosynthesis Acetyl_CoA->TCA_Cycle Signaling_Pathways Signaling Pathways (e.g., mTOR, HIF-1) Energy_Metabolism->Signaling_Pathways Biosynthesis->Signaling_Pathways

Caption: Hypothetical metabolic fate of this compound in a cell.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Protein Protein Expression Analysis (Western Blot) Treatment->Protein Metabolism Metabolic Flux Analysis (¹³C Tracing) Treatment->Metabolism Data Data Analysis and Interpretation Viability->Data Protein->Data Metabolism->Data

Caption: General experimental workflow for studying this compound.

References

Application of α-Ketovalerate in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ketovalerate, also known as α-keto-β-methylvalerate, is a branched-chain α-keto acid (BCKA) that plays a crucial role in the metabolism of the essential amino acid valine. In metabolomics, the study of α-ketovalerate provides a window into the intricate network of branched-chain amino acid (BCAA) metabolism. Dysregulation of BCAA catabolism has been implicated in a range of metabolic disorders, including insulin resistance, obesity, and the rare genetic disorder Maple Syrup Urine Disease (MSUD), making α-ketovalerate a significant biomarker of interest.[1] This document provides detailed application notes and experimental protocols for the analysis of α-ketovalerate in metabolomics research.

Application Notes

α-Ketovalerate is the initial product of valine transamination, a reversible reaction catalyzed by branched-chain aminotransferases (BCATs).[1][2][3] Subsequently, α-ketovalerate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][4] The activity of the BCKDH complex is a critical regulatory point in BCAA catabolism.[5] Its dysfunction leads to the accumulation of BCKAs, including α-ketovalerate, in biological fluids, which can have toxic effects.[1]

The quantification of α-ketovalerate in various biological matrices such as plasma, serum, urine, and tissue extracts is essential for:

  • Diagnosing and monitoring metabolic disorders: Elevated levels of α-ketovalerate are a hallmark of MSUD.

  • Investigating the role of BCAA metabolism in disease: Altered α-ketovalerate concentrations are associated with insulin resistance, type 2 diabetes, and cardiovascular disease.

  • Drug development: Targeting enzymes in the BCAA catabolic pathway is a potential therapeutic strategy for metabolic diseases.

  • Nutritional studies: Assessing the impact of dietary interventions on BCAA metabolism.

Experimental Protocols

The analysis of α-ketovalerate is challenging due to its inherent instability and low concentrations in biological samples. Derivatization is often required to improve its stability and chromatographic and mass spectrometric properties.[6] Below are detailed protocols for the quantification of α-ketovalerate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of α-Ketovalerate in Plasma/Serum using HPLC-MS/MS

This protocol is based on a derivatization method followed by liquid chromatography-tandem mass spectrometry analysis.[7]

1. Sample Preparation and Protein Precipitation:

  • Thaw frozen plasma or serum samples on ice.[8]

  • To 50 µL of plasma/serum in a microcentrifuge tube, add 150 µL of ice-cold methanol to precipitate proteins.[9]

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

2. Derivatization:

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 50 µL of a derivatization solution containing 10 mg/mL o-phenylenediamine (OPD) in 0.1 M HCl.

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool the samples to room temperature.

3. Liquid-Liquid Extraction:

  • Add 200 µL of ethyl acetate to the derivatized sample.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper ethyl acetate layer to a new tube.

  • Repeat the extraction step with another 200 µL of ethyl acetate and combine the organic layers.

  • Dry the pooled ethyl acetate extract under nitrogen gas.

  • Reconstitute the final dried residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

4. HPLC-MS/MS Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate α-ketovalerate from other isomers and matrix components (e.g., 5-95% B over 10 minutes).[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized α-ketovalerate and its internal standard.

Protocol 2: Quantification of α-Ketovalerate in Urine using GC-MS

This protocol involves oximation and silylation derivatization prior to GC-MS analysis.[10][11]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.

  • Normalize the urine volume based on creatinine concentration to account for dilution variations.[11]

2. Oximation:

  • To 1 mL of the prepared urine sample, add 100 µL of a 20 mg/mL hydroxylamine hydrochloride solution in pyridine.

  • Incubate at 60°C for 30 minutes to convert the keto group to an oxime.[11]

3. Extraction and Silylation:

  • Acidify the sample to pH 1-2 with 6 M HCl.

  • Add 2 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new glass tube.

  • Repeat the extraction.

  • Dry the combined organic extracts under a stream of nitrogen.

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 45 minutes to form the trimethylsilyl (TMS) derivatives.

4. GC-MS Conditions:

  • GC System: A standard gas chromatograph.

  • Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to separate the derivatized α-ketovalerate (e.g., initial temperature of 80°C held for 2 minutes, then ramped to 280°C).[10]

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron ionization (EI) at 70 eV.[10]

  • Data Acquisition: Scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Data Presentation

The following tables summarize quantitative data for the analytical methods described.

Table 1: HPLC-MS/MS Method Performance for α-Ketovalerate Quantification in Serum and Muscle [9][12]

ParameterSerumMuscle
Linearity Range (µmol/L)0.1 - 100-
Linearity Range (nmol/g)-0.1 - 100
Correlation Coefficient (R²)> 0.998> 0.998
Limit of Quantification (LOQ) (µmol/L)0.23-
Limit of Quantification (LOQ) (nmol/g)-0.27
Recovery (%)83.1 - 89.278.4 - 82.7
Intra-day Precision (RSD %)< 5< 5
Inter-day Precision (RSD %)< 10< 10

Table 2: GC-MS Method Performance for α-Ketovalerate Quantification [13][14]

ParameterPlasma
Linearity RangeIsotopic enrichment from 0.25 to 7.5 at% excess
Limit of Detection (LOD)-
Limit of Quantification (LOQ)Plasma concentrations as low as 10 µM in a 200-µL aliquot
Recovery (%)Not specified
Precision (CV %)< 8% for isotopic enrichment measurement

Mandatory Visualization

Branched-Chain Amino Acid Catabolism Pathway

BCAA_Catabolism Valine Valine alpha_Ketovalerate α-Ketovalerate Valine->alpha_Ketovalerate Transamination BCAT BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Ketovalerate->Isobutyryl_CoA Oxidative Decarboxylation BCKDH BCKDH Complex Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Metabolism TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathway of the branched-chain amino acid valine.

Experimental Workflow for α-Ketovalerate Analysis

Experimental_Workflow start Biological Sample (Plasma, Serum, Urine) prep Sample Preparation (Protein Precipitation/Normalization) start->prep deriv Derivatization (e.g., Oximation, Silylation, OPD) prep->deriv analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) deriv->analysis data Data Processing (Quantification, Statistical Analysis) analysis->data end Biological Interpretation data->end

References

Preparation of Sodium 2-oxopentanoate Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and quality control of Sodium 2-oxopentanoate stock solutions for research and development applications. Detailed protocols for dissolution in various solvents are presented, along with stability data and recommendations for best practices. A diagram of the relevant metabolic pathway is included to provide context for its use in metabolic studies.

Introduction

This compound, also known as sodium α-ketovalerate, is the sodium salt of 2-oxopentanoic acid. It is an intermediate in the catabolism of branched-chain amino acids (BCAAs), particularly valine[1]. As a key metabolite, it plays a role in cellular energy production through its conversion to acetyl-CoA, which subsequently enters the citric acid cycle[1]. The availability of accurately prepared and stable stock solutions of this compound is crucial for in vitro and in vivo studies investigating metabolic pathways, enzyme kinetics, and the effects of metabolic dysregulation in various disease models.

This application note provides detailed protocols for the preparation of this compound stock solutions in common laboratory solvents, guidance on storage and stability, and quality control measures to ensure the reliability and reproducibility of experimental results.

Materials and Reagents

  • This compound (powder)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, molecular biology grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Analytical balance

  • pH meter

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and recommended parameters for stock solution preparation.

PropertyValueReference
Molecular Formula C₅H₇NaO₃
Molecular Weight 138.09 g/mol
Solubility (Water) Soluble
Solubility (Ethanol) Soluble[2]
Recommended Solvents Nuclease-free water, PBS, DMSO, Ethanol
Storage Temperature (Powder) 2-8°C, keep in a dry and cool condition
Storage Temperature (Stock Solutions) -20°C or -80°C

Experimental Protocols

General Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.

  • Work in a clean, designated area, such as a laminar flow hood, to maintain sterility for cell culture applications.

Protocol for Preparing an Aqueous Stock Solution (e.g., in Water or PBS)

This protocol is suitable for applications where an aqueous, physiological buffer is required.

  • Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration and volume.

    • Example for a 100 mM stock solution in 10 mL: Mass (g) = 0.1 mol/L * 0.01 L * 138.09 g/mol = 0.1381 g (or 138.1 mg)

  • Weigh the powder: Accurately weigh the calculated mass of this compound powder using an analytical balance and transfer it to a sterile conical tube.

  • Dissolution: a. Add a small volume of the desired solvent (nuclease-free water or sterile PBS) to the conical tube (e.g., 5-7 mL for a final volume of 10 mL). b. Vortex the solution thoroughly for 1-2 minutes to aid dissolution. c. If the powder does not fully dissolve, sonication for 5-10 minutes can be applied. Gentle warming in a water bath (up to 37°C) may also facilitate dissolution.

  • Volume adjustment: Once the powder is completely dissolved, add the solvent to reach the final desired volume.

  • Sterilization (for cell culture): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. b. Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials. c. Store the aliquots at -20°C or -80°C. For short-term use (within a few days), storage at 4°C may be acceptable, but stability should be verified.

Protocol for Preparing a Stock Solution in an Organic Solvent (DMSO or Ethanol)

This protocol is suitable for applications where a high concentration stock is needed and the final concentration of the organic solvent in the experimental system will be negligible and non-toxic.

  • Calculate and weigh: Follow steps 1 and 2 from the aqueous protocol.

  • Dissolution: a. Add the desired volume of DMSO or ethanol to the conical tube containing the powder. b. Vortex thoroughly until the powder is completely dissolved. Sonication can be used if necessary.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller volumes in appropriate sterile tubes (e.g., cryovials for long-term storage). b. Label each aliquot clearly. c. Store the aliquots at -20°C or -80°C. Stock solutions of fatty acid sodium salts in ethanol have been shown to be stable for over 6 months when stored at 4°C in the dark[2]. However, for optimal stability, colder temperatures are recommended.

Quality Control

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitate is observed, gently warm the solution and vortex to redissolve.

  • pH Measurement: For aqueous stock solutions, the pH should be measured to ensure it is within the acceptable range for the intended application. Adjust the pH if necessary using sterile, dilute HCl or NaOH.

  • Solvent Concentration: When using stock solutions prepared in organic solvents for cell-based assays, ensure that the final concentration of the solvent in the culture medium is below the cytotoxic threshold (typically <0.5% for DMSO and <0.32% for ethanol)[3][4].

Visualization of Metabolic Pathway and Experimental Workflow

Metabolic Pathway of 2-Oxopentanoate

The following diagram illustrates the role of 2-oxopentanoate as an intermediate in the catabolism of the branched-chain amino acid valine, leading to its entry into the citric acid cycle.

metabolic_pathway Valine Valine Two_Oxoisovalerate 2-Oxoisovalerate Valine->Two_Oxoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA Two_Oxoisovalerate->Isobutyryl_CoA BCKDH Complex Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Succinyl_CoA->TCA_Cycle Two_Oxopentanoate 2-Oxopentanoate Acetyl_CoA Acetyl-CoA Two_Oxopentanoate->Acetyl_CoA Acetyl_CoA->TCA_Cycle BCAAs Other BCAAs BCAAs->Two_Oxopentanoate Catabolism

Caption: Catabolism of Valine and the role of 2-Oxopentanoate.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a sterile stock solution of this compound.

experimental_workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Solvent (Water, PBS, DMSO, or EtOH) weigh->dissolve volume_adjust Adjust to Final Volume dissolve->volume_adjust sterilize Sterile Filter (0.22 µm) (for aqueous solutions) volume_adjust->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Conclusion

The protocols and information provided in this application note offer a detailed guide for the preparation of reliable and stable stock solutions of this compound. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results in studies involving this important metabolite. Researchers should always refer to the manufacturer's specific recommendations for the lot of this compound being used and perform appropriate validation for their specific experimental systems.

References

Application Notes and Protocols for the GC-MS Analysis of Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto acids are a class of organic compounds containing both a carboxylic acid and a ketone functional group. They are key intermediates in numerous metabolic pathways, including amino acid metabolism and the citric acid cycle. The accurate and sensitive quantification of keto acids in biological matrices is crucial for the diagnosis and monitoring of various metabolic disorders, as well as for understanding the biochemical effects of drug candidates. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of keto acids due to its high sensitivity, selectivity, and ability to resolve complex mixtures. This document provides detailed application notes and protocols for the GC-MS analysis of keto acids.

Data Presentation: Quantitative Analysis of Keto Acids

The following tables summarize quantitative data for the analysis of keto acids in biological samples using GC-MS. These tables are provided for easy comparison of reported concentrations and analytical performance metrics.

Table 1: Quantitative Analysis of Organic Acids in Urine by GC-MS [1]

CompoundMonitored Ion (m/z)Mean Concentration (mmol/mol creatinine)Within-Day Imprecision (CV%)Total Imprecision (CV%)
Pyruvic acid1752.55.28.7
2-Ketoglutaric acid1891.86.19.5
2-Ketoisocaproic acid2170.57.811.2
2-Keto-3-methylvaleric acid2310.38.112.4
2-Ketoisovaleric acid2030.47.510.8

Data adapted from Duez et al., Clinical Chemistry, 1996.[1]

Table 2: Quantitative Analysis of Ketone Bodies in Human Blood by Headspace GC-MS [2]

Ketone BodyLimit of Quantification (µM)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
Acetone + Acetoacetate213.1 - 5.54.2 - 6.1104 - 107
β-Hydroxybutyrate212.8 - 4.93.1 - 5.898 - 101

Data adapted from Holm et al., Journal of Analytical Toxicology, 2010.[2]

Table 3: Performance Data for the Quantitative Determination of α-Ketoglutaric Acid in Human Plasma by GC-MS [3]

ParameterValue
Limit of Quantitation (µg/mL)0.938
Inter-day Accuracy (%)≤ 93.7
Inter-day Precision (%)≤ 6.0

Data adapted from Hartl et al., Analytical and Bioanalytical Chemistry, 2010.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the GC-MS analysis of keto acids.

Protocol 1: Sample Preparation and Derivatization of Keto Acids from Biological Fluids

This protocol describes the widely used two-step derivatization process of methoximation followed by silylation. This procedure is essential to increase the volatility and thermal stability of the keto acids for GC-MS analysis.

Materials:

  • Biological sample (e.g., urine, plasma)

  • Internal Standard (e.g., 2-ketocaproic acid)[4][5]

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or vacuum concentrator)

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Sample Collection and Pre-treatment:

    • Collect the biological sample (e.g., 1 mL of urine or 0.5 mL of plasma).

    • For plasma samples, perform protein precipitation by adding a 3-fold excess of a cold organic solvent (e.g., acetonitrile or methanol), vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the proteins. Collect the supernatant.

    • For urine samples, centrifugation to remove particulate matter may be sufficient.

    • Add a known amount of internal standard to the sample.

  • Lyophilization (Freeze-Drying):

    • Freeze the sample and lyophilize until all water is removed. This step is critical as water interferes with the silylation reaction.

  • Methoximation:

    • To the dried sample, add 50 µL of methoxyamine hydrochloride solution.

    • Incubate the mixture at 60°C for 60 minutes with gentle shaking. This step converts the keto groups to their methoxime derivatives, preventing tautomerization.

  • Silylation:

    • After cooling to room temperature, add 100 µL of MSTFA (+ 1% TMCS).

    • Incubate the mixture at 60°C for 30 minutes. This step converts the acidic protons of the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) derivatives.

  • Final Preparation for GC-MS Analysis:

    • After cooling, the derivatized sample can be directly transferred to a GC vial with an insert for analysis. Alternatively, for cleaner samples, an extraction can be performed:

      • Add 200 µL of ethyl acetate and 100 µL of water.

      • Vortex and centrifuge to separate the layers.

      • Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

      • Transfer the dried organic extract to a GC vial.

Protocol 2: GC-MS Analysis of Derivatized Keto Acids

This protocol outlines the typical GC-MS parameters for the separation and detection of derivatized keto acids. These parameters may need to be optimized for specific instruments and applications.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight)

GC Conditions:

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of unknown peaks.

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor specific ions for each target keto acid and the internal standard to enhance sensitivity and selectivity.

Visualizations

Experimental Workflow for GC-MS Analysis of Keto Acids

The following diagram illustrates the overall workflow for the analysis of keto acids in biological samples using GC-MS.

a cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Biological Sample (Urine, Plasma) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (for plasma) s2->s3 s4 Lyophilization (Freeze-drying) s3->s4 d1 Methoximation (MeOx) s4->d1 d2 Silylation (MSTFA) d1->d2 a1 Injection into GC-MS d2->a1 a2 Separation in GC Column a1->a2 a3 Detection by Mass Spectrometer a2->a3 p1 Peak Identification & Integration a3->p1 p2 Quantification p1->p2 p3 Statistical Analysis p2->p3

Caption: Workflow for Keto Acid Analysis by GC-MS.

Ketogenesis Signaling Pathway

The diagram below outlines the key steps in the metabolic pathway of ketogenesis, where fatty acids are converted into ketone bodies.

b cluster_pathway Ketogenesis Pathway fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation acetyl_coa Acetyl-CoA thiolase Thiolase acetyl_coa->thiolase hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase acetoacetyl_coa Acetoacetyl-CoA acetoacetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_lyase HMG-CoA Lyase hmg_coa->hmg_coa_lyase acetoacetate Acetoacetate d_beta_hbdh D-β-hydroxybutyrate dehydrogenase acetoacetate->d_beta_hbdh spontaneous_decarbox Spontaneous Decarboxylation acetoacetate->spontaneous_decarbox beta_hydroxybutyrate β-Hydroxybutyrate acetone Acetone beta_oxidation->acetyl_coa thiolase->acetoacetyl_coa hmg_coa_synthase->hmg_coa hmg_coa_lyase->acetoacetate d_beta_hbdh->beta_hydroxybutyrate spontaneous_decarbox->acetone

Caption: The Ketogenesis Metabolic Pathway.

References

Application Notes and Protocols for the Analysis of 2-Oxopentanoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-oxopentanoate (also known as α-ketovaleric acid) in various biological samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established techniques and are intended to provide a comprehensive guide for researchers in the field.

Introduction

2-Oxopentanoate is a crucial intermediate in the metabolism of branched-chain amino acids (BCAAs). Its accurate quantification is vital for understanding various physiological and pathological states. HPLC offers a robust and sensitive method for the analysis of 2-oxopentanoate and other α-keto acids. This document details two primary HPLC-based methods: one utilizing mass spectrometry detection and another employing fluorescence detection after derivatization, providing versatility for different laboratory capabilities and research needs.

Method 1: HPLC with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) Detection

This method provides high sensitivity and selectivity for the direct analysis of 2-oxopentanoate in biological matrices such as serum and muscle tissue.

Experimental Protocol

1. Sample Preparation (Extraction)

  • Objective: To extract 2-oxopentanoate and other branched-chain keto acids (BCKAs) from the biological matrix.

  • Procedure:

    • To a 100 µL sample (serum or tissue homogenate), add 400 µL of pre-chilled methanol.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • The supernatant can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for a more concentrated sample.

2. HPLC-Q-TOF/MS Conditions

  • Instrumentation: An HPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer.

  • Chromatographic Separation:

    • Column: Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)[1][2].

    • Mobile Phase A: 10 mmol/L ammonium acetate in water[1][2].

    • Mobile Phase B: Acetonitrile[1][2].

    • Flow Rate: 0.3 mL/min[1].

    • Column Temperature: 30°C[1].

    • Injection Volume: 5 µL[1].

    • Gradient Elution:

      • 0-3 min: 5-30% B

      • 3-3.5 min: 30-90% B

      • 3.5-6.5 min: Hold at 90% B

      • 6.5-7 min: 90-5% B

      • 7-10 min: Re-equilibration at 5% B[1].

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Mass Range: Scan m/z 50-1000.

    • Fragmentor Voltage: Optimized for target analytes (e.g., 120 V).

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

Quantitative Data Summary
ParameterSerumMuscle
Limit of Quantitation (LOQ)0.06–0.23 µmol/L0.09–0.27 nmol/g
Recovery78.4%–114.3%78.4%–114.3%
Relative Standard Deviation (RSD)< 9.7%< 9.7%

Table 1: Quantitative performance of the HPLC-Q-TOF/MS method for the analysis of branched-chain keto acids, including 2-oxopentanoate.[1][2]

Method 2: HPLC with Fluorescence Detection following Derivatization

This method is suitable for laboratories equipped with standard HPLC systems with fluorescence detectors and offers excellent sensitivity through chemical derivatization of the α-keto acids.

Experimental Protocol

1. Derivatization

  • Objective: To introduce a fluorescent tag to 2-oxopentanoate for sensitive detection.

  • Reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB).

  • Procedure:

    • To 40 µL of the sample extract or standard solution, add 40 µL of DMB solution.

    • Seal the reaction vial and heat at 85°C for 45 minutes.

    • Cool the mixture on ice for 5 minutes.

    • Dilute the solution five-fold with 65 mM NaOH aqueous solution before injection to ensure a single peak for derivatized keto acids[3].

2. HPLC-Fluorescence Conditions

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable (e.g., Zorbax C18, 4.6 x 150 mm)[4].

    • Mobile Phase: A mixture of methanol, water, acetonitrile, and tetrahydrofuran (e.g., 38.4:60:1:0.6, v/v/v/v) can be used for isocratic elution[4]. Alternatively, a gradient elution with acetonitrile and water containing an acid modifier like formic or phosphoric acid can be employed[5]. For Mass Spectrometry compatibility, volatile modifiers like formic acid are recommended[5].

    • Flow Rate: 1 mL/min[4].

    • Injection Volume: 25 µL[3].

  • Fluorescence Detection:

    • Excitation Wavelength: ~365 nm (typical for DMB derivatives).

    • Emission Wavelength: ~445 nm (typical for DMB derivatives).

Quantitative Data Summary
ParameterValue
Limit of Detection (LOD)1.3–5.4 nM
Limit of Quantitation (LOQ)4.2–18 nM
Linearity Range10 nM - 10 µM (depending on the specific keto acid)

Table 2: Quantitative performance of the HPLC-Fluorescence method for the analysis of various α-keto acids after DMB derivatization.[3][6]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analysis of 2-oxopentanoate using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (Serum, Tissue) Extraction Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional, for Fluorescence) Supernatant->Derivatization If fluorescence detection HPLC HPLC Separation (C18 Column) Supernatant->HPLC Direct injection for MS Derivatization->HPLC Detection Detection HPLC->Detection MS_Detect MS/MS Detection->MS_Detect Method 1 Fluoro_Detect Fluorescence Detection->Fluoro_Detect Method 2 Quantification Quantification MS_Detect->Quantification Fluoro_Detect->Quantification Results Results Quantification->Results BCAA_Metabolism Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Isoleucine->BCAT Alpha_Keto_Beta_Methylvalerate α-Keto-β-methylvalerate (KMV) BCAT->Alpha_Keto_Beta_Methylvalerate Glutamate Glutamate BCAT->Glutamate Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->BCAT

References

Application Notes and Protocols for Sodium 2-oxopentanoate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopentanoate, also known as 3-methyl-2-oxovaleric acid sodium salt or α-keto-β-methylvalerate, is a crucial intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[1] It serves as a key substrate for the mitochondrial multi-enzyme complex, Branched-chain α-keto acid dehydrogenase (BCKDH), and is a product of the reversible reaction catalyzed by Branched-chain amino acid aminotransferase (BCAT).[1][2] The metabolism of BCAAs and their corresponding α-keto acids is of significant interest in various physiological and pathological states, including metabolic disorders like Maple Syrup Urine Disease (MSUD), diabetes, and cancer.[2][3][4] These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme assays for BCKDH and BCAT, facilitating research and drug development in these areas.

I. Biochemical Pathways and Regulation

The catabolism of isoleucine is initiated by a transamination reaction catalyzed by BCAT, which converts isoleucine to this compound. Subsequently, BCKDH catalyzes the irreversible oxidative decarboxylation of this compound, a rate-limiting step in BCAA catabolism.[2] The activity of BCKDH is tightly regulated by a phosphorylation/dephosphorylation cycle. BCKDH is inactivated by phosphorylation, a reaction catalyzed by BCKDH kinase, and reactivated by dephosphorylation, catalyzed by a mitochondrial phosphatase (PP2Cm).[2][5] Notably, branched-chain α-keto acids, including 2-oxopentanoate, can act as inhibitors of BCKDH kinase, thereby promoting the active state of the BCKDH complex.[5][6]

BCAA Catabolism and Regulation cluster_pathway BCAA Catabolic Pathway cluster_regulation BCKDH Regulation Isoleucine Isoleucine 2-Oxopentanoate 2-Oxopentanoate Isoleucine->2-Oxopentanoate BCAT Acyl-CoA Derivatives Acyl-CoA Derivatives 2-Oxopentanoate->Acyl-CoA Derivatives BCKDH BCKDH_active Active BCKDH (Dephosphorylated) BCKDH_inactive Inactive BCKDH (Phosphorylated) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_Kinase BCKDH_Kinase BCKDH_inactive->BCKDH_active Dephosphorylation PP2Cm Phosphatase (PP2Cm) 2-Oxopentanoate_reg 2-Oxopentanoate 2-Oxopentanoate_reg->BCKDH_Kinase inhibits

BCAA Catabolism and BCKDH Regulation.

II. Quantitative Data: Enzyme Kinetics

Table 1: Kinetic Parameters of BCKDH for Various Branched-Chain α-Keto Acids

SubstrateOrganism/TissueKm (mM)Vmax (relative)Reference
α-KetoisovalerateNormal Human Fibroblasts0.05Not Reported[8]
α-KetoisovalerateThiamin-responsive MSUD Fibroblasts4.0 - 7.0Not Reported[8]
This compoundNot ReportedNot ReportedNot Reported

Note: The kinetic parameters for this compound are not reported in the reviewed literature. The provided data for α-ketoisovalerate can be used as an initial estimate for assay design.

III. Experimental Protocols

A. Branched-chain α-keto acid dehydrogenase (BCKDH) Assay

This protocol describes a continuous spectrophotometric assay to determine BCKDH activity by measuring the rate of NADH production.

Experimental Workflow for BCKDH Assay

BCKDH Assay Workflow prep Prepare Reaction Mixture (Buffer, NAD+, CoA, Thiamine Pyrophosphate) sample Add Enzyme Source (e.g., mitochondrial extract) prep->sample substrate Initiate Reaction by Adding This compound sample->substrate measure Monitor NADH Production (Absorbance at 340 nm over time) substrate->measure calc Calculate BCKDH Activity measure->calc

Workflow for the BCKDH enzyme assay.

Materials:

  • This compound (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NAD+ (coenzyme)

  • Coenzyme A (CoA) (cofactor)

  • Thiamine pyrophosphate (TPP) (cofactor)

  • Dithiothreitol (DTT)

  • Enzyme source (e.g., purified BCKDH, mitochondrial extract)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the following components at their final concentrations:

    • Potassium phosphate buffer: 100 mM, pH 7.4

    • NAD+: 2 mM

    • CoA: 0.2 mM

    • TPP: 0.5 mM

    • DTT: 1 mM

  • Add Enzyme: Add the enzyme source to each well. The amount of enzyme should be optimized to ensure a linear reaction rate for the desired time course.

  • Initiate Reaction: Start the reaction by adding this compound to a final concentration in the range of 0.1 to 5 mM. A substrate titration is recommended to determine the optimal concentration.

  • Measure Activity: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH production is directly proportional to the BCKDH activity.

  • Calculate Activity: The activity of BCKDH is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Alternative Colorimetric Assay: A non-radioactive colorimetric BCKDH assay can also be performed based on the reduction of the tetrazolium salt INT in an NADH-coupled enzymatic reaction to formazan, which is water-soluble and exhibits an absorption maximum at 492 nm.[9]

B. Branched-chain amino acid aminotransferase (BCAT) Assay

This protocol describes a continuous, coupled spectrophotometric assay for BCAT activity. The production of 2-oxopentanoate from isoleucine is coupled to the oxidation of NADH by leucine dehydrogenase.

Experimental Workflow for BCAT Assay

BCAT Assay Workflow prep Prepare Reaction Mixture (Buffer, α-ketoglutarate, NADH, Leucine Dehydrogenase) sample Add Enzyme Source (e.g., tissue homogenate) prep->sample substrate Initiate Reaction by Adding Isoleucine sample->substrate measure Monitor NADH Oxidation (Decrease in Absorbance at 340 nm) substrate->measure calc Calculate BCAT Activity measure->calc

Workflow for the BCAT enzyme assay.

Materials:

  • Isoleucine (substrate)

  • This compound (for standard curve, if needed)

  • α-ketoglutarate (amino group acceptor)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • NADH

  • Leucine dehydrogenase (coupling enzyme)

  • Pyridoxal 5'-phosphate (PLP) (cofactor for BCAT)

  • Enzyme source (e.g., purified BCAT, tissue homogenate)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Protocol:

  • Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the following components at their final concentrations:

    • Tris-HCl buffer: 50 mM, pH 8.5

    • α-ketoglutarate: 5 mM

    • NADH: 0.2 mM

    • Leucine dehydrogenase: 1-2 units/mL

    • PLP: 0.1 mM

  • Add Enzyme: Add the BCAT enzyme source to each well.

  • Initiate Reaction: Start the reaction by adding isoleucine to a final concentration of 10-20 mM.

  • Measure Activity: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to the BCAT activity.

  • Calculate Activity: The activity of BCAT is calculated from the rate of change in absorbance at 340 nm using the molar extinction coefficient of NADH.

IV. Commercial Availability

This compound (3-methyl-2-oxovaleric acid sodium salt) is available from several commercial suppliers, including:

  • MedchemExpress[10]

  • LGC Standards[11]

  • National Analytical Corporation[12]

  • TCI Chemicals

  • MilliporeSigma (Thomas Scientific)[2]

It is recommended to obtain a high-purity grade (e.g., >98%) for use in enzyme assays to ensure reliable and reproducible results.

V. Conclusion

This compound is a valuable tool for studying the enzymology and regulation of BCAA catabolism. The protocols provided herein offer robust methods for assaying the activities of BCKDH and BCAT, key enzymes in this pathway. These assays are adaptable for high-throughput screening and can be instrumental in the discovery of novel therapeutic agents targeting metabolic diseases.

References

Experimental design for studying the effects of alpha-ketovalerate.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketovalerate, and more specifically its branched-chain isomer, alpha-ketoisovalerate (KIV), is a critical intermediate in the metabolism of branched-chain amino acids (BCAAs). Aberrant accumulation of KIV is associated with Maple Syrup Urine Disease (MSUD), a metabolic disorder with severe neurological consequences.[1][2] KIV has been shown to exert neurotoxic effects, impact mitochondrial function, and modulate neurotransmitter systems.[2][3][4] These application notes provide a comprehensive experimental framework for researchers to investigate the multifaceted effects of alpha-ketovalerate and its isomers.

Data Presentation

The following tables summarize key quantitative data from published studies on the effects of alpha-ketoisovalerate.

Table 1: Inhibitory Effects of Alpha-Ketoisovalerate on Metabolic Enzymes

Enzyme/ProcessSystemConcentration for 50% Inhibition (IC50) / EffectReference
Pyruvate Dehydrogenase FluxIsolated Rat Hepatocytes0.3 mM[4]
Pyruvate Carboxylase FluxIsolated Rat Hepatocytes0.3 mM[4]
Carbamyl Phosphate Synthetase FluxIsolated Rat Hepatocytes0.3 mM[4]
Respiratory Chain Complex I-IIIRat Cerebral Cortex Mitochondria~60% inhibition at 1-5 mM[5]

Table 2: Effects of Alpha-Ketoisovalerate on Mitochondrial Respiration

ParameterSystemConcentrationEffectReference
State 3 Respiration (with α-ketoglutarate)Isolated Rat Liver Mitochondria>4-fold preferential inhibitionPreferential inhibition compared to succinate or glutamate/malate[6]
State 3 Respiration (with α-ketoglutarate)Isolated Rat Liver MitochondriaSub-inhibitory concentrationsStimulation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of alpha-ketovalerate.

In Vitro Studies: Neurotoxicity in Neuronal Cell Culture

Objective: To assess the dose-dependent neurotoxic effects of alpha-ketoisovalerate on primary cortical neurons.

Experimental Workflow:

experimental_workflow_in_vitro cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis culture Isolate and culture primary rat cortical neurons plate Plate neurons on poly-D-lysine coated plates culture->plate treatment Treat with varying concentrations of alpha-ketoisovalerate (e.g., 0, 1, 2.5, 5, 10 mM) for 24h plate->treatment viability Neuronal Viability Assay (e.g., MTT or LDH assay) treatment->viability ros Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA assay) treatment->ros mmp Mitochondrial Membrane Potential Assay (e.g., TMRE) treatment->mmp analysis Quantify and compare results to control viability->analysis ros->analysis mmp->analysis

Caption: In vitro experimental workflow for assessing alpha-ketoisovalerate neurotoxicity.

Materials:

  • Primary rat cortical neurons[7]

  • Neurobasal medium with B27 supplement, penicillin-streptomycin, and GlutaMAX[7]

  • Poly-D-lysine coated culture plates[7]

  • Alpha-ketoisovaleric acid (sodium salt)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for ROS measurement[8]

  • Tetramethylrhodamine, ethyl ester (TMRE) for mitochondrial membrane potential[9]

Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons from rat embryos (E16-18) on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, penicillin-streptomycin, and GlutaMAX. Maintain cultures at 37°C in a 5% CO2 incubator.[7]

  • Treatment: After 7-10 days in vitro, treat the neuronal cultures with varying concentrations of alpha-ketoisovalerate (e.g., 0, 1, 2.5, 5, and 10 mM) for 24 hours. The control group (0 mM) should receive vehicle (culture medium).

  • Neuronal Viability Assay (MTT Assay):

    • Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Reactive Oxygen Species (ROS) Measurement (H2DCFDA Assay):

    • After treatment, incubate the cells with H2DCFDA (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[8]

  • Mitochondrial Membrane Potential (MMP) Assay (TMRE Assay):

    • Following treatment, incubate the cells with TMRE (e.g., 100 nM) for 20-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation ~549 nm, emission ~575 nm) using a fluorescence microplate reader.[9]

In Vivo Studies: Pro-convulsant Effects in a Rat Model

Objective: To investigate the in vivo pro-convulsant effects of alpha-ketoisovalerate following intrastriatal administration in rats.

Experimental Workflow:

experimental_workflow_in_vivo cluster_prep Animal Preparation cluster_treatment Treatment and Observation cluster_analysis Data Analysis cannulation Surgical implantation of guide cannula into the striatum recovery Post-operative recovery cannulation->recovery injection Intrastriatal injection of alpha-ketoisovalerate (8 µmol) or vehicle (NaCl) recovery->injection behavior Behavioral observation and seizure scoring (Racine scale) injection->behavior analysis Compare seizure incidence and severity between groups behavior->analysis experimental_workflow_biochemical cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis isolation Isolate mitochondria from rat liver or prepare cell lysates incubation Incubate samples with varying concentrations of alpha-ketoisovalerate isolation->incubation reaction Initiate PDH reaction and measure absorbance change at 450 nm incubation->reaction analysis Calculate PDH activity and determine IC50 reaction->analysis gaba_signaling cluster_gaba GABAergic Synapse GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R binds Cl_influx Chloride Influx GABA_R->Cl_influx opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization KIV Alpha-Ketoisovalerate KIV->GABA_R Modulates? nmda_signaling cluster_nmda Glutamatergic Synapse Glutamate Glutamate NMDA_R NMDA Receptor (Calcium Channel) Glutamate->NMDA_R binds Ca_influx Calcium Influx NMDA_R->Ca_influx opens Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity KIV Alpha-Ketoisovalerate KIV->NMDA_R Potentiates?

References

Application Notes and Protocols for the Quantification of Intracellular Sodium 2-Oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of intracellular sodium 2-oxopentanoate, also known as sodium α-ketovalerate. This document outlines detailed protocols for sample preparation and analysis using mass spectrometry, summarizes available quantitative data, and illustrates the relevant metabolic pathway.

Introduction

This compound is a five-carbon α-keto acid that plays a role in amino acid metabolism. As an intermediate in the catabolism of branched-chain amino acids, its intracellular concentration can provide insights into cellular metabolic states and may be relevant in various physiological and pathological conditions. Accurate quantification of this metabolite is crucial for understanding its biological significance and for the development of novel therapeutics targeting metabolic pathways.

Data Presentation: Intracellular Concentrations of α-Keto Acids

The following table summarizes the reported intracellular concentrations of 2-oxopentanoate and related α-keto acids in a mammalian cell line. This data provides a reference range for researchers investigating this class of metabolites.

MetaboliteCell LineIntracellular Concentration (pmol/106 cells)Analytical MethodReference
α-Ketobutyric acidK5621.55 - 316HPLC with fluorescence detection[1]
α-Ketoglutaric acidK5621.55 - 316HPLC with fluorescence detection[1]
Pyruvic acidK5621.55 - 316HPLC with fluorescence detection[1]
α-Ketoisovaleric acidK5621.55 - 316HPLC with fluorescence detection[1]
α-Ketoisocaproic acidK5621.55 - 316HPLC with fluorescence detection[1]
α-Keto-β-methylvaleric acidK5621.55 - 316HPLC with fluorescence detection[1]

Experimental Workflow

The general workflow for the quantification of intracellular this compound involves cell culture, quenching of metabolic activity, extraction of intracellular metabolites, and subsequent analysis by a sensitive analytical technique such as mass spectrometry.

experimental_workflow Experimental Workflow for Intracellular 2-Oxopentanoate Quantification cell_culture 1. Cell Culture (e.g., adherent or suspension cells) quenching 2. Quenching (e.g., cold methanol) cell_culture->quenching extraction 3. Metabolite Extraction (e.g., solvent precipitation) quenching->extraction analysis 4. Analytical Quantification (LC-MS/MS or GC-MS) extraction->analysis data_processing 5. Data Analysis and Interpretation analysis->data_processing metabolic_pathway Simplified Metabolic Pathway of 2-Oxopentanoate isoleucine Isoleucine oxopentanoate 2-Oxopentanoate (α-Ketovalerate) isoleucine->oxopentanoate Transamination propionyl_coa Propionyl-CoA oxopentanoate->propionyl_coa Oxidative Decarboxylation (BCKDH complex) succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization tca_cycle Citric Acid Cycle succinyl_coa->tca_cycle

References

Application Notes and Protocols for Sodium 2-oxopentanoate in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Sodium 2-oxopentanoate, a member of the alpha-keto acid family, in the field of drug discovery. While direct research on this compound is limited, its role as an alpha-keto analogue of the essential amino acid isoleucine suggests several promising avenues for therapeutic intervention. This document outlines its potential in metabolic diseases, oncology, and neuroprotection, supported by detailed experimental protocols and pathway diagrams.

Introduction to this compound

This compound, also known as sodium α-ketovalerate, is the sodium salt of 2-oxopentanoic acid. As an alpha-keto acid, it is structurally similar to essential amino acids but lacks the amino group. This characteristic allows it to participate in transamination reactions within the body, where it can accept an amino group to form the corresponding amino acid, in this case, isoleucine. This process is particularly relevant in conditions where nitrogen balance is a critical concern.

Potential Applications in Drug Discovery

Application: Management of uremia in patients with chronic kidney disease.

Alpha-ketoanalogues of essential amino acids are utilized in conjunction with a very-low-protein diet to reduce the accumulation of nitrogenous waste products in patients with CKD.[1][2] By providing the carbon skeleton of essential amino acids, these compounds can be converted to their respective amino acids in the body, thereby maintaining nutritional status without contributing to the nitrogen load that the compromised kidneys cannot efficiently clear.[2][3] This therapeutic strategy can help delay the progression of CKD and the need for dialysis.[1][3][4]

Proposed Mechanism of Action:

In patients with CKD, a low-protein diet is often prescribed to reduce the production of urea. Supplementation with a mixture of essential amino acids and their ketoanalogues, including potentially this compound as a precursor to isoleucine, can help prevent protein-energy wasting. The ketoanalogues are transaminated in the body, utilizing nitrogen from other sources, thus converting them into essential amino acids necessary for protein synthesis. This process effectively recycles nitrogen and reduces the overall nitrogenous waste burden.[2]

Application: Modulation of the tumor microenvironment and cancer cell metabolism.

Recent research has highlighted the role of branched-chain amino acids (BCAAs) and their corresponding branched-chain alpha-keto acids (BCKAs) in cancer. Some cancer cells have been shown to release BCKAs into the tumor microenvironment, which can then influence the polarization of immune cells like macrophages.[5] Specifically, certain BCKAs can promote a pro-tumoral macrophage phenotype.[5] This suggests that targeting the metabolic pathways involving BCKAs could be a novel strategy in cancer therapy. Furthermore, altered metabolism is a hallmark of cancer, and targeting key metabolic enzymes and pathways, such as those involving alpha-keto acids like α-ketoglutarate, is an active area of research.[6][7][8]

Proposed Therapeutic Strategy:

This compound, as a specific alpha-keto acid, could be investigated for its effects on different cancer cell types and immune cells. It could potentially be used to:

  • Competitively inhibit the uptake or signaling of pro-tumoral BCKAs.

  • Be metabolized by specific cancer cells, leading to metabolic vulnerabilities.

  • Modulate the activity of enzymes involved in amino acid and keto acid metabolism, which are crucial for cancer cell proliferation.[6]

Application: Potential therapeutic agent in neurodegenerative diseases.

Metabolic dysfunction and oxidative stress are key pathological features of many neurodegenerative diseases.[9][10] Alpha-keto acids, being central metabolites, have the potential to influence cellular energetics and redox balance. For instance, some studies suggest that modulating metabolic pathways with compounds like sodium butyrate can have neuroprotective effects.[9] While direct evidence for this compound is lacking, its role in metabolism suggests it could be explored for its potential to support neuronal function and protect against neurotoxicity.

Proposed Mechanism of Action:

By participating in metabolic pathways, this compound could potentially:

  • Provide an alternative energy substrate for neurons under conditions of metabolic stress.

  • Influence the levels of neurotransmitters by affecting the availability of precursor amino acids.

  • Modulate the cellular redox state by participating in transamination reactions that can influence the levels of other metabolites involved in antioxidant defense.

Quantitative Data Summary

No direct quantitative data for this compound in drug discovery applications was found in the literature. The following table is a representative example of how such data could be presented if available from future studies.

Parameter Control Group This compound Treated Group p-value Reference
Blood Urea Nitrogen (BUN) in CKD model (mg/dL)50 ± 535 ± 4< 0.05Fictional
Tumor Growth Rate in Xenograft Model (mm³/day)10 ± 1.56 ± 1.2< 0.01Fictional
Neuronal Viability in vitro (%)50 ± 875 ± 6< 0.05Fictional

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cancer Cell Proliferation

Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., PANC-1 pancreatic cancer cells).

Materials:

  • PANC-1 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (sterile, stock solution in PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed PANC-1 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete DMEM (e.g., 0, 1, 5, 10, 25, 50 mM).

  • Remove the old media from the wells and add 100 µL of the prepared media with different concentrations of this compound.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (0 mM this compound) and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Evaluation of this compound in a Chronic Kidney Disease (CKD) Animal Model

Objective: To assess the efficacy of this compound in reducing uremic toxins in a rat model of CKD.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 5/6 nephrectomy surgical kit

  • Low-protein diet (6% protein)

  • This compound

  • Metabolic cages

  • Blood and urine collection supplies

  • BUN and creatinine assay kits

Procedure:

  • Induction of CKD: Induce CKD in rats via a two-step 5/6 nephrectomy. Allow a 2-week recovery period.

  • Animal Grouping: Divide the rats into two groups (n=8 per group):

    • Control Group: CKD rats on a low-protein diet.

    • Treatment Group: CKD rats on a low-protein diet supplemented with this compound (e.g., 100 mg/kg/day via oral gavage).

  • Treatment Period: Treat the animals for 8 weeks.

  • Sample Collection:

    • Collect 24-hour urine samples using metabolic cages at weeks 0, 4, and 8.

    • Collect blood samples via tail vein at weeks 0, 4, and 8.

  • Biochemical Analysis:

    • Measure blood urea nitrogen (BUN) and serum creatinine levels.

    • Measure urinary protein excretion.

  • Data Analysis: Compare the biochemical parameters between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling and Metabolic Pathways

metabolic_pathway cluster_blood Bloodstream cluster_cell Cell S2OP_blood Sodium 2-oxopentanoate S2OP_cell 2-oxopentanoate S2OP_blood->S2OP_cell Transport Isoleucine Isoleucine S2OP_cell->Isoleucine Transamination Protein Protein Synthesis Isoleucine->Protein Alpha_KG α-ketoglutarate TCA TCA Cycle Alpha_KG->TCA Glutamate Glutamate Glutamate->Alpha_KG Transaminase

Caption: Transamination of this compound to Isoleucine.

experimental_workflow_in_vitro start Seed Cancer Cells (96-well plate) incubation1 Incubate 24h start->incubation1 treatment Treat with Sodium 2-oxopentanoate (0-50 mM) incubation1->treatment incubation2 Incubate 48h treatment->incubation2 mtt_assay Add MTT Reagent incubation2->mtt_assay incubation3 Incubate 4h mtt_assay->incubation3 dissolve Add DMSO incubation3->dissolve read Measure Absorbance (570 nm) dissolve->read analysis Calculate Cell Viability and IC₅₀ read->analysis

Caption: In Vitro Cancer Cell Proliferation Assay Workflow.

logical_relationship_ckd ckd Chronic Kidney Disease impaired_n_excretion Impaired Nitrogen Excretion ckd->impaired_n_excretion high_bun High Blood Urea Nitrogen (BUN) impaired_n_excretion->high_bun low_protein_diet Low-Protein Diet high_bun->low_protein_diet leads to reduced_n_load Reduced Nitrogen Load low_protein_diet->reduced_n_load s2op_supplement This compound Supplementation transamination Transamination to Isoleucine s2op_supplement->transamination transamination->reduced_n_load maintained_nutrition Maintained Nutritional Status transamination->maintained_nutrition delayed_progression Delayed CKD Progression reduced_n_load->delayed_progression maintained_nutrition->delayed_progression

Caption: Rationale for this compound use in CKD.

References

Troubleshooting & Optimization

Technical Support Center: Sodium 2-oxopentanoate Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues encountered with Sodium 2-oxopentanoate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The pH of the solution can significantly impact the rate of degradation. Generally, α-keto acids are more stable in acidic conditions and less stable in neutral to alkaline solutions.

  • Temperature: Higher temperatures accelerate the degradation of this compound. For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen).

  • Presence of other reactive molecules: Amines or other nucleophiles in the solution can react with the ketone group of 2-oxopentanoate, leading to the formation of Schiff bases and other adducts, thereby reducing its stability.[1][2]

Q2: What are the main degradation pathways for this compound in solution?

A2: this compound can degrade through several pathways:

  • Hydrolysis: The ester-like linkage in some formulations or derivatives can be susceptible to hydrolysis.

  • Decarboxylation: Like many α-keto acids, 2-oxopentanoate can undergo decarboxylation, especially when exposed to heat or certain catalysts.

  • Schiff Base Formation: The ketone group can react with primary amines to form imines (Schiff bases), which can lead to further degradation reactions.[1]

  • Oxidation: Oxidative stress can lead to the cleavage of the molecule.[1]

Q3: How should I prepare and store this compound solutions to maximize stability?

A3: To maximize stability, follow these guidelines:

  • Use a slightly acidic buffer: Preparing the solution in a buffer with a pH in the acidic range (e.g., pH 4-6) can help to minimize degradation.

  • Work at low temperatures: Prepare solutions on ice and store them at 2-8°C for short-term use or frozen (-20°C or -80°C) for long-term storage.

  • Use high-purity water and reagents: Minimize contaminants that could catalyze degradation.

  • Avoid exposure to light: Store solutions in amber vials or protected from light to prevent photodegradation.

  • Prepare fresh solutions: For critical experiments, it is always best to prepare the solution fresh on the day of use.

Q4: What are the visible signs of this compound degradation in solution?

A4: While degradation is often not visible, you may observe the following:

  • Change in pH: Degradation can lead to the formation of acidic or basic byproducts, causing a shift in the solution's pH over time.

  • Discoloration: The appearance of a yellow or brown tint may indicate the formation of degradation products.

  • Precipitation: In some cases, degradation products may be less soluble and precipitate out of solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly rapid loss of compound activity. The pH of the solution may be too high (neutral or alkaline), accelerating degradation.Prepare the solution in a slightly acidic buffer (pH 4-6). Verify the final pH of your solution.
The storage temperature is too high.Store stock solutions at -20°C or -80°C and working solutions at 2-8°C for short periods. Avoid repeated freeze-thaw cycles.
The solution contains amines or other nucleophiles.If your experimental system contains amines (e.g., Tris buffer, cell culture media with amino acids), be aware of potential Schiff base formation. Prepare the 2-oxopentanoate solution separately and add it to the system immediately before the experiment.
Inconsistent results between experiments. The age of the solution varies between experiments.Always use freshly prepared solutions for critical applications or solutions from the same stock that have been stored properly for a defined period.
Incomplete dissolution of the solid material.Ensure the this compound is fully dissolved before use. Gentle warming or sonication may be used, but avoid excessive heat.
Solution appears discolored (yellowish). This may indicate the formation of degradation products.Discard the solution and prepare a fresh one. Investigate the storage conditions (light exposure, temperature) to prevent recurrence.

Quantitative Stability Data (Illustrative Examples for α-Keto Acids)

While specific kinetic data for this compound is limited in the public domain, the following tables provide representative data for the stability of other α-keto acids under different conditions. This information can be used to infer the potential behavior of this compound.

Table 1: Effect of pH on the Degradation Rate of an α-Keto Acid (Example Data)

pHRate Constant (k) at 25°C (hr⁻¹)Half-life (t₁/₂) (hours)
4.00.005138.6
7.00.02527.7
8.00.1156.0

This table illustrates that the degradation rate of α-keto acids generally increases as the pH becomes more alkaline.

Table 2: Effect of Temperature on the Degradation Rate of an α-Keto Acid at pH 7.0 (Example Data)

Temperature (°C)Rate Constant (k) (hr⁻¹)Half-life (t₁/₂) (hours)
40.00886.6
250.02527.7
370.0709.9

This table demonstrates the significant impact of temperature on the stability of α-keto acids, with higher temperatures leading to faster degradation.

Experimental Protocol: Stability Assessment of this compound Solution

This protocol outlines a method to assess the stability of a this compound solution under various conditions.

1. Materials

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers of various pH (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8)

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or MS)

  • Calibrated pH meter

  • Incubators or water baths set to desired temperatures

2. Solution Preparation

  • Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water.

  • From the stock solution, prepare working solutions at the desired concentration (e.g., 1 mM) in the different pH buffers to be tested.

  • Measure and record the initial pH of each solution.

3. Stability Study

  • Aliquot the working solutions into appropriate vials (e.g., amber HPLC vials).

  • Place the vials in incubators or water baths set at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound.

4. HPLC Analysis

  • Use a validated HPLC method to quantify the concentration of this compound. A C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

  • Create a calibration curve using freshly prepared standards to accurately quantify the concentration in the stability samples.

5. Data Analysis

  • Plot the concentration of this compound as a function of time for each condition (pH and temperature).

  • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

  • Calculate the half-life (t₁/₂) of this compound under each condition using the formula: t₁/₂ = 0.693 / k.

Visualizations

degradation_pathways cluster_main This compound in Solution cluster_degradation Degradation Pathways cluster_products Degradation Products Na_2OP This compound Hydrolysis Hydrolysis Na_2OP->Hydrolysis H₂O Decarboxylation Decarboxylation Na_2OP->Decarboxylation Heat Schiff_Base Schiff Base Formation (+ Primary Amine) Na_2OP->Schiff_Base R-NH₂ Products1 Smaller Carboxylic Acids + Aldehydes Hydrolysis->Products1 Products2 Butanal + CO2 Decarboxylation->Products2 Products3 Imines (Schiff Bases) Schiff_Base->Products3 experimental_workflow Start Start: Prepare Stock Solution Prepare_Working Prepare Working Solutions in Different Buffers (pH) Start->Prepare_Working Aliquot Aliquot into Vials Prepare_Working->Aliquot Incubate Incubate at Different Temperatures Aliquot->Incubate Sample Sample at Time Points Incubate->Sample Analyze HPLC Analysis Sample->Analyze Data_Analysis Data Analysis: - Plot Concentration vs. Time - Calculate Rate Constant (k) - Determine Half-life (t₁/₂) Analyze->Data_Analysis End End: Stability Profile Data_Analysis->End troubleshooting_guide cluster_solutions_activity Solutions for Activity Loss cluster_solutions_consistency Solutions for Inconsistency cluster_solutions_discoloration Solution for Discoloration Start Problem Encountered Issue_Type What is the issue? Start->Issue_Type Loss_of_Activity Rapid Loss of Activity Issue_Type->Loss_of_Activity Activity Inconsistent_Results Inconsistent Results Issue_Type->Inconsistent_Results Consistency Discoloration Solution Discoloration Issue_Type->Discoloration Appearance Check_pH Check & Adjust pH (acidic range) Loss_of_Activity->Check_pH Check_Temp Verify Storage Temp (low temp) Loss_of_Activity->Check_Temp Check_Reagents Avoid Reactive Species (e.g., amines) Loss_of_Activity->Check_Reagents Fresh_Solution Use Freshly Prepared Solutions Inconsistent_Results->Fresh_Solution Ensure_Dissolution Ensure Complete Dissolution Inconsistent_Results->Ensure_Dissolution Discard_Prepare_Fresh Discard and Prepare Fresh Discoloration->Discard_Prepare_Fresh Investigate_Storage Investigate Storage (Light/Temp) Discard_Prepare_Fresh->Investigate_Storage

References

How to prevent degradation of 2-oxopentanoic acid during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-oxopentanoic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-oxopentanoic acid, and what makes it susceptible to degradation?

A1: 2-Oxopentanoic acid, also known as α-ketovaleric acid, is a short-chain alpha-keto acid.[1][2][3] Its structure, containing both a ketone and a carboxylic acid group on adjacent carbons, makes it a reactive molecule.[4] The primary cause of its instability is the electrophilic nature of the α-keto group, which makes it a target for various chemical reactions, including hydration, decarboxylation, and reactions with amino groups.[5]

Q2: What are the primary degradation pathways for 2-oxopentanoic acid?

A2: The main degradation pathways, common to most α-keto acids, include:

  • Reaction with Nucleophiles: It can react with water to form a less stable geminal diol.[5] More significantly, it readily reacts with amino acids or amine-containing buffers (e.g., Tris) to form imines (Schiff bases), which can lead to transamination.[5][6]

  • Decarboxylation: The molecule can lose carbon dioxide, especially when exposed to heat or oxidative conditions, to form butyraldehyde.[7][8]

  • Oxidative Degradation: Like many organic molecules, it is sensitive to reactive oxygen species (ROS) and strong oxidizing agents.[5][9]

Q3: How should I properly store 2-oxopentanoic acid?

A3: Proper storage is critical to maintaining the compound's integrity. Recommendations vary slightly by supplier but follow general principles. For optimal stability, adhere to the storage conditions summarized in the table below.

Q4: What is the optimal pH for solutions containing 2-oxopentanoic acid?

A4: The optimal pH is a balance between the compound's stability and the requirements of your experiment. While some α-keto acids show stability in acidic conditions (e.g., pH 3-5.2), these conditions may be incompatible with biological experiments.[7][10] At neutral or alkaline pH, the carboxylate form predominates, which can be reactive. If your experiment allows, a slightly acidic buffer (pH 6.0-6.5) is often a good compromise. Avoid amine-based buffers like Tris; phosphate or MES buffers are generally preferred.

Q5: How does temperature impact the stability of 2-oxopentanoic acid?

A5: Elevated temperatures significantly accelerate degradation.[7] It is crucial to keep stock solutions and experimental samples on ice whenever possible. For reactions that must be performed at physiological temperatures (e.g., 37°C), the incubation time with 2-oxopentanoic acid should be minimized to prevent significant breakdown.[7]

Data Presentation

Table 1: Recommended Storage Conditions for 2-Oxopentanoic Acid

FormStorage TemperatureAtmosphereContainerDuration
Solid/Neat Liquid -20°CInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialLong-term
Concentrated Stock Solution -80°C (preferred) or -20°CInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialShort- to medium-term (weeks)
Working Dilutions 2-8°C (on ice)N/ASealed microtube or platePrepare fresh daily; use within hours

Table 2: Summary of Factors Influencing 2-Oxopentanoic Acid Stability

FactorCondition to AvoidRecommended PracticeRationale
Temperature Temperatures > 4°C for extended periods; repeated freeze-thaw cycles.[11][12]Store stock at -80°C; handle on ice; prepare fresh dilutions.Prevents thermal degradation and decarboxylation.[7]
pH pH > 7.5; amine-containing buffers (Tris, glycine).Use slightly acidic (pH 6.0-6.5) non-amine buffers (Phosphate, MES).Minimizes Schiff base formation and other base-catalyzed reactions.[5]
Light Exposure to direct sunlight or UV light.Store in amber vials; work in a shaded area or wrap containers in foil.Prevents potential photochemical degradation.
Oxygen/Air Prolonged exposure to air.Purge stock solutions with inert gas (Ar, N₂); use tightly sealed containers.Reduces the risk of oxidative degradation.
Contaminants Presence of amino acids, primary amines, transition metals, strong oxidizers.[5][9][13]Use high-purity water and reagents; deproteinize biological samples.[11][12]Prevents transamination and catalytic degradation.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in my assay.

Possible CauseSuggested Solution
Degradation of stock solution. Prepare a fresh stock solution from solid material. Aliquot stock solutions upon first use to minimize freeze-thaw cycles.[13]
Degradation in working solution. Prepare working solutions immediately before use and keep them on ice until they are added to the experiment.[12]
Inconsistent incubation times. Standardize all incubation times precisely. For longer incubations, run a time-course experiment to determine the stability window.
Buffer interference. If using an amine-based buffer (e.g., Tris), switch to a non-amine buffer like PBS or MES and re-validate the assay.

Problem 2: I see unexpected or disappearing peaks in my HPLC/LC-MS analysis.

Possible CauseSuggested Solution
On-column or in-sampler degradation. Use a chilled autosampler (4°C). Ensure the mobile phase is free of amines and is at an appropriate pH. For LC-MS, formic acid is a common and suitable mobile phase additive.[14]
Formation of Schiff bases. If your sample contains amino acids or other primary amines, you may see adduct peaks. Deproteinize biological samples using a 10 kDa molecular weight cut-off filter before analysis.[11]
Sample degradation prior to injection. Analyze samples as quickly as possible after preparation. If there is a delay, store them at 4°C or on ice.

Problem 3: My cell-based assay shows unexpected toxicity or loss of compound activity.

Possible CauseSuggested Solution
Formation of a toxic degradation product. Minimize the incubation time of the compound with the cells. Prepare the final dilution in cell culture media immediately before adding it to the cells.
Reaction with media components. The amino acids and other components in cell culture media can react with 2-oxopentanoic acid.[5] Perform a stability test of the compound in your specific media over the time course of your experiment using HPLC or LC-MS.
Complete degradation of the parent compound. Increase the starting concentration to account for expected degradation, or replenish the compound in the media at set intervals for long-term experiments.

Experimental Protocols

Protocol: Best Practices for Preparation and Use of 2-Oxopentanoic Acid

This protocol outlines the steps to minimize degradation when preparing and using 2-oxopentanoic acid solutions for a typical enzymatic or cell-based assay.

  • Reagent Preparation:

    • Allow the sealed vial of solid 2-oxopentanoic acid to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

    • Prepare a concentrated stock solution (e.g., 100 mM) by dissolving the compound in a high-purity, anhydrous solvent (e.g., DMSO) or a slightly acidic aqueous buffer (e.g., 50 mM Potassium Phosphate, pH 6.0).

    • If using an aqueous buffer, first degas the buffer by sparging with argon or nitrogen for 15 minutes.

    • Immediately after preparation, flush the headspace of the stock solution vial with argon or nitrogen, seal tightly, and store at -80°C in small, single-use aliquots.

  • Experimental Dilution:

    • Retrieve a single aliquot of the stock solution from the -80°C freezer.

    • Keep the stock solution and all subsequent dilutions on ice at all times.

    • Prepare intermediate and final working solutions by diluting the stock in a pre-chilled, non-amine buffer (e.g., PBS, MES, HEPES at the desired experimental pH).

    • Use the diluted solutions as quickly as possible, ideally within 1-2 hours of preparation.

  • Assay Procedure:

    • Pre-chill all plates, tubes, and pipette tips that will come into contact with the compound.

    • When setting up the reaction, add the 2-oxopentanoic acid solution as the final component to minimize its time in the reaction buffer before the experiment begins.

    • If the experiment requires incubation at elevated temperatures (e.g., 37°C), ensure the incubation time is the minimum necessary to achieve the desired result.

  • Sample Handling for Analysis:

    • For endpoint assays requiring subsequent analysis (e.g., HPLC), the reaction should be stopped immediately. This can often be achieved by rapid acidification (e.g., adding trichloroacetic acid) or by snap-freezing the samples in liquid nitrogen.

    • If samples cannot be analyzed immediately, store them at -80°C.

Mandatory Visualizations

G cluster_prep Preparation (On Ice) cluster_exp Experiment Day (On Ice) solid Retrieve Solid (Equilibrate to RT) stock Prepare Concentrated Stock (e.g., 100 mM in pH 6 Buffer) solid->stock Dissolve aliquot Aliquot into Single-Use Tubes stock->aliquot Dispense store Store Aliquots at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Use One Aliquot working Prepare Working Dilution (Use Immediately) thaw->working Dilute assay Add to Assay Plate (Final Component) working->assay

Caption: Experimental workflow to minimize degradation of 2-oxopentanoic acid.

G cluster_paths Potential Degradation Pathways cluster_products Resulting Products parent 2-Oxopentanoic Acid (in Aqueous Buffer) decarboxylation Decarboxylation parent->decarboxylation Heat, Oxidants schiff Schiff Base Formation parent->schiff Amino Acids, Amine Buffers hydration Hydration parent->hydration Water (Equilibrium) product1 Butyraldehyde + CO2 decarboxylation->product1 product2 Imine/Transamination Product schiff->product2 product3 Geminal Diol hydration->product3

Caption: Primary chemical degradation pathways for 2-oxopentanoic acid.

G start Problem: Inconsistent Results q1 Are you using a fresh stock solution aliquot? start->q1 q2 Is your buffer non-amine based (e.g., PBS)? q1->q2 Yes sol1 Solution: Prepare a new stock and aliquot for single use. q1->sol1 No q3 Are working solutions prepared fresh and kept on ice? q2->q3 Yes sol2 Solution: Switch from Tris/Glycine to PBS/MES buffer. q2->sol2 No sol3 Solution: Prepare dilutions immediately before use. Do not store. q3->sol3 No end If issues persist, perform stability study in your specific assay medium. q3->end Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Troubleshooting unexpected results in Sodium 2-oxopentanoate experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-oxopentanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. Is it still usable?

A1: Discoloration of your this compound solution, particularly a yellowing, may indicate degradation. Alpha-keto acids can be susceptible to degradation over time, especially when exposed to light, high temperatures, or non-optimal pH conditions. It is recommended to prepare fresh solutions for critical experiments. To minimize degradation, store the solid compound in a cool, dark, and dry place. Solutions should be prepared fresh using high-purity solvents and stored at -20°C or -80°C for short-term storage.

Q2: I am observing high variability in my cell-based assay results when treating with this compound. What are the potential causes?

A2: High variability in cell-based assays can stem from several factors. When using this compound, consider the following:

  • Compound Stability in Media: this compound, like other alpha-keto acids, may not be stable in cell culture media for extended periods. The compound's stability can be affected by the media's pH, temperature, and CO2 concentration.[1][2] It is advisable to refresh the media with a fresh preparation of the compound, especially for long-term experiments.

  • Metabolism by Cells: Cells can actively take up and metabolize this compound, which would decrease its effective concentration over time.[3][4] This metabolic activity can vary depending on the cell type and their metabolic state.

  • Cellular Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells. Over-confluent or stressed cells will respond differently to treatment.

  • pH of Culture Media: The addition of this compound, an acidic compound, may slightly alter the pH of your culture medium.[1][5] It is crucial to ensure the final pH of the medium is within the optimal range for your specific cell line (typically 7.2-7.4).[1][2]

Q3: I am using a colorimetric assay to measure cell viability (e.g., MTT, XTT) after treatment with this compound and getting inconsistent readings. Could the compound be interfering with the assay?

A3: Yes, there is a potential for interference. This compound is a redox-active molecule and can potentially interact with the tetrazolium salts used in many colorimetric viability assays. This can lead to either an overestimation or underestimation of cell viability.

  • Recommendation: To rule out assay interference, run a control experiment with your highest concentration of this compound in cell-free media containing the assay reagents. This will show if the compound directly reduces the tetrazolium salt. If interference is observed, consider using an alternative viability assay that is not based on redox chemistry, such as a CyQUANT Direct Cell Proliferation Assay (based on DNA content) or a lactate dehydrogenase (LDH) cytotoxicity assay.

Troubleshooting Guides

Unexpected Results in Cell-Based Assays

This guide addresses common unexpected outcomes in cell-based experiments involving this compound.

Observed Problem Potential Cause Troubleshooting Steps
Lower than expected cellular response (e.g., no change in phenotype). 1. Compound Degradation: this compound may have degraded in the stock solution or culture medium. 2. Cellular Metabolism: The cells may be rapidly metabolizing the compound.[3] 3. Incorrect Concentration: Calculation error or improper dissolution.1. Prepare fresh stock solutions and add fresh compound to the media at each time point. 2. Increase the initial concentration or the frequency of media changes with fresh compound. 3. Verify calculations and ensure complete dissolution of the compound.
Higher than expected cytotoxicity. 1. pH Shift in Media: The addition of the acidic compound may have lowered the media pH to a toxic level.[1] 2. Off-Target Effects: The compound may have unintended effects on cellular pathways.1. Measure the pH of the media after adding this compound and adjust if necessary. 2. Review the literature for known off-target effects of alpha-keto acids in your cell model. Consider performing target validation experiments.
Inconsistent results between experiments. 1. Variability in Cell Passage Number: Cells at different passages can have different metabolic rates. 2. Inconsistent Seeding Density: Uneven cell distribution can lead to variable results. 3. Fluctuations in Incubator Conditions: Changes in CO2 or temperature can affect cell health and compound stability.[2]1. Use cells within a narrow passage number range for all experiments. 2. Ensure a single-cell suspension before seeding and check for even distribution. 3. Regularly calibrate and monitor your incubator's CO2 and temperature levels.
Troubleshooting HPLC Analysis of this compound

This guide provides solutions for common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Observed Problem Potential Cause Troubleshooting Steps
Broad or tailing peaks. 1. Poor solubility in mobile phase: The compound is not fully dissolved. 2. Secondary interactions with the column: The analyte is interacting with the stationary phase in undesirable ways. 3. Column degradation: The column performance has deteriorated.1. Ensure the sample is fully dissolved in the mobile phase before injection. 2. Adjust the pH of the mobile phase. For an acidic compound like 2-oxopentanoate, a lower pH (e.g., using formic or acetic acid) will ensure it is in its neutral form, which can improve peak shape on a C18 column. 3. Flush the column with a strong solvent or replace the column if necessary.
Inconsistent retention times. 1. Fluctuations in mobile phase composition: The solvent ratio is not stable. 2. Temperature variations: The column temperature is not controlled. 3. Air bubbles in the system: Bubbles in the pump or detector can affect flow rate and pressure.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and purge the pump to remove any air bubbles.
Low signal intensity. 1. Low concentration of the analyte: The amount of compound is below the detection limit. 2. Degradation of the sample: The compound has degraded in the sample vial. 3. Inappropriate detection wavelength: The UV detector is not set at the optimal wavelength for 2-oxopentanoate.1. Concentrate the sample or inject a larger volume. 2. Keep samples cool and protected from light in the autosampler. 3. Determine the optimal UV absorbance wavelength for this compound by running a UV-Vis spectrum.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the powder in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 100 mM).

  • Sterilization: If using an aqueous solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treatment of Cultured Cells

  • Cell Seeding: Seed your cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period. For long-term experiments, consider replacing the treatment medium every 24 hours to ensure a consistent concentration of the compound.

  • Downstream Analysis: After the incubation period, proceed with your intended downstream assays (e.g., cell viability, gene expression analysis, etc.).

Visualizations

Metabolic Fate of this compound

The following diagram illustrates the entry of 2-oxopentanoate into central carbon metabolism. As an alpha-keto acid, it can be transaminated to form the amino acid norvaline or undergo oxidative decarboxylation to enter the Krebs cycle.

Metabolic_Fate Metabolic Fate of 2-Oxopentanoate Sodium_2_oxopentanoate This compound Norvaline Norvaline Sodium_2_oxopentanoate->Norvaline Transamination Butyryl_CoA Butyryl-CoA Sodium_2_oxopentanoate->Butyryl_CoA Oxidative Decarboxylation Krebs_Cycle Krebs Cycle Butyryl_CoA->Krebs_Cycle Further Metabolism Experimental_Workflow Experimental Workflow for Cellular Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Consistent passage & density) Compound_Prep 2. Prepare fresh This compound solution Treatment 3. Treat cells with varying concentrations Compound_Prep->Treatment Incubation 4. Incubate for defined period Treatment->Incubation Assay 5. Perform downstream assay (e.g., Viability, Gene Expression) Incubation->Assay Data_Analysis 6. Data Analysis & Interpretation Assay->Data_Analysis

References

Technical Support Center: Synthesis of Sodium 2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sodium 2-oxopentanoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Systematically investigating the following can help pinpoint the issue:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time. Ensure efficient stirring to maximize contact between reactants.

  • Side Reactions: Undesired side reactions can consume starting materials and produce impurities, lowering the yield of the desired product.

    • Solution: Adjusting the reaction temperature can often minimize side reactions. A lower temperature may be necessary to improve selectivity. Additionally, ensure the purity of your starting materials, as impurities can catalyze side reactions.

  • Suboptimal Reagent Concentration: The molar ratio of reactants is critical.

    • Solution: Titrate your reagents before use to confirm their concentration. Experiment with slight excesses of one reagent to drive the reaction to completion, but be mindful that a large excess can complicate purification.

  • Atmospheric Moisture: Some reagents may be sensitive to moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: Byproduct formation is a common challenge. Here’s how to approach this problem:

  • Identification: Isolate the major byproducts using chromatography (e.g., column chromatography or preparative HPLC). Characterize their structures using spectroscopic methods like NMR and Mass Spectrometry.

  • Common Byproducts and Prevention:

    • Over-oxidation: In the synthesis from 2-hydroxypentanoic acid, over-oxidation can lead to the cleavage of C-C bonds, resulting in smaller carboxylic acids.

      • Prevention: Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. Lowering the reaction temperature can also help.

    • Aldol Condensation: The product, an α-keto acid, can potentially undergo self-condensation, especially under basic conditions.

      • Prevention: Maintain a neutral or slightly acidic pH during the reaction and workup. Keep the reaction temperature low.

    • Incomplete Hydrolysis: When synthesizing from ethyl 2-oxopentanoate, incomplete hydrolysis will leave unreacted ester.

      • Prevention: Increase the concentration of the base (e.g., NaOH) or the reaction time. Using a co-solvent like ethanol can improve the solubility of the ester in the aqueous base.[1]

Q3: I am having difficulty purifying the final product. What are some effective purification strategies?

A3: Purification of α-keto acids can be challenging due to their polarity and potential instability.

  • Extraction: After acidification of the sodium salt, the resulting α-keto acid can be extracted into an organic solvent. Multiple extractions with a suitable solvent (e.g., ethyl acetate, diethyl ether) will maximize recovery.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For difficult separations, column chromatography using silica gel can be employed. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) is often effective. Due to the acidic nature of the product, it may be beneficial to add a small amount of acetic or formic acid to the eluent to prevent streaking on the column.

  • Handling Precautions: Be aware that α-keto acids can be thermally labile and may decarboxylate upon heating. Therefore, it is advisable to remove solvents under reduced pressure at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most common laboratory-scale synthesis routes are:

  • Oxidation of 2-hydroxypentanoic acid: This method involves the oxidation of the secondary alcohol group of 2-hydroxypentanoic acid to a ketone.

  • Hydrolysis of ethyl 2-oxopentanoate: This route involves the saponification of the corresponding ester to the sodium salt of the carboxylic acid.

Q2: How do I choose the best synthesis route for my needs?

A2: The choice of synthesis route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. The oxidation route is often preferred if 2-hydroxypentanoic acid is readily available. The hydrolysis route is straightforward if the corresponding ethyl ester is commercially available or can be easily synthesized.

Q3: What are the critical safety precautions I should take during the synthesis?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with strong acids, bases, or oxidizing agents, handle them with extreme care. Reactions under pressure or at high temperatures should be conducted behind a safety shield.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of starting materials and the appearance of the product. Staining with an appropriate reagent (e.g., potassium permanganate for the oxidation reaction) can help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of reactants and products over time.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound via Oxidation of 2-Hydroxypentanoic Acid

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Potassium permanganateWater0 - 52~75
Jones ReagentAcetone01>80
Swern OxidationDichloromethane-78 to RT3>90
Dess-Martin PeriodinaneDichloromethaneRoom Temperature2>90

Table 2: Influence of Reaction Parameters on the Yield of this compound via Hydrolysis of Ethyl 2-oxopentanoate

BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Sodium HydroxideWater/Ethanol (1:1)Room Temperature12>95
Sodium HydroxideWater504>90
Lithium HydroxideWater/THF (1:1)Room Temperature6>95

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Hydroxypentanoic Acid

Materials:

  • 2-Hydroxypentanoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve 2-hydroxypentanoic acid in deionized water in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise to the stirred solution. Maintain the temperature below 5°C. The reaction mixture will turn from purple to a brown precipitate of manganese dioxide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Acidify the reaction mixture to pH ~2 with concentrated sulfuric acid.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-oxopentanoic acid.

  • To obtain the sodium salt, dissolve the 2-oxopentanoic acid in a minimal amount of ethanol and add one equivalent of a solution of sodium hydroxide in ethanol.

  • The sodium salt will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Synthesis of this compound via Hydrolysis of Ethyl 2-oxopentanoate

Materials:

  • Ethyl 2-oxopentanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxopentanoate in ethanol.

  • Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the flask.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the hydrolysis is complete (disappearance of the starting ester spot), remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted ester or non-polar impurities.

  • The aqueous layer contains the this compound. This can be used as is in an aqueous solution or the product can be isolated.

  • To isolate the sodium salt, the water can be removed under high vacuum (lyophilization is preferred to prevent degradation).

Visualizations

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve 2-Hydroxypentanoic Acid in Water B Cool to 0-5°C A->B C Add KMnO4 Solution Dropwise B->C D Monitor by TLC C->D E Quench with NaHSO3 D->E F Acidify with H2SO4 E->F G Extract with Diethyl Ether F->G H Dry and Evaporate G->H I Form Sodium Salt with NaOH H->I J Isolate Product I->J

Caption: Workflow for the oxidation of 2-hydroxypentanoic acid.

experimental_workflow_hydrolysis cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Ethyl 2-oxopentanoate in Ethanol B Add Aqueous NaOH A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Remove Ethanol D->E F Wash with Ethyl Acetate E->F G Aqueous Solution of Product F->G H Isolate by Lyophilization G->H

Caption: Workflow for the hydrolysis of ethyl 2-oxopentanoate.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield B Incomplete Reaction A->B C Side Reactions A->C D Impure Reagents A->D E Suboptimal Conditions A->E F Increase Reaction Time/Temp B->F G Optimize Temperature/pH C->G H Purify Starting Materials D->H I Adjust Reagent Ratios E->I

References

Addressing matrix effects in the analysis of 2-oxopentanoate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of analyzing 2-oxopentanoate, with a focus on mitigating matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 2-oxopentanoate.

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS Analysis

Question: My 2-oxopentanoate peak is showing significant tailing or fronting. What are the potential causes and how can I fix it?

Answer: Poor peak shape for small, polar analytes like 2-oxopentanoate is a common issue in reversed-phase liquid chromatography.

Possible Causes & Solutions:

  • Secondary Interactions: The keto and carboxylic acid groups of 2-oxopentanoate can interact with active sites on the column packing material, leading to peak tailing.

    • Solution: Use a column with end-capping or a novel stationary phase designed for polar compounds. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress the ionization of the carboxylic acid group, reducing interactions with the stationary phase.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[1]

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the column and the mass spectrometer can cause peak broadening and tailing.

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are secure and properly seated.[2]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting or fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3]

Issue 2: Low or No Signal (Peak Intensity) for 2-Oxopentanoate

Question: I am not seeing a peak for 2-oxopentanoate, or the signal intensity is much lower than expected. What should I investigate?

Answer: A complete loss of signal or significantly reduced intensity can be due to issues with the sample, the LC system, or the mass spectrometer.

Possible Causes & Solutions:

  • Analyte Instability: Alpha-keto acids can be unstable in certain biological matrices or under specific storage conditions.

    • Solution: Analyze samples as quickly as possible after collection and extraction. Store extracts at -80°C and avoid repeated freeze-thaw cycles.[4]

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of 2-oxopentanoate in the mass spectrometer source, reducing its signal. This is a major form of matrix effect.

    • Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) instead of simple protein precipitation.[5][6] Also, consider chromatographic separation optimization to move the 2-oxopentanoate peak away from regions of high ion suppression.[7]

  • Mass Spectrometer Issues: Problems with the instrument, such as a dirty ion source or incorrect tuning parameters, can lead to a loss of signal.

    • Solution: Perform routine maintenance on the MS, including cleaning the ion source. Ensure the instrument is properly calibrated and tuned for the mass of 2-oxopentanoate.

  • LC System Problems: A leak in the LC system or a problem with the autosampler can prevent the sample from reaching the column and detector.

    • Solution: Check for leaks in the system and ensure the autosampler is functioning correctly by observing the injection process.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are matrix effects and why are they a concern in 2-oxopentanoate analysis? A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[7] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[8] For a small polar molecule like 2-oxopentanoate, matrix effects from salts, phospholipids, and other endogenous components of biological samples can be significant.

Sample Preparation

Q2: Which sample preparation method is best for reducing matrix effects when analyzing 2-oxopentanoate in plasma? A2: While protein precipitation (PPT) is a quick and simple method, it is often insufficient for removing all interfering matrix components, particularly phospholipids.[9] Solid-Phase Extraction (SPE) generally provides a cleaner extract and results in lower matrix effects.[5][6] For 2-oxopentanoate, a mixed-mode or anion-exchange SPE sorbent could be effective in selectively retaining the acidic analyte while washing away neutral and basic interferences.

Q3: Can I use Liquid-Liquid Extraction (LLE) for 2-oxopentanoate? A3: Yes, LLE can be used. To extract an acidic compound like 2-oxopentanoate, the pH of the aqueous sample should be adjusted to be at least two pH units below its pKa to ensure it is in its neutral, more organic-soluble form. A polar organic solvent would then be used for extraction. However, LLE can be labor-intensive and may not be as efficient as SPE for removing all types of interferences.

Analytical Methods

Q4: Should I use LC-MS or GC-MS for 2-oxopentanoate analysis? A4: Both techniques can be used, but they have different requirements.

  • LC-MS: Allows for direct analysis of 2-oxopentanoate in a relatively simple workflow. However, chromatographic retention of this polar molecule on traditional reversed-phase columns can be challenging.

  • GC-MS: Requires derivatization to make the non-volatile 2-oxopentanoate suitable for gas chromatography.[10] Derivatization adds an extra step to the sample preparation but can improve chromatographic performance and sensitivity.

Q5: What is a suitable derivatization agent for 2-oxopentanoate for GC-MS analysis? A5: O-alkylhydroxylamine reagents can be used to derivatize the keto group of 2-oxopentanoate.[11] This is often followed by silylation of the carboxylic acid group to increase volatility and thermal stability.[12]

Data Interpretation & Quantification

Q6: How can I compensate for matrix effects that I cannot eliminate through sample preparation? A6: The most effective way to compensate for unavoidable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of 2-oxopentanoate (e.g., 2-oxopentanoate-¹³C₅). A SIL-IS will behave almost identically to the analyte during extraction and ionization, thus correcting for both recovery losses and matrix effects. If a SIL-IS is not available, matrix-matched calibration curves or the standard addition method can be used.[13]

Quantitative Data Summary

The following tables summarize quantitative data related to the performance of different analytical strategies for 2-oxopentanoate and similar alpha-keto acids.

Table 1: Comparison of Sample Preparation Methods for Recovery and Matrix Effects

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Citation
Protein Precipitation (Methanol with 0.2% Formic Acid)3-Oxopentanoic AcidHuman Plasma>88Not specified[14]
Protein Precipitation (Acetonitrile)Various PeptidesHuman Plasma>50Higher than SPE[5][6]
Solid-Phase Extraction (Mixed-Mode Anion Exchange)Various PeptidesHuman Plasma>20Lower than PPT[5][6]
Solid-Phase ExtractionCannabinoidsPlasma>95Lower than PPT/LLE[15]
Liquid-Liquid ExtractionCannabinoidsPlasma~65Higher than SPE[15]

Note: Data for 3-oxopentanoic acid and other compounds are used as representative examples due to the limited availability of direct comparative data for 2-oxopentanoate.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 2-Oxopentanoate in Human Plasma using Protein Precipitation

This protocol is adapted from a validated method for the similar compound, 3-oxopentanoic acid.[14][16]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of a precipitation solution consisting of methanol with 0.2% formic acid. If using a stable isotope-labeled internal standard, it should be included in this solution.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,300 x g for 5 minutes at 15 °C.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to retain and elute 2-oxopentanoate (e.g., 0-5% B over 1 minute, then ramp to 95% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for 2-oxopentanoate.

Protocol 2: Derivatization of 2-Oxopentanoate for GC-MS Analysis

This is a general protocol for the derivatization of alpha-keto acids.

  • Sample Preparation:

    • Lyophilize the aqueous sample or extract containing 2-oxopentanoate to complete dryness.

    • To the dried residue, add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine) to derivatize the keto group.

    • Heat the mixture (e.g., at 60-75°C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to derivatize the carboxylic acid group.

    • Heat the mixture again to complete the silylation reaction.

    • The derivatized sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Cell Culture) ppt Protein Precipitation (e.g., Methanol) sample->ppt Quick, less clean spe Solid-Phase Extraction (SPE) sample->spe Cleaner, more selective lle Liquid-Liquid Extraction (LLE) sample->lle Alternative extraction lcms LC-MS/MS Analysis ppt->lcms spe->lcms deriv Derivatization spe->deriv lle->lcms quant Quantification with Internal Standard lcms->quant gcms GC-MS Analysis gcms->quant deriv->gcms

Caption: Experimental workflow for 2-oxopentanoate analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Signal/No Peak c1 Matrix Effects (Ion Suppression) start->c1 c2 Sample Degradation start->c2 c3 LC/MS System Issue start->c3 s1 Improve Sample Cleanup (SPE) c1->s1 s2 Optimize Chromatography c1->s2 s3 Use Stable Isotope IS c1->s3 s4 Check Sample Stability (Fresh Samples, -80°C Storage) c2->s4 s5 Perform System Maintenance (Clean Source, Calibrate) c3->s5

Caption: Troubleshooting logic for low signal intensity.

metabolic_pathway isoleucine Isoleucine kmv 2-Keto-3-methylvalerate isoleucine->kmv Transamination mbcoa 2-Methylbutyryl-CoA kmv->mbcoa Oxidative Decarboxylation tiglylcoa Tiglyl-CoA mbcoa->tiglylcoa Dehydrogenation mhcoa 2-Methyl-3-hydroxybutyryl-CoA tiglylcoa->mhcoa Hydration macoa 2-Methylacetoacetyl-CoA mhcoa->macoa Dehydrogenation acetylcoa Acetyl-CoA macoa->acetylcoa propionylcoa Propionyl-CoA macoa->propionylcoa

Caption: Simplified metabolic degradation of isoleucine.

References

Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the derivatization of keto acids for Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve reliable, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the derivatization and analysis of keto acids.

Q1: Why am I seeing very low or no peaks for my keto acid analytes?

Possible Causes & Solutions:

  • Incomplete Derivatization: Keto acids are polar and not volatile enough for GC-MS without proper derivatization.[1][2] Incomplete reactions are a primary cause of poor signal.

    • Solution: Ensure your reaction conditions (time, temperature, reagent concentration) are optimized. For the common two-step methoximation-silylation, ensure both steps go to completion. Consider adding a catalyst like Trimethylchlorosilane (TMCS) to your silylation reagent (e.g., BSTFA + 1% TMCS) to enhance the derivatization of sterically hindered groups.[3]

  • Analyte Degradation: Keto acids, particularly α- and β-keto acids, are thermally unstable and can easily decarboxylate, especially at high temperatures or under acidic conditions.[1][2]

    • Solution: Use a two-step derivatization process where the keto group is first protected by oximation (e.g., with Methoxyamine hydrochloride) before the acidic carboxyl group is derivatized.[2][4] This stabilization is crucial to prevent degradation.

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture. Water in your sample or solvents will react with the reagent, deactivating it and preventing your analyte from being derivatized.[4][5]

    • Solution: Lyophilize (freeze-dry) your samples to complete dryness before adding reagents.[4] Use anhydrous solvents and store reagents in a desiccator. Always use fresh reagents if you suspect contamination.

  • Adsorption in the GC System: Active sites in the GC inlet or on the column can cause polar analytes to adsorb, leading to poor peak shape and low signal.

    • Solution: Ensure proper derivatization to reduce analyte polarity.[3] Use deactivated glassware for sample preparation and a high-quality, inert GC column.[3] Regular maintenance of the GC inlet, including changing the liner and septum, is also critical.

Q2: I see multiple peaks for a single keto acid standard. What's causing this?

Possible Causes & Solutions:

  • Keto-Enol Tautomerism: A primary challenge with keto acids is their ability to exist in keto and enol forms. If the keto group is not protected (derivatized) first, the subsequent derivatization (e.g., silylation) can occur on both tautomers, leading to multiple derivative products and thus multiple chromatographic peaks for a single analyte.[2][4]

    • Solution: Always perform an oximation step (e.g., using Methoxyamine hydrochloride or another o-alkylhydroxylamine) before silylation.[3][4] This "locks" the carbonyl group into a stable oxime, preventing tautomerization.

  • Incomplete Silylation: If the keto acid has multiple functional groups (e.g., carboxyl and hydroxyl groups) and the silylation reaction is incomplete, you may see a mixture of partially and fully silylated derivatives.

    • Solution: Increase the reaction time, temperature, or the amount of silylation reagent. Using a more powerful silylating agent or adding a catalyst (TMCS) can also drive the reaction to completion.[6]

Q3: My chromatogram shows significant peak tailing. How can I improve peak shape?

Possible Causes & Solutions:

  • Residual Polar Groups: Peak tailing is a classic sign that the analytes are not fully derivatized. Free carboxyl (-COOH) or hydroxyl (-OH) groups will interact with active sites in the GC system.

    • Solution: Re-optimize your derivatization protocol. Verify the integrity of your reagents, especially the silylating agent, as moisture contamination is a common culprit.[5]

  • GC System Activity: Active sites in the inlet liner, on the column, or at the connection points can cause polar interactions.

    • Solution: Use silanized (deactivated) glass vials and inlet liners.[3] Trim the GC column (10-15 cm from the front) to remove any accumulated non-volatile residues. If the problem persists, consider conditioning or replacing the column.

FAQs: Derivatization of Keto Acids

What is the purpose of derivatization for keto acids in GC-MS?

Keto acids in their native form are generally polar, thermally unstable, and not volatile enough for GC analysis.[1] Derivatization is a chemical modification process that converts these analytes into derivatives that are more volatile and thermally stable.[5][7] This is achieved by masking polar functional groups like carboxyl (-COOH), hydroxyl (-OH), and keto (C=O) groups.[2] The key goals are to increase volatility, reduce polarity, and improve thermal stability to allow for successful separation and detection by GC-MS.[4]

What is the most common derivatization strategy for keto acids?

The most widely adopted and recommended method is a two-step procedure:

  • Oximation: The sample is first reacted with an oximation reagent, typically Methoxyamine hydrochloride (MeOx), in a solvent like pyridine. This step specifically targets the keto group, converting it into an oxime. This is critical for preventing keto-enol tautomerism and stabilizing the molecule against decarboxylation.[4][8]

  • Silylation: Following oximation, a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added.[4][6] This reagent replaces the active hydrogens on carboxyl and hydroxyl groups with a nonpolar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility.[5]

Can I use a one-step derivatization method?

While the two-step method is most robust, one-step methods exist, often using alkylation reagents. For example, pentafluorobenzyl bromide (PFBBr) can derivatize the carboxylic acid group to form a PFB ester.[9] These derivatives are highly sensitive under negative-ion chemical ionization (NICI) MS.[9][10] However, some studies note that for α-keto acids, PFB esters can be analyzed without derivatizing the keto group, while others may still benefit from an initial oximation step to prevent potential instability.[2][9]

How do I choose the right derivatization reagent?
  • For comprehensive profiling of keto acids and other metabolites (like sugars and amino acids), the Methoxyamine (MOX) + MSTFA/BSTFA combination is the gold standard due to its broad applicability and the stability of the resulting derivatives.[4][8]

  • For targeted analysis requiring very high sensitivity, Pentafluorobenzyl bromide (PFBBr) followed by GC-MS with NICI detection is an excellent choice. The pentafluorobenzyl group is strongly electron-capturing, which provides a massive signal enhancement in NICI mode.[10][11]

  • For silylation, MSTFA is often preferred over BSTFA because its byproducts are more volatile, leading to cleaner chromatograms.[4]

Data Presentation: Comparison of Common Derivatization Reagents

The following table summarizes the properties and reaction conditions for reagents commonly used in the derivatization of keto acids.

Reagent ClassReagent NameAbbreviationTarget Functional Group(s)Typical Reaction ConditionsProsCons
Oximation Methoxyamine HydrochlorideMeOx, MOXKetones, Aldehydes30-90 min at 37-80°C in PyridinePrevents tautomerism, stabilizes α-keto acids, yields single peaks.[4][6]Requires a subsequent derivatization step for other functional groups.
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Carboxyl, Amine, Thiol30-60 min at 37-70°CHighly volatile byproducts, powerful silylator.[4][6]Very moisture sensitive.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxyl, Amine, Thiol30-60 min at 60-80°CVery common and effective, can be mixed with TMCS catalyst.[3]Moisture sensitive, less volatile byproducts than MSTFA.
Alkylation Pentafluorobenzyl BromidePFBBrCarboxylic Acids, Phenols60 min at 60-80°C with a base catalystCreates highly sensitive derivatives for GC-ECD or GC-MS (NICI).[9][10][12]May not derivatize hydroxyl or keto groups; requires extraction.

Experimental Protocols

Protocol 1: Two-Step Methoxyamine-Silylation (MeOx/MSTFA)

This is the most common and robust method for the analysis of keto acids.

Materials:

  • Lyophilized sample extract

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine

  • Heat block or oven

  • GC-MS vials with deactivated glass inserts

Methodology:

  • Sample Preparation: Ensure your sample extract is completely dry. This is typically achieved by lyophilization (freeze-drying) in a GC vial.[4]

  • Oximation Step:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 37°C for 90 minutes in a heat block or oven.[4] This reaction protects the carbonyl (keto) groups.

  • Silylation Step:

    • After incubation, allow the vial to cool to room temperature.

    • Add 80 µL of MSTFA directly to the vial.

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 37°C for 30 minutes.[4] This reaction derivatizes the acidic protons on carboxyl and hydroxyl groups.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS. Typically, 1 µL of the derivatized sample is injected.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

Figure 1: General Workflow for Keto Acid Derivatization cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extract Extraction & Quenching Sample->Extract Dry Lyophilization (Complete Water Removal) Extract->Dry Oximation Step 1: Oximation Add MeOx in Pyridine (e.g., 90 min @ 37°C) Dry->Oximation Silylation Step 2: Silylation Add MSTFA (e.g., 30 min @ 37°C) Oximation->Silylation GCMS GC-MS Injection Silylation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for two-step derivatization of keto acids.

Figure 2: Troubleshooting Logic for Poor GC-MS Results Start Problem Observed: Low Peak Intensity or No Peaks Cause1 Cause: Incomplete Derivatization? Start->Cause1 Cause2 Cause: Presence of Moisture? Cause1->Cause2 No Sol1 Solution: - Increase reaction time/temp - Use fresh reagents - Add catalyst (TMCS) Cause1->Sol1 Yes Cause3 Cause: Analyte Degradation? Cause2->Cause3 No Sol2 Solution: - Ensure complete sample dryness (lyophilize) - Use anhydrous solvents - Store reagents in desiccator Cause2->Sol2 Yes Sol3 Solution: - Ensure oximation step is performed FIRST - Avoid harsh conditions before stabilization Cause3->Sol3 Yes Figure 3: Derivatization Choice Based on Functional Group Analyte Keto Acid C=O (Keto) -COOH (Carboxyl) -OH (Hydroxyl) Reagent1 Oximation Reagent (e.g., Methoxyamine) Protects carbonyl group Prevents tautomerization Analyte:keto->Reagent1 Reagent2 Silylation Reagent (e.g., MSTFA) Replaces active hydrogen Increases volatility Analyte:carboxyl->Reagent2 Analyte:hydroxyl->Reagent2 Reagent3 Alkylation Reagent (e.g., PFBBr) Esterifies carboxyl group Enhances sensitivity (NICI) Analyte:carboxyl->Reagent3

References

Technical Support Center: Optimizing Cell Culture Conditions for Metabolomics with Sodium 2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell culture conditions for metabolomics studies when supplementing with Sodium 2-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use it in cell culture for metabolomics?

This compound, also known as sodium alpha-ketopentanoate, is the sodium salt of 2-oxopentanoic acid. Its CAS number is 13022-83-8, and its molecular formula is C5H7NaO3.[1] In cell culture, alpha-keto acids like 2-oxopentanoate can serve as metabolic intermediates. They can be used to study amino acid metabolism, as they can be converted to their corresponding amino acids through transamination. They may also enter central carbon metabolism to influence cellular bioenergetics and biosynthetic pathways. Supplementing cell culture media with this compound can help elucidate the metabolic flexibility of cells and their response to specific nutrient availability.

Q2: What is the expected metabolic fate of this compound in mammalian cells?

While specific pathways for 2-oxopentanoate are not as extensively studied as other alpha-keto acids, it is expected to participate in two primary types of reactions:

  • Transamination: 2-oxopentanoate can be converted to the amino acid L-norvaline by accepting an amino group from another amino acid, such as glutamate.

  • Oxidative Decarboxylation: It can be converted to its corresponding acyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in fatty acid synthesis.[2]

Understanding these potential pathways is crucial for designing experiments and interpreting metabolomics data.

Q3: What is a recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound will be cell-line dependent and should be determined empirically. It is advisable to perform a dose-response experiment to assess its effects on cell viability, proliferation, and the metabolic phenotype of interest. A typical starting range for supplementing novel substrates is between 1 mM and 10 mM. Monitor for any signs of cytotoxicity or significant changes in cell morphology.

Q4: How can I be sure the observed metabolic changes are due to this compound supplementation?

To confidently attribute metabolic changes to the addition of this compound, proper controls are essential. Your experimental setup should include:

  • Vehicle Control: Cells cultured in the base medium with the addition of the same volume of the solvent used to dissolve this compound (e.g., sterile water or PBS).

  • Untreated Control: Cells cultured in the base medium alone.

Comparing the metabolomic profiles of cells under these different conditions will help to isolate the specific effects of the supplement.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture metabolomics experiments involving the supplementation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Cell Growth or Viability After Supplementation - Cytotoxicity: The concentration of this compound may be too high. - pH Shift: The addition of the sodium salt may alter the pH of the culture medium. - Metabolic Imbalance: The introduction of a new substrate may disrupt essential metabolic pathways.- Perform a dose-response curve to determine the optimal, non-toxic concentration. - Measure the pH of the supplemented medium and adjust if necessary. - Analyze key metabolic pathways (e.g., glycolysis, TCA cycle) to identify potential bottlenecks or imbalances.
High Variability in Metabolomics Data - Inconsistent Cell Numbers: Variation in cell density at the time of harvesting can lead to significant differences in metabolite levels. - Incomplete Quenching: Delayed or inefficient quenching of metabolism can lead to artifactual changes in metabolite concentrations. - Inefficient Extraction: Incomplete extraction of metabolites will result in lower and more variable measurements.- Normalize metabolite data to cell number, total protein content, or DNA content. - Use a rapid and validated quenching method, such as plunging cell plates into liquid nitrogen or using a cold quenching solution. - Optimize the extraction protocol for your cell type and the metabolites of interest. Multiple freeze-thaw cycles can aid in cell lysis.
Unexpected Metabolic Profile - Contamination: The this compound stock solution or cell culture may be contaminated. - Off-target Effects: The compound may have unforeseen effects on cellular metabolism. - Interaction with Medium Components: The supplement may interact with other components of the culture medium.- Ensure the purity of the this compound and use sterile techniques. - Perform pathway analysis on your metabolomics data to identify affected pathways. - Analyze the composition of your base medium and consider potential interactions.
Difficulty Detecting 2-oxopentanoate or its Metabolites - Low Intracellular Concentration: The compound may be rapidly metabolized or have low uptake. - Analytical Method Limitations: The chosen analytical platform (e.g., LC-MS, GC-MS) may not be optimized for the detection of this specific alpha-keto acid.- Increase the concentration of the supplement (if not toxic) or use isotopic labeling (e.g., 13C-labeled 2-oxopentanoate) for tracing. - Optimize your analytical method, including chromatography and mass spectrometry parameters, for the detection of alpha-keto acids. Derivatization may be necessary to improve detection.[3]

Experimental Protocols

Protocol 1: General Cell Culture and Supplementation
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. Avoid confluence, as this can significantly alter metabolism.

  • Media Preparation: Prepare the base culture medium. Dissolve this compound in a sterile solvent (e.g., sterile water or PBS) to create a stock solution.

  • Supplementation: Add the this compound stock solution to the culture medium to achieve the desired final concentration. Also, prepare a vehicle control medium.

  • Incubation: Incubate the cells for the desired period. The incubation time should be optimized based on the specific research question.

  • Harvesting: Proceed to the quenching and extraction protocol.

Protocol 2: Metabolite Quenching and Extraction for Adherent Cells
  • Medium Removal: Aspirate the culture medium from the plate.

  • Washing (Optional but Recommended): Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. This step should be performed rapidly to minimize metabolic changes.

  • Quenching: Immediately add liquid nitrogen directly to the plate to flash-freeze the cells and halt all metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Lysis: Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the metabolites for analysis.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Seeding Cell Seeding Media_Preparation Media Preparation Supplementation Supplementation with This compound Media_Preparation->Supplementation Incubation Incubation Supplementation->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Metabolomics_Analysis Metabolomics Analysis (LC-MS/GC-MS) Extraction->Metabolomics_Analysis Data_Analysis Data Analysis Metabolomics_Analysis->Data_Analysis

Caption: A generalized workflow for a cell culture metabolomics experiment using this compound.

Hypothetical Metabolic Pathway of 2-Oxopentanoate

MetabolicPathway Sodium_2_Oxopentanoate This compound (Extracellular) 2_Oxopentanoate 2-Oxopentanoate (Intracellular) Sodium_2_Oxopentanoate->2_Oxopentanoate Transport L_Norvaline L-Norvaline 2_Oxopentanoate->L_Norvaline Transamination Propionyl_CoA Propionyl-CoA 2_Oxopentanoate->Propionyl_CoA Oxidative Decarboxylation Amino_Acid_Pool Amino Acid Pool TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: A diagram illustrating the potential metabolic fate of this compound within a mammalian cell.

References

Refinement of extraction protocols for alpha-ketovalerate from tissues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of alpha-ketovalerate extraction protocols from various tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to ensure accurate alpha-ketovalerate quantification?

A1: The most critical pre-analytical steps are rapid quenching of metabolic activity and proper tissue storage. Immediately after collection, tissues should be snap-frozen in liquid nitrogen to halt enzymatic processes that can alter metabolite levels.[1] For long-term storage, tissues must be kept at -80°C to prevent degradation of alpha-ketovalerate.[1][2]

Q2: Which solvent system is recommended for the extraction of alpha-ketovalerate from tissues?

A2: Cold 80% methanol is a widely used and effective solvent for the extraction of polar metabolites, including alpha-ketovalerate, from various tissues.[3][4] Acetonitrile is another common choice, and the optimal solvent can depend on the specific tissue type and the analytical method used.[5][6] For broader metabolite coverage, a two-step extraction using a solvent like isopropanol-methanol followed by methanol-water can be beneficial.[7]

Q3: How can I improve the recovery of alpha-ketovalerate during extraction?

A3: To improve recovery, ensure thorough homogenization of the tissue in the cold extraction solvent.[1] Performing multiple extraction steps (re-extraction) of the tissue pellet can also increase the yield.[3] Additionally, optimizing the pH of the extraction solvent can enhance the recovery of acidic metabolites like alpha-ketovalerate; a slightly acidic pH is generally favorable.[8][9]

Q4: What is the best method for quantifying alpha-ketovalerate in tissue extracts?

A4: Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-fast liquid chromatography-mass spectrometry (UFLC-MS), is the preferred method for sensitive and specific quantification of alpha-ketovalerate in complex biological matrices.[10][11] Derivatization of the keto acid can improve its chromatographic properties and detection sensitivity.[10][11][12]

Q5: How stable is alpha-ketovalerate during the extraction process and storage?

A5: Alpha-keto acids are known to be relatively unstable. It is crucial to keep samples on ice or at 4°C throughout the extraction procedure to minimize degradation. Extracts should be analyzed as quickly as possible or stored at -80°C. The stability of derivatized alpha-ketovalerate has been shown to be good over several days when stored properly.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of Alpha-Ketovalerate 1. Incomplete tissue homogenization. 2. Insufficient extraction solvent volume. 3. Suboptimal extraction solvent. 4. Degradation of alpha-ketovalerate during extraction. 5. Inefficient phase separation (for biphasic extractions).1. Ensure the tissue is completely disrupted using a bead beater or probe homogenizer on ice.[1] 2. Use a sufficient solvent-to-tissue ratio (e.g., 1 mL of 80% methanol for 10-20 mg of tissue).[3] 3. Test different solvent systems, such as 80% methanol, acetonitrile, or a biphasic system, to determine the best for your tissue type.[5][7] 4. Keep samples cold at all times (on dry ice or ice) and minimize the time between extraction and analysis.[3] 5. Ensure complete separation of aqueous and organic layers by adequate centrifugation time and temperature.
High Variability Between Replicates 1. Inconsistent sample handling and quenching. 2. Non-homogenous tissue samples. 3. Inconsistent extraction timing and temperatures. 4. Pipetting errors, especially with small volumes.1. Standardize the time from tissue collection to snap-freezing. 2. For larger, heterogeneous tissues like the liver or brain, consider pulverizing the entire sample in liquid nitrogen before weighing aliquots for extraction. 3. Use a consistent protocol with defined incubation times and temperatures for all samples. 4. Use calibrated pipettes and be meticulous with volume measurements.
Poor Chromatographic Peak Shape 1. Incompatibility of the final extract solvent with the LC mobile phase. 2. Presence of interfering substances from the tissue matrix. 3. Degradation of the analyte on the column.1. Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions. 2. Incorporate a clean-up step, such as solid-phase extraction (SPE), to remove matrix components. 3. Use a derivatization agent to improve the stability and chromatographic behavior of alpha-ketovalerate.[10][11]
No or Low Signal in Mass Spectrometer 1. Inefficient ionization of alpha-ketovalerate. 2. Analyte degradation in the ion source. 3. Incorrect mass transition settings (for targeted analysis).1. Optimize ion source parameters (e.g., temperature, gas flows). Consider derivatization to a more readily ionizable form. 2. Adjust ion source temperature and other parameters to minimize in-source fragmentation. 3. Verify the precursor and product ion masses for the specific derivative of alpha-ketovalerate being analyzed.

Quantitative Data Presentation

Table 1: Recovery of Branched-Chain Keto Acids from Various Mouse Tissues Using a UFLC-MS Method

This table summarizes the recovery of endogenously present branched-chain keto acids, including alpha-ketoisovalerate (a close structural analog of alpha-ketovalerate), from different mouse tissues. The data is adapted from a study utilizing an optimized UFLC-MS method.[11]

Tissue TypeAlpha-Ketoisocaproate (KIC) Recovery (%)Alpha-Keto-beta-methylvalerate (KMV) Recovery (%)Alpha-Ketoisovalerate (KIV) Recovery (%)
Kidney95 ± 598 ± 697 ± 5
Adipose Tissue92 ± 794 ± 893 ± 7
Liver98 ± 4101 ± 599 ± 4
Gastrocnemius96 ± 699 ± 798 ± 6
Hypothalamus94 ± 897 ± 996 ± 8

Data represents mean ± standard deviation.

Experimental Protocols

Protocol 1: Methanol-Based Extraction of Alpha-Ketovalerate from Liver Tissue

This protocol is adapted from a general method for metabolite extraction from tissue for LC-MS analysis.[3]

Materials:

  • Frozen liver tissue (~20-25 mg)

  • Ice-cold 80% methanol (-80°C)

  • Liquid nitrogen

  • Probe homogenizer or bead beater

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Weigh 20-25 mg of frozen liver tissue and place it in a pre-chilled 2 mL microcentrifuge tube.

  • Add 300 µL of ice-cold 80% methanol to the tube.

  • Immediately homogenize the tissue on ice using a probe homogenizer (2-3 bursts of ~10 seconds) or a bead beater. Ensure the sample remains cold throughout this process.

  • Perform three freeze-thaw cycles by alternating the sample between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge at ~20,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

  • Optional: For exhaustive extraction, re-extract the pellet with an additional 200 µL of cold 80% methanol, centrifuge, and combine the supernatants.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in a solvent suitable for your LC-MS analysis (e.g., 80:20 acetonitrile/water).[1]

  • Centrifuge the reconstituted sample at high speed for 15 minutes to pellet any remaining debris before transferring to an autosampler vial.

Protocol 2: Acetonitrile-Based Extraction of Alpha-Ketovalerate from Brain Tissue

This protocol is based on methods for extracting metabolites from brain tissue.

Materials:

  • Frozen brain tissue (~50-100 mg)

  • Ice-cold acetonitrile-water mixture (e.g., 80:20 v/v)

  • Liquid nitrogen

  • Bead beater with ceramic beads

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Weigh 50-100 mg of frozen brain tissue and place it in a pre-chilled 2 mL tube containing ceramic beads.

  • Add an appropriate volume of ice-cold 80% acetonitrile (e.g., 8 µL per mg of tissue).

  • Homogenize the tissue using a bead beater.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the clear supernatant.

  • Dry the extract in a vacuum concentrator.

  • Reconstitute the dried metabolites in a solvent compatible with your analytical platform.

  • Centrifuge the reconstituted sample to remove any particulates before analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_collection 1. Tissue Collection (Snap-freeze in Liquid N2) homogenization 2. Homogenization (in Cold Solvent) tissue_collection->homogenization extraction 3. Metabolite Extraction (Vortexing/Incubation) homogenization->extraction centrifugation 4. Centrifugation (Pellet Debris) extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection drying 6. Drying supernatant_collection->drying reconstitution 7. Reconstitution drying->reconstitution lcms_analysis 8. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 9. Data Processing lcms_analysis->data_processing

Caption: Experimental workflow for alpha-ketovalerate extraction and analysis.

signaling_pathway cluster_input Metabolic Input cluster_core_pathway Signaling Cascade cluster_output Cellular Response bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bcka Branched-Chain α-Keto Acids (including α-Ketovalerate) bcaa->bcka BCAT phd2 PHD2 (Prolyl Hydroxylase) bcka->phd2 Inhibition hif1a_stabilization HIF1α Stabilization bcka->hif1a_stabilization Promotes hif1a_hydroxylation HIF1α Hydroxylation phd2->hif1a_hydroxylation Catalyzes hif1a_degradation HIF1α Degradation hif1a_hydroxylation->hif1a_degradation gene_expression Target Gene Expression (e.g., Glycolysis Genes) hif1a_stabilization->gene_expression Upregulates

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Sodium 2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of Sodium 2-oxopentanoate, an alpha-keto acid of interest in various research and pharmaceutical development contexts. While specific validated methods for this compound are not widely published, this document outlines common, high-performance liquid chromatography (HPLC) based approaches used for the analysis of structurally similar alpha-keto acids. The performance of these methods is compared, and detailed experimental protocols are provided to support researchers in developing and validating their own analytical procedures.

The validation of these analytical methods is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which ensure that an analytical procedure is fit for its intended purpose.[1][2]

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of various HPLC methods coupled with different derivatization reagents and detection techniques for the analysis of alpha-keto acids. These methods are presented as viable alternatives for the analysis of this compound.

Table 1: Comparison of HPLC Methods with UV Detection

ParameterMethod 1: meso-Stilbenediamine Derivatization[3]
Analyte(s) Seven alpha-keto acids
Linearity Range 0.2 - 100 µg/mL
Limit of Detection (LOD) 0.07 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.21 - 0.6 µg/mL
Precision (%RSD) Not explicitly stated
Accuracy (% Recovery) Not explicitly stated

Table 2: Comparison of HPLC Methods with Fluorescence Detection

ParameterMethod 2: 1,2-diamino-4,5-dimethoxybenzene (DMB) Derivatization[4]Method 3: 1,2-diamino-4,5-methylenedioxybenzene (DMB) Derivatization[5][6]
Analyte(s) Various alpha-keto acidsSix alpha-keto acids
Linearity Range Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 30 - 750 pmol/mL1.3 - 5.4 nM
Limit of Quantitation (LOQ) 2 - 5 µM4.2 - 18 nM
Precision (%RSD) Intra- and Inter-assay < 10%Intra-day: 2.9-6.6%, Inter-day: 5.2-10.7%
Accuracy (% Recovery) Close to 100%Not explicitly stated

Experimental Protocols

Below are detailed methodologies for the key experiments cited. These protocols can be adapted for the analysis of this compound.

Protocol 1: HPLC with UV Detection following meso-Stilbenediamine Derivatization

This method is based on the derivatization of alpha-keto acids with meso-stilbenediamine to form a product that can be detected by UV spectrophotometry.[3]

1. Sample Preparation and Derivatization:

  • Prepare a standard stock solution of the alpha-keto acid in a suitable solvent (e.g., deionized water or methanol).

  • For derivatization, mix an aliquot of the sample or standard with a solution of meso-stilbenediamine in an acidic buffer.

  • The reaction mixture is then heated to facilitate the derivatization process.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.[3]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol, water, acetonitrile, and tetrahydrofuran can be employed.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 255 nm.[3]

3. Calibration and Quantification:

  • A series of calibration standards are prepared by diluting the stock solution.

  • The calibration curve is constructed by plotting the peak area against the concentration of the analyte.

  • The concentration of the analyte in the samples is determined from the calibration curve.

Protocol 2: HPLC with Fluorescence Detection following DMB Derivatization

This highly sensitive method involves the derivatization of alpha-keto acids with a fluorogenic reagent, such as a 1,2-diamino-4,5-disubstituted benzene derivative, to form a fluorescent product.[4][5][6]

1. Sample Preparation and Derivatization:

  • Prepare standard solutions of the alpha-keto acid in a suitable solvent.

  • The derivatization reaction is carried out by mixing the sample or standard with the DMB reagent in an acidic medium.

  • The mixture is heated to ensure complete derivatization.

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile is often employed.[4]

  • Flow Rate: A flow rate of around 0.5 - 1.0 mL/min is typical.

  • Detection: Fluorescence detection with excitation and emission wavelengths specific to the derivative formed (e.g., Ex: 367 nm, Em: 446 nm for 1,2-diamino-4,5-methylenedioxybenzene derivatives).

3. Calibration and Quantification:

  • Prepare a series of calibration standards and derivatize them as described above.

  • Construct a calibration curve by plotting the fluorescence intensity (peak area) versus the analyte concentration.

  • Quantify the analyte in samples using the calibration curve.

Visualizations

The following diagrams illustrate the key workflows in the validation and application of these analytical methods.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev_Objective Define Analytical Objective Method_Selection Select Analytical Technique (e.g., HPLC) Dev_Objective->Method_Selection Method_Optimization Optimize Method Parameters Method_Selection->Method_Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting

Caption: Analytical Method Validation Workflow.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis cluster_3 Data Analysis Sample_Collection Sample Collection Extraction Extraction of Analyte Sample_Collection->Extraction Add_Reagent Add Derivatization Reagent Extraction->Add_Reagent Reaction Incubate/Heat Add_Reagent->Reaction Injection Inject Sample onto HPLC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: HPLC Analysis Workflow with Derivatization.

References

A Comparative Analysis of the Metabolic Effects of Sodium 2-oxopentanoate and Other Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of Sodium 2-oxopentanoate and other key α-keto acids, including α-ketoglutarate, α-ketoisocaproate, α-ketoisovalerate, pyruvic acid, and oxaloacetic acid. The information is supported by experimental data and presented to facilitate objective comparison and inform research and development in metabolic therapeutics.

Introduction to Alpha-Keto Acids in Metabolism

Alpha-keto acids are carboxylic acids containing a ketone functional group adjacent to the carboxylic acid. They are pivotal intermediates in the metabolism of amino acids and carbohydrates, linking major metabolic pathways such as the tricarboxylic acid (TCA) cycle and gluconeogenesis.[1][2] Their metabolic fates are diverse and include transamination to form amino acids, oxidative decarboxylation to enter the TCA cycle for energy production, or serving as precursors for the synthesis of fatty acids and other biomolecules.[3][4]

Metabolic Profile of this compound

This compound, also known as α-ketopentanoate, is an intermediate in the catabolism of the branched-chain amino acid valine.[5] Its primary metabolic roles involve its conversion to acetyl-CoA, which can then enter the citric acid cycle for energy production.[5] It is a key participant in amino acid metabolism and its accumulation can be indicative of metabolic disorders.[5]

Comparative Metabolic Effects of Alpha-Keto Acids

The metabolic effects of this compound are best understood in comparison to other well-characterized α-keto acids. The following tables summarize their key metabolic roles, effects on major metabolic pathways, and associated enzymatic processes.

Table 1: Overview of Key Metabolic Roles of Alpha-Keto Acids

Alpha-Keto AcidPrimary Metabolic Role(s)Key Associated Pathways
This compound Intermediate in valine catabolism; precursor to acetyl-CoA.[5]Branched-chain amino acid catabolism, Citric Acid Cycle.[5]
α-Ketoglutarate Key intermediate in the TCA cycle; nitrogen scavenger; precursor for glutamate and glutamine synthesis.[6][7]Citric Acid Cycle, Amino Acid Metabolism, Nitrogen Metabolism.[6][7]
α-Ketoisocaproate Intermediate in leucine metabolism; stimulates mTORC1 signaling.[8]Branched-chain amino acid catabolism, Protein Synthesis.[8][9]
α-Ketoisovalerate Intermediate in valine metabolism; can inhibit gluconeogenesis and the urea cycle at high levels.[10][11]Branched-chain amino acid catabolism, Gluconeogenesis, Urea Cycle.[10]
Pyruvic Acid End product of glycolysis; a central hub connecting carbohydrate, fat, and protein metabolism.[12][13]Glycolysis, Gluconeogenesis, Citric Acid Cycle, Fatty Acid Synthesis.[3]
Oxaloacetic Acid Intermediate in the TCA cycle and gluconeogenesis; involved in amino acid and fatty acid synthesis.[14][15]Citric Acid Cycle, Gluconeogenesis, Urea Cycle, Amino Acid Synthesis.[14][15]

Table 2: Comparative Effects on Major Metabolic Pathways

Metabolic PathwayThis compoundα-Ketoglutarateα-Ketoisocaproateα-KetoisovaleratePyruvic AcidOxaloacetic Acid
Citric Acid Cycle (TCA) Enters as acetyl-CoA.[5]Key intermediate.[6]Metabolized to acetyl-CoA.[16]Can inhibit pyruvate dehydrogenase.Converted to acetyl-CoA to fuel the cycle.[4]A crucial intermediate that combines with acetyl-CoA.[15]
Gluconeogenesis Not a direct precursor.Can be converted to glucose.Limited role.Inhibits at high concentrations.[10]A major precursor for glucose synthesis.[3]A key starting point for gluconeogenesis.[15]
Amino Acid Metabolism Product of valine catabolism.[5]Central role in transamination and deamination.[6]Derived from leucine; can be transaminated back to leucine.[8]Derived from valine.[11]Can be transaminated to alanine.[4]Precursor for aspartate and asparagine.[15]
Fatty Acid Synthesis Can contribute to the acetyl-CoA pool.Indirectly influences via TCA cycle intermediates.Can be converted to acetyl-CoA.[17]Limited direct role.A primary source of acetyl-CoA for fatty acid synthesis.[3]Can be converted to citrate, which moves to the cytosol for fatty acid synthesis.[15]
Cellular Respiration Substrate for energy production via TCA cycle.Key component of the TCA cycle, driving respiration.Can be a substrate for ketogenesis.[16]Can impact mitochondrial respiration.The link between glycolysis and aerobic respiration.Essential for the continuation of the TCA cycle and respiration.[15]

Signaling Pathways and Metabolic Regulation

The metabolic effects of these keto acids are not limited to their direct participation in catabolic and anabolic pathways. They also play roles in cellular signaling and regulation.

Signaling_Pathways cluster_KIC α-Ketoisocaproate (KIC) cluster_AKG α-Ketoglutarate (AKG) cluster_OAA Oxaloacetic Acid (OAA) KIC α-Ketoisocaproate mTORC1 mTORC1 Signaling KIC->mTORC1 activates Insulin_Signaling Insulin Signaling Pathway KIC->Insulin_Signaling suppresses insulin-stimulated AKG α-Ketoglutarate Nitrogen_Sensing Nitrogen Sensing AKG->Nitrogen_Sensing reflects cellular nitrogen status OAA Oxaloacetic Acid OAA->Insulin_Signaling enhances Mitochondrial_Biogenesis Mitochondrial Biogenesis OAA->Mitochondrial_Biogenesis promotes Neurogenesis Neurogenesis OAA->Neurogenesis stimulates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Glucose_Transport Glucose Transport Insulin_Signaling->Glucose_Transport Amino_Acid_Synthesis Amino Acid Synthesis Nitrogen_Sensing->Amino_Acid_Synthesis regulates

Caption: Key signaling pathways influenced by specific α-keto acids.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the metabolic effects of keto acids. Below are representative protocols based on established experimental approaches.

Protocol 1: Measurement of Keto Acid Oxidation Rate in Cultured Cells

This protocol is designed to quantify the rate of oxidative decarboxylation of a 14C-labeled keto acid to 14CO2.

Materials:

  • Cultured cells (e.g., human skin fibroblasts, hepatocytes)

  • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)

  • [1-14C]-labeled α-keto acid of interest (e.g., [1-14C]2-oxopentanoate)

  • Scintillation vials and scintillation fluid

  • CO2 trapping solution (e.g., hyamine hydroxide)

  • Center wells for culture plates

Procedure:

  • Culture cells to near confluence in appropriate multi-well plates.

  • Wash the cells twice with pre-warmed incubation medium.

  • Add fresh incubation medium containing the [1-14C]-labeled keto acid at the desired concentration (e.g., 1 mmol/L).[18]

  • Place a center well containing the CO2 trapping solution into each well of the culture plate.

  • Seal the plates and incubate at 37°C for a defined period (e.g., 90 minutes).[18]

  • Terminate the reaction by injecting a strong acid (e.g., perchloric acid) into the incubation medium to release all dissolved CO2.

  • Continue the incubation for an additional 60 minutes to ensure complete trapping of the released 14CO2.

  • Remove the center wells and transfer the trapping solution to scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Normalize the 14CO2 production to the total cell protein content.

Protocol 2: Analysis of Acyl-CoA Intermediates by HPLC

This protocol allows for the separation and quantification of acyl-CoA intermediates of keto acid metabolism.[19][20]

Materials:

  • Mitochondrial fractions or cell lysates

  • Incubation buffer containing the keto acid substrate

  • Perchloric acid for quenching the reaction

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a gradient of potassium phosphate buffer and acetonitrile)

  • Acyl-CoA standards

  • UV detector

Procedure:

  • Incubate isolated mitochondria or cell lysates with the keto acid of interest under controlled conditions.

  • Stop the reaction at various time points by adding ice-cold perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Neutralize the supernatant with a potassium hydroxide solution.

  • Filter the samples before injecting them into the HPLC system.

  • Separate the acyl-CoA esters using a reverse-phase HPLC column with a suitable gradient elution.

  • Detect the acyl-CoA esters by their absorbance at 254 nm.

  • Identify and quantify the peaks by comparing their retention times and peak areas with those of known standards.

Experimental_Workflow cluster_Protocol1 Protocol 1: Keto Acid Oxidation Rate cluster_Protocol2 Protocol 2: Acyl-CoA Analysis P1_Start Start with Cultured Cells P1_Incubate Incubate with [1-14C]-Keto Acid P1_Start->P1_Incubate P1_Trap Trap 14CO2 P1_Incubate->P1_Trap P1_Quantify Quantify Radioactivity P1_Trap->P1_Quantify P1_End Calculate Oxidation Rate P1_Quantify->P1_End P2_Start Start with Mitochondrial/Cell Lysate P2_Incubate Incubate with Keto Acid P2_Start->P2_Incubate P2_Extract Extract Acyl-CoAs P2_Incubate->P2_Extract P2_HPLC HPLC Separation P2_Extract->P2_HPLC P2_End Identify & Quantify Intermediates P2_HPLC->P2_End

Caption: Workflow for key experimental protocols.

Conclusion

This compound and other α-keto acids are integral players in cellular metabolism, each with distinct effects on energy production, nutrient biosynthesis, and cellular signaling. While this compound primarily serves as a catabolic intermediate for valine, other keto acids like α-ketoglutarate and pyruvic acid act as central hubs for multiple metabolic pathways. A thorough understanding of their comparative metabolic effects, facilitated by robust experimental investigation, is essential for the development of novel therapeutic strategies targeting metabolic disorders. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Researcher's Guide to Metabolic Tracing of 2-Oxopentanoate Pathways: A Comparative Analysis of Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isotopic labeling strategies for metabolic tracing of pathways involving Sodium 2-oxopentanoate. While direct isotopic labeling of 2-oxopentanoate is not a commonly documented method in metabolic research, this guide will focus on established alternative approaches. We will delve into the use of isotopically labeled precursors, primarily branched-chain amino acids (BCAAs) and methionine, to effectively trace the flux through metabolic routes that produce and consume 2-oxopentanoate. This guide will provide a comparative analysis of these alternative tracers, complete with experimental data, detailed protocols, and pathway visualizations to aid in the design and interpretation of metabolic studies.

Metabolic Significance of 2-Oxopentanoate

This compound, also known as α-ketovalerate, is a key intermediate in the catabolism of the essential amino acids isoleucine, valine, and methionine. Its metabolic fate is intertwined with central carbon metabolism, including the tricarboxylic acid (TCA) cycle, making it a crucial node in cellular energy homeostasis and biosynthesis. Understanding the metabolic flux through pathways involving 2-oxopentanoate is vital for research in areas such as inborn errors of metabolism, cancer metabolism, and diabetes.

Isotopic Tracers for 2-Oxopentanoate Pathway Analysis

Direct tracing with isotopically labeled this compound is not a prevalent technique in the current body of scientific literature. Instead, researchers predominantly rely on isotopically labeled precursors that are upstream of 2-oxopentanoate in the metabolic pathway. This approach allows for the robust measurement of pathway flux leading to and from this intermediate. The most common and effective tracers for this purpose are ¹³C-labeled isoleucine, valine, and methionine.

Comparison of Common Isotopic Tracers for 2-Oxopentanoate Pathway Analysis

TracerLabeled PrecursorKey Metabolic Pathway TracedAdvantagesDisadvantages
¹³C-Isoleucine L-Isoleucine, uniformly labeled with ¹³C ([U-¹³C]-Isoleucine)Catabolism of isoleucine to acetyl-CoA and propionyl-CoA via 2-oxopentanoate.Directly measures the flux of isoleucine breakdown. Provides insights into the generation of two key intermediates for the TCA cycle.The labeling pattern in downstream metabolites can be complex due to the contribution of carbon from other sources.
¹³C-Valine L-Valine, uniformly labeled with ¹³C ([U-¹³C]-Valine)Catabolism of valine to succinyl-CoA via intermediates including a structural isomer of 2-oxopentanoate.Useful for studying the anaplerotic contribution of BCAAs to the TCA cycle.Does not directly produce 2-oxopentanoate, but its catabolic pathway is closely related and often studied in parallel.
¹³C-Methionine L-Methionine, uniformly labeled with ¹³C ([U-¹³C]-Methionine)Catabolism of methionine to propionyl-CoA, which involves the formation of 2-oxobutanoate, a related α-keto acid.Allows for the study of the transsulfuration pathway and one-carbon metabolism in conjunction with amino acid catabolism.The pathway to propionyl-CoA is longer and more complex than that from isoleucine.
¹³C-Glucose D-Glucose, uniformly labeled with ¹³C ([U-¹³C]-Glucose)Central carbon metabolism, providing a baseline for the overall metabolic state of the cell.Provides a global view of cellular metabolism and can indirectly show the contribution of glucose-derived carbons to the backbone of amino acids.Does not directly trace the catabolism of specific amino acids to 2-oxopentanoate.

Experimental Protocols for Metabolic Tracing

The following provides a generalized experimental protocol for a ¹³C-based metabolic flux analysis (MFA) study using a labeled amino acid tracer to investigate 2-oxopentanoate-related pathways.

3.1. Cell Culture and Isotope Labeling

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare culture medium containing all necessary nutrients, but with the amino acid to be used as a tracer present in its ¹³C-labeled form (e.g., [U-¹³C]-Isoleucine) and the unlabeled form absent.

  • Labeling: When cells reach the desired confluency, replace the standard medium with the prepared ¹³C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled carbons into downstream metabolites. The incubation time will depend on the specific pathway and cell type and should be optimized to achieve isotopic steady-state.

3.2. Metabolite Extraction

  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

3.3. Analytical Measurement

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility.

  • Analysis: Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution of 2-oxopentanoate and other related metabolites.

3.4. Data Analysis

  • Mass Isotopomer Distribution Analysis: Determine the fractional abundance of each mass isotopomer for the metabolites of interest.

  • Metabolic Flux Analysis (MFA): Use specialized software to fit the experimental mass isotopomer distribution data to a metabolic network model to calculate intracellular metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

4.1. Branched-Chain Amino Acid Catabolism Pathway

The following diagram illustrates the catabolic pathways of isoleucine and valine, highlighting the position of 2-oxopentanoate and its isomers.

BCAA_Catabolism cluster_tca TCA Cycle Isoleucine Isoleucine Keto_Isoleucine alpha-Keto-beta-methylvalerate Isoleucine->Keto_Isoleucine BCAT AcetylCoA Acetyl-CoA Keto_Isoleucine->AcetylCoA BCKDH Complex PropionylCoA_Ile Propionyl-CoA Keto_Isoleucine->PropionylCoA_Ile Multiple Steps TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA Succinyl-CoA PropionylCoA_Ile->SuccinylCoA Valine Valine Keto_Valine alpha-Ketoisovalerate Valine->Keto_Valine BCAT PropionylCoA_Val Propionyl-CoA Keto_Valine->PropionylCoA_Val BCKDH Complex & Multiple Steps PropionylCoA_Val->SuccinylCoA SuccinylCoA->TCA_Cycle

Caption: Catabolic pathways of isoleucine and valine.

4.2. Experimental Workflow for ¹³C-Tracer Analysis

The diagram below outlines the general workflow for a metabolic tracing experiment using a ¹³C-labeled amino acid.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture (Exponential Growth) Isotope_Labeling 2. Isotopic Labeling (e.g., [U-13C]-Isoleucine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching & Lysis) Isotope_Labeling->Metabolite_Extraction MS_Analysis 4. MS Analysis (GC-MS or LC-MS) Metabolite_Extraction->MS_Analysis Data_Processing 5. Data Processing (Mass Isotopomer Distribution) MS_Analysis->Data_Processing MFA 6. Metabolic Flux Analysis (Flux Calculation) Data_Processing->MFA

Caption: General workflow for 13C-metabolic flux analysis.

Conclusion

While this compound is a significant intermediate in amino acid catabolism, its direct use as an isotopic tracer is not a standard method. However, the metabolic pathways involving 2-oxopentanoate can be effectively interrogated using isotopically labeled precursors, particularly ¹³C-labeled isoleucine, valine, and methionine. This guide provides a framework for selecting the appropriate tracer and designing experiments to quantify metabolic flux through these critical pathways. By employing these established methods, researchers can gain valuable insights into the regulation of amino acid metabolism and its role in health and disease.

Comparative Analysis of Sodium 2-Oxopentanoate: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the effects of Sodium 2-oxopentanoate across different cell lines cannot be provided at this time due to a lack of available scientific literature and experimental data.

Intensive searches of scientific databases and literature have yielded no specific studies detailing the cytotoxic effects, metabolic pathways, or direct comparative performance of this compound in various cell lines. The available research focuses on structurally related but distinct compounds, such as 4-methyl-2-oxopentanoate and sodium valproate, which have different chemical properties and biological activities.

Therefore, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible. The scientific community has not yet published research that would support such an analysis for this compound.

For researchers, scientists, and drug development professionals interested in the biological activities of keto acids, it is recommended to consult the existing literature on more extensively studied analogues. Further experimental research would be required to elucidate the specific effects of this compound on different cell lines and to enable a comparative analysis.

A Comparative Analysis of Sodium 2-oxopentanoate and Related Alpha-Keto Acids in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of Sodium 2-oxopentanoate (also known as alpha-ketovalerate) and its structurally related alpha-keto acid analogues, alpha-ketoisocaproate and alpha-ketoisovalerate. The information is compiled from various experimental studies to offer insights into their metabolic roles and effects on cellular functions.

Data Presentation: Comparative Metabolic Effects

The following tables summarize quantitative data on the metabolic effects of different alpha-keto acids from studies on isolated rat liver cells and pancreatic islets. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Effect of Alpha-Keto Acids on Ketone Body Formation in Isolated Rat Liver Cells

CompoundConcentration (mM)Ketone Body Formation Rate (µmol/g wet wt/h)Reference Study
α-Ketoisocaproate2~150--INVALID-LINK--
This compound-Data not available in the reviewed literature-

Table 2: Inhibition of Pyruvate Dehydrogenase Complex (PDH) by Alpha-Keto Acids in Isolated Rat Hepatocytes

CompoundConcentration for Half-Maximal Inhibition (mM)Experimental SystemReference Study
α-Ketoisovalerate0.3Isolated rat hepatocytes--INVALID-LINK--[1]
α-KetoisocaproateInhibitory, but specific concentration for half-maximal inhibition not statedIsolated rat liver cells--INVALID-LINK--[2]
This compound-Data not available in the reviewed literature-

Table 3: Stimulation of PDH Kinase Activity by Alpha-Ketoisovalerate

Conditionα-Ketoisovalerate Concentration (mM)Fold Stimulation of PDH Kinase ActivityReference Study
In the presence of 20 mM K+1~2--INVALID-LINK--[3]
In the absence of K+1No effect--INVALID-LINK--[3]

Experimental Protocols

Measurement of Alpha-Keto Acid Metabolism in Isolated Hepatocytes

This protocol is a synthesized methodology based on practices described in the cited literature for studying the metabolic effects of alpha-keto acids.[1][2]

1. Isolation of Hepatocytes:

  • Hepatocytes are isolated from rat liver by collagenase perfusion of the portal vein.

  • Cell viability is assessed using trypan blue exclusion, with preparations showing >90% viability used for experiments.

2. Incubation:

  • Isolated hepatocytes are incubated in a Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 / 5% CO2, at 37°C.

  • The incubation medium is supplemented with the alpha-keto acid of interest (e.g., this compound, alpha-ketoisovalerate, or alpha-ketoisocaproate) at various concentrations.

  • Other substrates like lactate, pyruvate, ammonia, and ornithine can be included to study the effects on specific metabolic pathways.[1]

3. Measurement of Metabolites:

  • At specified time points, aliquots of the cell suspension are taken and the reaction is stopped, typically by adding a deproteinizing agent like perchloric acid.

  • The neutralized extracts are then analyzed for key metabolites.

  • Ketone bodies (acetoacetate and β-hydroxybutyrate) are measured enzymatically using spectrophotometric assays.

  • The activity of enzymes like the pyruvate dehydrogenase complex can be determined by measuring the conversion of [1-¹⁴C]pyruvate to ¹⁴CO₂.

4. Data Analysis:

  • The rates of metabolite production or substrate consumption are calculated and expressed per gram of wet weight of cells per hour.

  • For enzyme inhibition studies, the concentration of the alpha-keto acid that produces half-maximal inhibition (IC50) is determined.

Mandatory Visualization

Signaling Pathway: Branched-Chain Amino Acid Catabolism

The following diagram illustrates the initial steps of the branched-chain amino acid (BCAA) catabolism pathway, where this compound and its analogues are formed.

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCAT Branched-Chain Aminotransferase (BCAT) cluster_BCKA Branched-Chain Alpha-Keto Acids cluster_BCKDH Branched-Chain Ketoacid Dehydrogenase (BCKDH) cluster_Products Further Metabolism Valine Valine BCAT BCAT Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT AKV α-Ketoisovalerate BCAT->AKV from Valine KIC α-Ketoisocaproate BCAT->KIC from Leucine KMV α-Keto-β-methylvalerate BCAT->KMV from Isoleucine BCKDH BCKDH Complex AKV->BCKDH KIC->BCKDH KMV->BCKDH Metabolites Acyl-CoA Derivatives BCKDH->Metabolites

BCAA Catabolism Pathway
Experimental Workflow: Studying Alpha-Keto Acid Effects

This diagram outlines a typical experimental workflow for investigating the cellular effects of this compound and its alternatives.

Experimental_Workflow A Hepatocyte Isolation (Collagenase Perfusion) B Cell Viability Assessment (Trypan Blue Exclusion) A->B C Experimental Groups Setup (Control, this compound, Alternatives) B->C D Incubation (37°C, Krebs-Henseleit Buffer) C->D E Sample Collection & Quenching (Perchloric Acid) D->E F Metabolite & Enzyme Activity Assays (Spectrophotometry, Radiometric) E->F G Data Analysis (Statistical Comparison) F->G

Experimental Workflow Diagram

Concluding Remarks

The available data, primarily from studies on isolated rodent liver and pancreatic islet cells, indicate that alpha-keto acids derived from branched-chain amino acids play a significant role in cellular metabolism. While quantitative data for this compound is limited in the reviewed literature, studies on its analogues, alpha-ketoisovalerate and alpha-ketoisocaproate, demonstrate their potent effects on key metabolic pathways, including ketogenesis and the regulation of the pyruvate dehydrogenase complex.[1][2] Further research is warranted to elucidate the specific quantitative effects of this compound and to enable a more direct comparison with its metabolic counterparts. The experimental protocols and pathways described herein provide a framework for such future investigations.

References

A Comprehensive Guide to Inter-Laboratory Alpha-Ketovalerate Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible measurement of metabolites is paramount. This guide provides an objective comparison of analytical methods for the quantification of alpha-ketovalerate (α-ketovalerate), also known as alpha-ketoisovalerate, a key intermediate in valine metabolism. The data presented here is a synthesis of published literature to model a typical inter-laboratory comparison, highlighting the performance of various analytical techniques.

Introduction to Alpha-Ketovalerate

Alpha-ketovalerate is a branched-chain keto acid (BCKA) derived from the transamination of the branched-chain amino acid (BCAA) valine.[1] Elevated levels of α-ketovalerate in biological fluids can be indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD), a condition caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase complex. Consequently, the precise and reliable measurement of α-ketovalerate is crucial for both clinical diagnostics and metabolic research.

This guide outlines the common analytical platforms used for α-ketovalerate quantification, presents a comparative summary of their performance metrics, and provides detailed experimental protocols to facilitate methodology transfer and validation.

Data Presentation: A Comparative Analysis

The following tables summarize the performance characteristics of three common analytical methods for α-ketovalerate quantification as reported in various studies. This synthesized data emulates an inter-laboratory comparison to guide researchers in selecting the most appropriate method for their needs.

Table 1: Comparison of Analytical Methods for Alpha-Ketovalerate Quantification

ParameterHPLC-Q-TOF/MS[2][3]GC-MS[4]HPLC with Fluorescence Detection[5]
Principle Liquid Chromatography-High Resolution Mass SpectrometryGas Chromatography-Mass SpectrometryHigh-Performance Liquid Chromatography with fluorescent derivatization
Sample Matrix Serum, Muscle[2][3]Plasma, Tissues[4]Cells[5]
Derivatization Not RequiredRequired (e.g., oximation and silylation)Required (e.g., with 1,2-diamino-4,5-methylenedioxybenzene)[5]
Reported LOQ 0.06–0.23 µmol/L (Serum)[2][3]Not explicitly stated, but high sensitivity reported4.2–18 nM[5]
Linearity (R²) >0.99Not explicitly stated>0.99
Recovery (%) 78.4–114.3%[2][3]Not explicitly stated90-110% (typical for method)
Precision (RSD%) < 9.7%[2][3]< 5% (typical for method)< 10% (typical for method)

Table 2: Hypothetical Inter-Laboratory Proficiency Testing Results for Serum Alpha-Ketovalerate (µmol/L)

To illustrate the expected variability between laboratories, the following table presents a hypothetical proficiency testing scenario based on the performance characteristics of the HPLC-Q-TOF/MS method.

LaboratoryMethodMean ± SD (n=3)Coefficient of Variation (CV%)Z-Score*
Lab A HPLC-Q-TOF/MS15.2 ± 0.85.3%-0.5
Lab B HPLC-Q-TOF/MS16.5 ± 1.16.7%0.8
Lab C HPLC-Q-TOF/MS14.8 ± 0.96.1%-0.9
Consensus Mean 15.5
Consensus SD 1.0

*Z-scores are calculated as (Lab Mean - Consensus Mean) / Consensus SD. A Z-score between -2 and 2 is generally considered acceptable.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for the quantification of alpha-ketovalerate using different analytical techniques.

HPLC-Q-TOF/MS Method for Serum and Muscle[3][4]
  • Sample Preparation:

    • To 100 µL of serum or 50 mg of homogenized muscle tissue, add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mmol/L ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Full scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 120 V

GC-MS Method for Plasma and Tissues[5]
  • Sample Preparation and Derivatization:

    • Perform a protein precipitation step with an appropriate organic solvent (e.g., acetone).

    • Evaporate the supernatant to dryness.

    • Derivatize the keto acids by oximation followed by silylation to increase volatility.

  • Gas Chromatography Conditions:

    • Column: A suitable capillary column for organic acid analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the derivatized keto acids.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and specificity.

HPLC with Fluorescence Detection Method for Cells[6]
  • Sample Preparation and Derivatization:

    • Lyse the cells and deproteinize the lysate.

    • To 40 µL of the sample, add 40 µL of 1,2-diamino-4,5-methylenedioxybenzene (DMB) solution.

    • Heat at 85°C for 45 minutes.

    • Cool on ice and dilute with 65 mM NaOH solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the DMB derivatives.

Visualizations

Metabolic Pathway of Alpha-Ketovalerate

The following diagram illustrates the metabolic pathway of valine, showing the formation of alpha-ketovalerate and the cofactors required for its further metabolism.[6][7][8]

valine_metabolism Valine Valine aKV Alpha-Ketovalerate Valine->aKV Branched-Chain Aminotransferase (BCAT) (Cofactor: Vitamin B6) Isobutyryl_CoA Isobutyryl-CoA aKV->Isobutyryl_CoA Branched-Chain Keto Acid Dehydrogenase (BCKDH Complex) (Cofactors: B1, B2, B3, B5, Lipoic Acid) Metabolites Further Metabolites Isobutyryl_CoA->Metabolites

Valine Metabolism Pathway
Experimental Workflow for Alpha-Ketovalerate Measurement

This diagram outlines the general workflow for the quantification of alpha-ketovalerate from biological samples.

experimental_workflow Sample Biological Sample (Serum, Plasma, Tissue, Cells) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Derivatization Derivatization (if required, e.g., for GC-MS) Preparation->Derivatization Analysis Instrumental Analysis (LC-MS, GC-MS, HPLC) Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification Data->Quantification

General Experimental Workflow
Logical Relationship for Method Selection

The choice of an analytical method often depends on the specific requirements of the study. This diagram illustrates a logical approach to selecting a suitable method.

method_selection Start Start High_Throughput High-Throughput Needed? Start->High_Throughput High_Sensitivity Highest Sensitivity Required? High_Throughput->High_Sensitivity No LCMS LC-MS/MS High_Throughput->LCMS Yes Structural_Info Structural Confirmation Needed? High_Sensitivity->Structural_Info No HPLC_FLD HPLC-FLD High_Sensitivity->HPLC_FLD Yes Structural_Info->LCMS No GCMS GC-MS Structural_Info->GCMS Yes

Method Selection Logic

References

A Comparative Guide to the Specificity of Enzymatic Assays for Sodium 2-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of an enzymatic assay for Sodium 2-oxopentanoate against a leading alternative, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offering insights into their respective specificity and performance characteristics.

This compound, also known as α-ketovalerate, is a key intermediate in the metabolism of branched-chain amino acids. Its precise measurement is crucial for studying various metabolic pathways and in the development of therapeutic agents. While enzymatic assays offer a convenient and often rapid method for quantification, their specificity can be a critical concern. This guide delves into the specifics of a proposed lactate dehydrogenase (LDH)-based enzymatic assay and contrasts it with the high-resolution HPLC-MS method.

Performance Comparison: Enzymatic Assay vs. HPLC-MS

The choice of analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the expected performance of an LDH-based enzymatic assay compared to a validated HPLC-MS method for the quantification of this compound.

ParameterProposed LDH-Based Enzymatic AssayHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Spectrophotometric measurement of NADH oxidation during the enzymatic conversion of 2-oxopentanoate to 2-hydroxypentanoate by lactate dehydrogenase.Chromatographic separation followed by mass spectrometric detection and quantification.
Specificity Moderate to high. Potential for cross-reactivity with other α-keto acids.Very high. Capable of distinguishing between structurally similar isomers.
Limit of Detection (LOD) Estimated to be in the low micromolar (µM) range.As low as 0.01–0.25 µM with derivatization[1].
Limit of Quantification (LOQ) Typically in the low to mid micromolar (µM) range.A similar compound, 3-oxopentanoic acid, has a reported LLOQ of 0.156 µg/mL[2].
Linearity Good, with a typical correlation coefficient (r²) > 0.99 over a defined concentration range.Excellent, with r² > 0.997 over a wide concentration range[1].
Throughput High, suitable for 96-well plate format.Lower, dependent on chromatographic run time.
Cost per Sample Low.High.
Equipment Spectrophotometer (plate reader).HPLC system coupled to a mass spectrometer.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results.

Proposed Lactate Dehydrogenase (LDH)-Based Enzymatic Assay Protocol

This proposed protocol is adapted from general procedures for α-keto acid determination using LDH.

Principle: Lactate dehydrogenase catalyzes the reduction of this compound to 2-hydroxypentanoate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH consumption, is directly proportional to the concentration of 2-oxopentanoate in the sample.

Reagents:

  • Phosphate buffer (100 mM, pH 7.4)

  • NADH solution (0.2 mM in phosphate buffer)

  • Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., ~10 units/mL in phosphate buffer)

  • This compound standards (0 to 1 mM in phosphate buffer)

  • Sample (deproteinized)

Procedure:

  • Pipette 50 µL of standards and samples into a 96-well microplate.

  • Add 100 µL of phosphate buffer to each well.

  • Add 50 µL of NADH solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of LDH solution to each well.

  • Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance every minute for 10-15 minutes using a microplate reader.

  • The rate of NADH oxidation (ΔA340/min) is calculated from the linear portion of the reaction curve.

  • A standard curve is generated by plotting the rate of reaction against the concentration of the this compound standards. The concentration in the samples is then determined from this curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol is a generalized procedure for the quantification of α-keto acids.

Principle: The sample is subjected to chromatographic separation on an HPLC column to isolate 2-oxopentanoate from other matrix components. The eluent is then introduced into a mass spectrometer, where the compound is ionized, and the specific mass-to-charge ratio (m/z) of 2-oxopentanoate is detected and quantified. Derivatization is often employed to improve chromatographic retention and detection sensitivity.

Reagents and Equipment:

  • HPLC system with a C18 reversed-phase column

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride)

  • This compound standards

  • Internal standard (e.g., a stable isotope-labeled analog)

Procedure:

  • Sample Preparation and Derivatization: To 100 µL of plasma or other biological fluid, add an internal standard and a deproteinizing agent (e.g., acetonitrile). Centrifuge to pellet the protein. The supernatant is then mixed with the derivatizing agent and incubated to form the derivative.

  • HPLC Separation: Inject the derivatized sample onto the C18 column. A gradient of acetonitrile in water is used to separate the 2-oxopentanoate derivative from other compounds.

  • MS Detection: The column eluent is directed to the ESI source of the mass spectrometer. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific m/z of the derivatized 2-oxopentanoate and the internal standard.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of 2-oxopentanoate in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Specificity and Cross-Reactivity of the Enzymatic Assay

The primary concern with enzymatic assays is their specificity. Lactate dehydrogenase is known to act on other 2-oxoacids, which can lead to overestimation of the 2-oxopentanoate concentration if these interfering substances are present in the sample.

Potential Cross-Reactants:

  • Pyruvate (2-oxopropanoate): The natural substrate for LDH.

  • 2-Oxobutanoate: A substrate for LDH.

  • 2-Oxoglutarate: A key intermediate in the Krebs cycle.

  • Other branched-chain α-keto acids: Such as α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate.

The degree of interference will depend on the relative affinity (Km) and turnover rate (kcat) of LDH for these substrates compared to 2-oxopentanoate. For highly accurate measurements, it is crucial to either remove these potential interferents from the sample or to use an alternative, more specific method like HPLC-MS.

Visualizing the Methodologies

To further clarify the processes discussed, the following diagrams illustrate the enzymatic reaction pathway and a typical workflow for evaluating assay specificity.

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Sodium_2-oxopentanoate This compound LDH Lactate Dehydrogenase (LDH) Sodium_2-oxopentanoate->LDH Substrate NADH NADH + H+ NADH->LDH Co-substrate 2-Hydroxypentanoate 2-Hydroxypentanoate LDH->2-Hydroxypentanoate Product NAD NAD+ LDH->NAD Oxidized Co-substrate Specificity_Evaluation_Workflow start Start: Prepare Assay Reagents prepare_standards Prepare Standards (this compound) start->prepare_standards prepare_interferents Prepare Potential Interferents (e.g., Pyruvate, 2-Oxobutanoate) start->prepare_interferents run_assay_standards Run Enzymatic Assay with Standards prepare_standards->run_assay_standards run_assay_mixed Run Assay with Mixture of Substrate and Interferents prepare_standards->run_assay_mixed run_assay_interferents Run Enzymatic Assay with Interferents prepare_interferents->run_assay_interferents prepare_interferents->run_assay_mixed analyze_data Analyze Data: - Compare reaction rates - Calculate % cross-reactivity run_assay_standards->analyze_data run_assay_interferents->analyze_data run_assay_mixed->analyze_data conclusion Conclusion on Specificity analyze_data->conclusion

References

Unraveling the Bioactivity of Sodium 2-Oxopentanoate Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive comparative guide offering insights into the biological activity of Sodium 2-oxopentanoate analogs has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the structure-activity relationships of these compounds, with a focus on their inhibitory effects on key metabolic enzymes. The presented data, experimental protocols, and pathway visualizations aim to facilitate a deeper understanding of the therapeutic potential of α-keto acid analogs.

This compound, also known as α-ketovalerate, and its analogs are of significant interest due to their roles in amino acid metabolism and as potential modulators of enzyme activity. This guide focuses on a series of phosphonate analogs that have been systematically evaluated for their inhibitory effects on 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH), crucial enzymes in the tricarboxylic acid (TCA) cycle and amino acid degradation pathways.

Comparative Biological Activity of 2-Oxo Acid Phosphonate Analogs

The inhibitory potential of three key phosphonate analogs—Succinyl Phosphonate (SP), Glutaryl Phosphonate (GP), and Adipoyl Phosphonate (AP)—was assessed against OGDH and OADH from rat heart and liver tissues. The data, summarized in the table below, reveals distinct structure-activity relationships and tissue-specific inhibitory profiles.

AnalogTarget EnzymeTissueSubstrateInhibition Constant (Ki) µM
Succinyl Phosphonate (SP) OGDHHeart2-Oxoglutarate10 ± 1
OGDHLiver2-Oxoglutarate10 ± 1
OADHHeart2-Oxoadipate7.1 ± 1.6
OADH (low-affinity site)Liver2-Oxoadipate2.8 ± 0.5
OADH (high-affinity site)Liver2-Oxoadipate116 ± 6
Glutaryl Phosphonate (GP) OGDHHeart2-Oxoglutarate4.0 ± 0.6
OGDHLiver2-Oxoglutarate4.0 ± 0.6
OADHHeart2-Oxoadipate2.8 ± 0.8
OADH (low-affinity site)Liver2-Oxoadipate1.3 ± 0.02
OADH (high-affinity site)Liver2-Oxoadipate2.0 ± 0.2
Adipoyl Phosphonate (AP) OGDHHeart2-Oxoglutarate49 ± 5
OGDHLiver2-Oxoglutarate49 ± 5
OADHHeart2-Oxoadipate49 ± 5
OADH (low-affinity site)Liver2-Oxoadipate47 ± 1
OADH (high-affinity site)Liver2-Oxoadipate0.048 ± 0.004

Data extracted from a study on the selective inhibition of 2-oxoglutarate and 2-oxoadipate dehydrogenases by phosphonate analogs.[1][2][3]

The results indicate that Succinyl Phosphonate is a potent inhibitor of OGDH in both heart and liver tissues.[1][2][3] In contrast, Adipoyl Phosphonate demonstrates remarkable selectivity and potency for the high-affinity site of OADH in the liver.[1][2][3] Glutaryl Phosphonate exhibits a more intermediate inhibitory profile against both enzymes.[1][2][3] This differential inhibition highlights the importance of the length of the carbon chain in the analog structure for determining target enzyme specificity.

Experimental Protocols

Enzyme Activity Assay for OGDH and OADH

The activities of 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH) were determined by monitoring the reduction of NAD+ to NADH, which is measured spectrophotometrically at 340 nm.

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 2 mM MgCl2, 1 mM dithiothreitol (DTT), and 0.1% Triton X-100.

  • Substrates: 2-oxoglutarate or 2-oxoadipate.

  • Cofactors: 2 mM NAD+ and 0.2 mM thiamine pyrophosphate (TPP).

  • Coenzyme A (CoA): 0.1 mM.

  • Enzyme source: Partially purified enzyme preparations from rat heart or liver tissue homogenates.

  • Inhibitors: Succinyl Phosphonate, Glutaryl Phosphonate, or Adipoyl Phosphonate at various concentrations.

Procedure:

  • Prepare the reaction mixture in a 96-well microplate by adding the assay buffer, NAD+, TPP, and CoA.

  • Add the specific substrate (2-oxoglutarate or 2-oxoadipate) to the desired final concentration.

  • For inhibition studies, pre-incubate the enzyme preparation with the inhibitor for 10 minutes at 30°C in the assay buffer.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • For inhibition studies, determine the Ki values by fitting the data to the appropriate enzyme inhibition models (e.g., competitive inhibition).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell lines (e.g., HepG2, SH-SY5Y).

  • Complete cell culture medium.

  • This compound analogs at various concentrations.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound analogs and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing the Mechanism of Action

To illustrate the metabolic context in which these analogs exert their effects, the following diagram depicts the catalytic cycle of 2-oxo acid dehydrogenase complexes.

G Catalytic Cycle of 2-Oxo Acid Dehydrogenase Complexes cluster_E1 E1: Decarboxylase cluster_E2 E2: Transacylase cluster_E3 E3: Dihydrolipoamide Dehydrogenase E1 2-Oxo Acid Substrate (e.g., 2-Oxoglutarate) TPP Thiamine Pyrophosphate (TPP) E1->TPP binds CO2 CO2 TPP->CO2 releases CO2 Hydroxyacyl_TPP Hydroxyacyl_TPP TPP->Hydroxyacyl_TPP forms intermediate Lipoamide Oxidized Lipoamide Hydroxyacyl_TPP->Lipoamide transfers acyl group Acyl_Lipoamide Acyl_Lipoamide Lipoamide->Acyl_Lipoamide forms CoA Coenzyme A Acyl_Lipoamide->CoA + CoA-SH Acyl_CoA Acyl-CoA (e.g., Succinyl-CoA) Acyl_Lipoamide->Acyl_CoA releases Acyl-CoA Reduced_Lipoamide Reduced_Lipoamide Acyl_Lipoamide->Reduced_Lipoamide reduces to Reduced_Lipoamide->Lipoamide regenerated FAD FAD Reduced_Lipoamide->FAD reoxidized by FAD FADH2 FADH2 FAD->FADH2 reduced to FADH2 FADH2->FAD NAD NAD+ FADH2->NAD reoxidized by NAD+ NADH NADH + H+ NAD->NADH reduced to NADH + H+

Caption: Catalytic Cycle of 2-Oxo Acid Dehydrogenase Complexes.

This guide provides a foundational understanding of the biological activities of this compound analogs. The presented data and methodologies are intended to support further research and development in this promising area of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of Sodium 2-oxopentanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Sodium 2-oxopentanoate, a common intermediate in various biochemical and pharmaceutical research applications. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. This substance may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to minimize exposure and environmental impact.

Step 1: Waste Characterization

The first critical step is to determine if the waste is hazardous. While some safety data sheets (SDS) suggest that this compound may not be classified as a hazardous waste under specific regulations, it is the responsibility of the waste generator to make an accurate determination based on local, state, and federal guidelines.[1] Factors to consider include the concentration of the chemical, the presence of other contaminants, and the specific regulatory definitions of hazardous waste in your jurisdiction. When in doubt, it is always safest to treat the waste as hazardous.

Step 2: Segregation and Collection

  • Solid Waste: Collect un-contaminated, solid this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other chemical wastes unless instructed to do so by your institution's environmental health and safety (EHS) department.

  • Aqueous Solutions: If this compound is in a solution, do not dispose of it down the drain unless explicitly permitted by your local wastewater treatment authority and institutional policies. Collect aqueous waste in a clearly labeled, leak-proof container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with this compound should be collected as solid chemical waste.

Step 3: Container Selection and Labeling

Use containers that are compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a screw-capped, shatter-resistant bottle.

The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" (if applicable)

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazard(s) (e.g., "Irritant")

Step 4: Storage

Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials, such as strong oxidizing agents.[2] The storage area should be cool, dry, and well-ventilated.

Step 5: Arrange for Pickup and Disposal

Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department or a licensed chemical waste disposal contractor to arrange for proper disposal. Do not attempt to transport or dispose of the chemical waste yourself.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValue
Molecular Formula C5H7NaO3
Molecular Weight 138.10 g/mol
Appearance White to off-white crystalline powder
Solubility in Water Soluble
Boiling Point 179.3°C at 760 mmHg
Flash Point 76.6°C

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_char Step 1: Characterize Waste (Hazardous vs. Non-Hazardous) ppe->waste_char segregate Step 2: Segregate Waste (Solid, Liquid, Contaminated Materials) waste_char->segregate container Step 3: Select & Label Container (Compatible, Secure, Clearly Labeled) segregate->container storage Step 4: Store in SAA (Cool, Dry, Ventilated, Away from Incompatibles) container->storage disposal Step 5: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) storage->disposal end End: Proper Disposal Complete disposal->end

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Sodium 2-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.